rU Phosphoramidite-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H61N4O9PSi |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1 |
InChI Key |
SKNLXHRBXYGJOC-WUVJXSBUSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in RNA Studies
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological roles, from catalytic activity in ribozymes to gene regulation by non-coding RNAs. Elucidating these structures and their dynamic nature is paramount for understanding function and for the rational design of RNA-based therapeutics. The incorporation of stable isotopes, particularly ¹⁵N, into RNA oligonucleotides has emerged as a powerful and indispensable tool for high-resolution structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth exploration of the use of rU Phosphoramidite-¹⁵N₂, a key reagent for site-specifically labeling uridine (B1682114) residues in synthetic RNA, enabling researchers to probe the heart of RNA architecture: the hydrogen bond.
Core Applications: Probing Hydrogen Bonds with Atomic Precision
The primary application of rU Phosphoramidite-¹⁵N₂ lies in the site-specific incorporation of uridine residues labeled with ¹⁵N at both the N1 and N3 positions. This dual labeling is particularly advantageous for NMR spectroscopy, as it provides direct probes for monitoring hydrogen bonding interactions involving the uridine base.
The strategic placement of ¹⁵N labels allows for the use of powerful heteronuclear NMR experiments, such as the HNN-COSY (Heteronuclear Nitrogen-Nitrogen Correlation Spectroscopy) experiment.[1][2] This technique enables the direct detection of scalar couplings between the nitrogen atoms of a hydrogen bond donor and acceptor, providing unambiguous evidence of a hydrogen bond.[1] By incorporating ¹⁵N-labeled uridine, researchers can:
-
Confirm Watson-Crick Base Paring: Directly observe the hydrogen bond between the N3 of uridine and the N1 of adenosine (B11128) in a canonical A-U pair.[3]
-
Characterize Non-Canonical Base Pairs: Investigate unusual hydrogen bonding patterns, such as those found in G-U wobble pairs, RNA tertiary structures, and protein-RNA interaction sites.[4]
-
Study RNA Dynamics: Monitor changes in hydrogen bonding patterns upon ligand binding, protein interaction, or conformational changes in the RNA molecule.
Beyond NMR, ¹⁵N-labeled oligonucleotides can also serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.
Synthesis of ¹⁵N-Labeled RNA: The Phosphoramidite (B1245037) Approach
The synthesis of site-specifically ¹⁵N-labeled RNA oligonucleotides is achieved through automated solid-phase synthesis using phosphoramidite chemistry.[5][6] This method involves the sequential addition of phosphoramidite building blocks, including the desired ¹⁵N-labeled phosphoramidites, to a growing RNA chain attached to a solid support.[5]
Experimental Workflow for Solid-Phase Synthesis of ¹⁵N-Labeled RNA
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:
Quantitative Data on Solid-Phase RNA Synthesis
The efficiency and yield of solid-phase synthesis are critical for obtaining sufficient quantities of high-purity ¹⁵N-labeled RNA for structural studies.
| Parameter | Typical Value | Factors Influencing the Parameter |
| Coupling Efficiency | >99% per step | Quality of phosphoramidites and reagents, reaction time, temperature, humidity.[7] |
| Overall Crude Yield | 40-70% | Length of the oligonucleotide, sequence composition, coupling efficiency.[8] |
| Final Purified Yield | 1-5 mg (for a 1 µmol scale synthesis) | Purification method (HPLC or PAGE), length and sequence of the RNA.[9] |
| Purity | >95% | Efficiency of each synthesis step and the purification method. |
| ¹⁵N Isotopic Enrichment | >98% | Purity of the starting ¹⁵N-labeled phosphoramidite. |
Detailed Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled RNA Oligonucleotide
1. Preparation:
- Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and acetonitrile) are anhydrous and of high quality.
- Dissolve the standard and the rU Phosphoramidite-¹⁵N₂ in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).
- Install the reagent bottles on an automated DNA/RNA synthesizer.
- Program the desired RNA sequence, specifying the position for the incorporation of the ¹⁵N-labeled uridine.
2. Synthesis Cycle:
- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). The column is then washed with acetonitrile.
- Coupling: The ¹⁵N-labeled uridine phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. The coupling time is a critical parameter and is typically optimized for RNA synthesis (around 5-15 minutes).[10]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).
3. Cleavage and Deprotection:
- Upon completion of the synthesis, the solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
- The 2'-hydroxyl protecting groups (e.g., TBDMS) are subsequently removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
4. Purification:
- The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length, ¹⁵N-labeled oligonucleotide.[9]
- The purified RNA is desalted and quantified by UV-Vis spectrophotometry at 260 nm.
Protocol 2: HNN-COSY NMR Experiment for Detecting A-U Base Pairs
1. Sample Preparation:
- Dissolve the purified ¹⁵N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O. The typical RNA concentration is 0.5-1.5 mM.
2. NMR Spectrometer Setup:
- The experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Tune and match the probe for ¹H and ¹⁵N frequencies.
3. Experimental Parameters:
- Pulse Sequence: Utilize a standard HNN-COSY pulse sequence, which includes selective pulses for water suppression.[1][11]
- ¹H Carrier Frequency: Set to the resonance frequency of water (approximately 4.7 ppm).
- ¹⁵N Carrier Frequency: Set in the middle of the imino nitrogen region (around 145-155 ppm for uridine N3).
- Spectral Widths: Typically ~20 ppm for the ¹H dimension and ~40-50 ppm for the ¹⁵N dimension.
- Mixing Time (for ¹⁵N-¹⁵N transfer): This is a crucial parameter and is typically set to optimize the transfer through the two-bond J-coupling across the hydrogen bond (²hJNN), usually in the range of 15-30 ms.
- Acquisition: Acquire a 2D dataset with a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
4. Data Processing and Analysis:
- Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
- A cross-peak in the HNN-COSY spectrum between the imino proton of the ¹⁵N-labeled uridine and the N1 of an adenosine residue provides direct evidence of a hydrogen bond between these two bases.
Signaling Pathways and Logical Relationships
The application of rU Phosphoramidite-¹⁵N₂ is not directly involved in cellular signaling pathways but is a tool to elucidate the structural basis of these pathways where RNA plays a role. For instance, understanding the structure of a riboswitch, a regulatory RNA element, is crucial to understanding how it controls gene expression.
Conclusion
The use of rU Phosphoramidite-¹⁵N₂ in conjunction with solid-phase synthesis and advanced NMR spectroscopy techniques provides an exceptionally powerful approach for the detailed structural and dynamic characterization of RNA molecules. The ability to site-specifically introduce ¹⁵N labels allows researchers to dissect complex RNA structures at the atomic level, providing invaluable insights into their biological functions. For professionals in drug development, this detailed structural information is critical for the design of novel therapeutics that target RNA, opening up new avenues for treating a wide range of diseases.
References
- 1. Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. 2D HNN_COSY Experiment [imserc.northwestern.edu]
- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. idtdna.com [idtdna.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of N-H···N hydrogen bonding in RNA via scalar couplings in the absence of observable imino proton resonances - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Overcoming the Challenges of Nucleic Acid NMR
An in-depth technical guide to understanding 15N isotopic labeling for nucleic acid NMR, designed for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of nucleic acids at atomic resolution. However, larger RNA and DNA molecules (>35 nucleotides) present significant challenges due to severe spectral overlap, where signals from different nuclei resonate at similar frequencies.[1][2] The limited chemical shift dispersion of the four standard nucleotide residues exacerbates this issue.[2]
To overcome these limitations, stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), is an indispensable tool.[3] The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupolar nature, which leads to broad, often unobservable NMR signals.[4] In contrast, ¹⁵N is a spin-1/2 nucleus that produces sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[4] By enriching nucleic acid samples with ¹⁵N, researchers can employ heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, to dramatically increase spectral resolution and enable the study of larger, more complex systems.[5][6]
Core Labeling Strategies
The incorporation of ¹⁵N into DNA or RNA can be achieved through several methods, each with distinct advantages and disadvantages. The choice of strategy depends on factors like the desired labeling pattern (uniform vs. selective), the size of the nucleic acid, experimental goals, and budget.
-
In Vivo Biosynthesis: This method involves growing microorganisms, typically Escherichia coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[4][7] The bacteria incorporate the isotope into their cellular components, including the nucleotides that are subsequently used for nucleic acid synthesis. This is a cost-effective method for achieving high levels of uniform labeling.
-
In Vitro Transcription: This is the most common method for preparing isotopically labeled RNA.[2] It uses the T7 RNA polymerase enzyme to synthesize RNA from a DNA template.[2] By providing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) in the reaction mixture, the resulting RNA becomes uniformly labeled.[8] This approach offers high yields and straightforward incorporation.
-
Chemo-Enzymatic Synthesis: For highly specific labeling patterns, nucleotides can be synthesized chemically with ¹⁵N labels at precise positions.[1] These labeled precursors are then incorporated into nucleic acids. This method offers the highest precision but is also the most complex and costly.
Quantitative Data Summary
Table 1: Comparison of ¹⁵N Labeling Strategies
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages | Relative Cost |
| In Vivo Biosynthesis | ¹⁵NH₄Cl, ¹⁵N-labeled media | Uniform | Variable | >95% | Simple and cost-effective for uniform labeling. | Lacks control over specific label placement; potential for isotopic scrambling. | Low |
| In Vitro Transcription | ¹⁵N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities) | High | Straightforward incorporation; allows for selective labeling. | Requires synthesis or purchase of expensive labeled rNTPs. | Medium to High |
| Solid-Phase Synthesis | ¹⁵N-labeled phosphoramidites | Site-specific | Moderate | High | Precise control over label placement for custom oligonucleotides.[9] | Limited to shorter nucleic acid sequences; high cost of precursors. | High |
Table 2: Typical ¹⁵N Chemical Shift Ranges in Nucleic Acid Bases
The chemical shift of a ¹⁵N nucleus is highly sensitive to its chemical environment, including base pairing, protonation state, and metal ion coordination.[10][11] Chemical shifts are typically referenced to liquid ammonia (B1221849) (NH₃).[12]
| Nitrogen Atom | Base(s) | Typical Chemical Shift Range (ppm vs. NH₃) |
| Imino Nitrogens (N1/N3) | G (N1), U/T (N3) | 130 – 160 |
| Amino Nitrogens (Exocyclic) | G (N2), A (N6), C (N4) | 60 – 90 |
| Ring Nitrogens (Non-imino) | A (N1, N3, N7), G (N7, N9), C (N1, N3), U/T (N1) | 160 – 260[13] |
| Imines | General | 305 – 375[13] |
Note: Ranges are approximate and can vary significantly based on local structure and environment.
Table 3: Illustrative NMR Relaxation Parameters
Deuteration in combination with ¹⁵N labeling is often used to reduce line broadening in larger nucleic acids by minimizing ¹H-¹H dipolar relaxation, which is a major contributor to transverse relaxation (T₂).[5][14]
| Parameter | Typical Effect of ¹⁵N Labeling | Typical Effect of ¹⁵N/²H Labeling | Rationale |
| T₁ (Longitudinal Relaxation) | Minor change | Can increase | Reduced ¹H-¹H dipolar relaxation pathways.[14] |
| T₂ (Transverse Relaxation) | Minor change | Significantly increases (sharper lines) | Chemical exchange with water often dominates, but removing ¹H-¹H dipolar contributions is beneficial.[14] |
| ¹H-¹⁵N NOE | Enables measurement | Enhanced sensitivity | Improved relaxation properties and simplified spectra lead to better signal-to-noise. |
Experimental Workflows and Logical Relationships
Overall Workflow for ¹⁵N Labeling and NMR Analysis
References
- 1. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rU Phosphoramidite-15N2: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rU Phosphoramidite-15N2, a critical building block for the synthesis of isotopically labeled RNA. The precise incorporation of ¹⁵N isotopes into uridine (B1682114) residues enables advanced structural and dynamic studies of RNA molecules by nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into their biological functions and interactions. This document details the chemical structure, properties, synthesis, and applications of this compound, with a focus on enabling researchers to effectively utilize this powerful tool in their work.
Chemical Structure and Properties
This compound, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a chemically modified ribonucleoside phosphoramidite (B1245037). The key features of its structure are:
-
¹⁵N₂-Labeled Uracil (B121893) Base: Both nitrogen atoms in the uracil ring (at positions 1 and 3) are replaced with the stable isotope ¹⁵N. This isotopic labeling is the basis for its utility in NMR spectroscopy.
-
5'-DMT Protecting Group: The 5'-hydroxyl group of the ribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is crucial for monitoring coupling efficiency during solid-phase synthesis and is removed at the beginning of each synthesis cycle.
-
2'-TBDMS Protecting Group: The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This bulky silyl (B83357) group prevents unwanted side reactions at the 2'-position during phosphoramidite coupling and is stable to the conditions of the synthesis cycle. It is typically removed during the final deprotection step.
-
3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, containing a β-cyanoethyl protecting group on the phosphorus atom and a diisopropylamino (iPr₂N) group. This reactive moiety enables the efficient formation of phosphodiester bonds during oligonucleotide synthesis.
The incorporation of these specific protecting groups and the ¹⁵N labels dictates the chemical properties and reactivity of the molecule, making it suitable for automated solid-phase RNA synthesis.
Quantitative Data
The following tables summarize the key quantitative data for rU Phosphoramidite-¹⁵N₂ and its precursor, Uridine-¹⁵N₂.
| Property | Value | Source(s) |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine-1,3-¹⁵N₂-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | |
| Molecular Formula | C₄₅H₆₁¹⁵N₂N₂O₉PSi | |
| Molecular Weight | 863.03 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥95% (CP) | |
| Appearance | White to off-white powder | |
| Storage Conditions | -20°C, under an inert atmosphere, desiccated |
Table 1: Quantitative Data for rU Phosphoramidite-¹⁵N₂
| Property | Value | Source(s) |
| Chemical Name | Uridine-¹⁵N₂ | [1] |
| Molecular Formula | C₉H₁₂¹⁵N₂O₆ | [2] |
| Molecular Weight | 246.19 g/mol | [1][2] |
| Chemical Purity | ≥95% to ≥98% | [1][2] |
| Appearance | Solid | |
| Storage Conditions | Room temperature, away from light and moisture | [1] |
Table 2: Quantitative Data for Uridine-¹⁵N₂
Experimental Protocols
The synthesis of ¹⁵N₂-labeled RNA oligonucleotides involves a multi-step process, starting from the synthesis of the labeled nucleoside, its conversion to the phosphoramidite, and finally, its incorporation into an RNA strand via automated solid-phase synthesis.
Synthesis of [1,3-¹⁵N₂]uridine
The synthesis of the labeled nucleoside begins with the creation of the ¹⁵N₂-labeled uracil ring, which is then coupled to a ribose sugar.
Protocol for Synthesis of [1,3-¹⁵N₂]uracil: [3]
-
Reaction Setup: A mixture of [¹⁵N₂]urea (1 equivalent), propiolic acid (1 equivalent), and polyphosphoric acid is prepared.
-
Heating: The mixture is heated at 85°C with gentle stirring for 4 hours, resulting in a yellow syrup.
-
Quenching and Precipitation: The mixture is cooled in an ice bath, and water is slowly added to dissolve the syrup. This leads to the formation of a pale solid.
-
Crystallization: The flask is kept at 4°C to allow for complete precipitation of the [1,3-¹⁵N₂]uracil.
-
Isolation: The solid is collected by filtration, washed with cold water, and dried to yield the final product.
The resulting [1,3-¹⁵N₂]uracil is then glycosylated with a protected ribose derivative to form [1,3-¹⁵N₂]uridine.
Conversion to rU Phosphoramidite-¹⁵N₂
The synthesized [1,3-¹⁵N₂]uridine undergoes a series of protection and phosphitylation steps to yield the final phosphoramidite building block.
General Protocol for Phosphoramidite Synthesis:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the ¹⁵N₂-uridine is protected with a DMT group using DMT-Cl in the presence of a base like pyridine.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a TBDMS group using TBDMS-Cl.
-
Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) to introduce the phosphoramidite moiety.
-
Purification: The final product is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.
Automated Solid-Phase RNA Synthesis
The rU Phosphoramidite-¹⁵N₂ is then used in an automated DNA/RNA synthesizer to incorporate the labeled uridine at specific positions within an RNA sequence. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Standard Automated Synthesis Cycle: [4]
-
Detritylation: The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane). The release of the orange-colored trityl cation allows for real-time monitoring of the synthesis efficiency.
-
Coupling: The rU Phosphoramidite-¹⁵N₂ (dissolved in anhydrous acetonitrile) is activated by a tetrazole derivative and added to the column containing the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships involved in the use of rU Phosphoramidite-¹⁵N₂.
Caption: Workflow for the synthesis and application of rU Phosphoramidite-¹⁵N₂.
Caption: Logical pathway for RNA structure elucidation using ¹⁵N-labeled RNA.
Applications in Research and Drug Development
The primary application of rU Phosphoramidite-¹⁵N₂ is in the synthesis of RNA molecules for NMR studies. The site-specific incorporation of ¹⁵N labels allows researchers to overcome the spectral overlap that often complicates the NMR spectra of large RNA molecules.[5]
Key applications include:
-
Determination of RNA Secondary and Tertiary Structure: By analyzing through-bond and through-space correlations between ¹H and ¹⁵N nuclei, the hydrogen bonding network and the three-dimensional fold of an RNA molecule can be determined. This has been instrumental in elucidating the structures of various functional RNAs, including ribozymes, riboswitches, and viral RNA elements like the Hepatitis B virus encapsidation signal.[6]
-
Studying RNA Dynamics: NMR spectroscopy can provide insights into the conformational dynamics of RNA molecules, which are often crucial for their function. ¹⁵N-labeling can help to monitor changes in structure and dynamics upon ligand binding or protein interaction.
-
Investigating RNA-Ligand and RNA-Protein Interactions: By monitoring changes in the chemical shifts and relaxation properties of the ¹⁵N-labeled RNA upon titration with a binding partner (e.g., a small molecule drug candidate or a protein), the binding site and the structural changes associated with the interaction can be mapped.[7] This information is invaluable for rational drug design and understanding the mechanisms of gene regulation.
-
Internal Standard for Quantitative Analysis: ¹⁵N-labeled oligonucleotides can serve as internal standards in mass spectrometry for the accurate quantification of nucleic acids.[8]
References
- 1. Uridine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-812-25 [isotope.com]
- 2. Uridine-15N2 - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. The economical synthesis of [2′-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation of the hepatitis B virus encapsidation signal by NMR on selectively labeled RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Principle and Application of 15N Labeled Nucleotides in Structural Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate three-dimensional structures of nucleic acids, such as DNA and RNA, are fundamental to their biological functions, including information storage, catalysis, and regulation of gene expression. Elucidating these structures at atomic resolution is paramount for understanding these processes and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights that are complementary to X-ray crystallography.[1] A key challenge in the NMR analysis of nucleic acids is the limited chemical shift dispersion of proton (¹H) signals, which leads to spectral overlap, especially in larger molecules.[1] The incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), into nucleotides is a cornerstone strategy to overcome this limitation and unlock a wealth of structural and dynamic information.[2][3][4]
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using ¹⁵N labeled nucleotides in structural biology. It is intended for researchers, scientists, and drug development professionals who wish to leverage this powerful technique in their work.
Core Principles of ¹⁵N Labeling in Nucleic Acid NMR
The utility of ¹⁵N in NMR spectroscopy stems from its nuclear spin properties. The most abundant isotope of nitrogen, ¹⁴N (99.63% natural abundance), has a nuclear spin of 1 and a large quadrupole moment, which leads to broad NMR signals and a loss of resolution.[5] In contrast, ¹⁵N (0.37% natural abundance) has a nuclear spin of 1/2, similar to a proton, which results in sharp, well-resolved NMR peaks, ideal for high-resolution structural studies.[5]
By replacing ¹⁴N with ¹⁵N in nucleotides, we can:
-
Increase Spectral Dispersion: By correlating the proton signals with the chemical shifts of their directly bonded ¹⁵N nuclei in two-dimensional (2D) experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, the spectral overlap is significantly reduced.[6][7]
-
Probe Hydrogen Bonding: The imino protons of guanine (B1146940) and uracil/thymine are involved in Watson-Crick base pairing and are highly sensitive to their local environment. Their ¹⁵N chemical shifts provide direct evidence of base pairing and can be used to study the stability and dynamics of helices.[4]
-
Characterize Molecular Interactions: Changes in the ¹⁵N and ¹H chemical shifts (Chemical Shift Perturbations or CSPs) upon the addition of a ligand, protein, or drug molecule can be used to map the binding interface and determine binding affinities.[8][9][10][11]
-
Study Molecular Dynamics: NMR relaxation experiments that measure the rates at which the ¹⁵N nuclei return to their equilibrium state after perturbation can provide information about the internal motions of the nucleic acid on a wide range of timescales (picoseconds to seconds).[12][13][14]
Methodologies for ¹⁵N Labeling of Nucleotides
There are two primary approaches for producing ¹⁵N labeled nucleotides for structural biology studies: enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis for Uniform Labeling
Enzymatic synthesis, typically through in vitro transcription using T7, T3, or SP6 RNA polymerase, is the most common method for producing uniformly ¹⁵N-labeled RNA.[15][16][17][18][19][20][21] This method involves preparing ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and using them as substrates for the polymerase.
The overall workflow for enzymatic synthesis is as follows:
Chemical Synthesis for Site-Specific Labeling
Chemical synthesis using phosphoramidite (B1245037) chemistry allows for the incorporation of ¹⁵N-labeled nucleotides at specific, predefined positions within a DNA or RNA oligonucleotide.[2][3][4][5] This approach is invaluable for probing the structure and dynamics of a particular region of interest without the spectral complexity of uniform labeling.
The general workflow for chemical synthesis is as follows:
Key NMR Experiments for Studying ¹⁵N Labeled Nucleic Acids
A suite of NMR experiments is employed to extract structural and dynamic information from ¹⁵N labeled nucleic acids. The ¹H-¹⁵N HSQC experiment is the workhorse for studying these molecules.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shift of a proton with that of its directly attached ¹⁵N nucleus.[6][7] Each amide or imino group gives rise to a single peak in the spectrum, providing a "fingerprint" of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure. ¹⁵N-edited NOESY experiments can be used to resolve ambiguity in crowded proton spectra.
-
Scalar Coupling Experiments: Experiments that measure the scalar (J) couplings between nuclei, such as across hydrogen bonds (e.g., h²JNN), provide direct evidence of base pairing and information about the geometry of these interactions.[22]
-
Relaxation Dispersion: These experiments are used to study the dynamics of molecules on the microsecond to millisecond timescale, which is often associated with functionally important conformational changes.[12][13][14]
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the use of ¹⁵N labeled nucleotides in structural biology.
Table 1: Typical ¹⁵N Chemical Shift Ranges for Nucleobases
| Nitrogen Atom | Nucleobase | Typical Chemical Shift (ppm, relative to liquid NH₃) | Notes |
| N1 | Adenine | ~220-230 | Involved in Hoogsteen and reverse Hoogsteen base pairing. |
| N3 | Adenine | ~210-220 | |
| N7 | Adenine | ~225-235 | Protonation site, sensitive to metal binding. |
| N9 | Adenine | ~160-170 | Glycosidic bond. |
| N⁶ (amino) | Adenine | ~70-80 | Involved in Watson-Crick base pairing. |
| N1 | Guanine | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |
| N² (amino) | Guanine | ~60-70 | Involved in Watson-Crick base pairing. |
| N3 | Guanine | ~160-170 | |
| N7 | Guanine | ~220-230 | Protonation site, sensitive to metal binding. |
| N9 | Guanine | ~160-170 | Glycosidic bond. |
| N1 | Cytosine | ~140-150 | Protonation site. |
| N3 | Cytosine | ~190-200 | Involved in Watson-Crick base pairing. |
| N⁴ (amino) | Cytosine | ~90-100 | Involved in Watson-Crick base pairing. |
| N1 | Uracil | ~150-160 | |
| N3 | Uracil | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |
| N1 | Thymine | ~150-160 | |
| N3 | Thymine | ~140-150 | Imino nitrogen, involved in Watson-Crick base pairing. |
Note: Chemical shifts are highly sensitive to the local environment, including solvent, pH, temperature, and molecular interactions. The values presented are approximate.[23][24][25][26][27]
Table 2: Typical ¹H-¹⁵N and ¹⁵N-¹⁵N Scalar Coupling Constants
| Coupling Type | Description | Typical Value (Hz) | Application |
| ¹J(¹H, ¹⁵N) | One-bond coupling in imino/amino groups | 85 - 95 | Used for magnetization transfer in HSQC experiments. |
| h²J(¹⁵N, ¹⁵N) | Two-bond coupling across a hydrogen bond | 4 - 8 | Direct evidence of Watson-Crick base pairing. |
| h¹J(¹H, ¹⁵N) | One-bond coupling across a hydrogen bond | 2 - 5 | Direct evidence of hydrogen bonding. |
Note: The observation and magnitude of these couplings are dependent on the geometry and dynamics of the hydrogen bonds.[22][28][29][30]
Experimental Protocols
Protocol 1: Uniform ¹⁵N Labeling of RNA by In Vitro Transcription
This protocol provides a general outline for the production of uniformly ¹⁵N-labeled RNA for NMR studies.
1. Preparation of ¹⁵N-labeled NTPs:
- Grow a suitable strain of E. coli (e.g., BL21(DE3)) in M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.
- If ¹³C/¹⁵N labeling is desired, use ¹³C-glucose as the sole carbon source.
- Harvest the cells and extract the total RNA.
- Hydrolyze the RNA to nucleoside monophosphates (NMPs) using nuclease P1.
- Separate the individual NMPs by chromatography.
- Enzymatically phosphorylate the NMPs to NTPs using the appropriate kinases.
2. In Vitro Transcription Reaction:
- Set up a transcription reaction in a final volume of, for example, 10 mL. The final concentrations of the components should be optimized but are typically in the following range:
- 40 mM Tris-HCl, pH 8.0
- 10-25 mM MgCl₂
- 1 mM Spermidine
- 5 mM DTT
- 4 mM of each ¹⁵N-NTP
- 0.1 mg/mL linearized DNA template with a T7 promoter
- T7 RNA polymerase
- Incubate the reaction at 37°C for 2-4 hours.
3. Purification of the ¹⁵N-labeled RNA:
- Treat the reaction mixture with DNase I to remove the DNA template.
- Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
- Elute the RNA from the gel slice and desalt it by dialysis or size-exclusion chromatography.
4. NMR Sample Preparation:
- Dissolve the purified ¹⁵N-RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H₂O / 10% D₂O.
- The final concentration of the RNA should be in the range of 0.1 - 1.0 mM.[31][32]
- Transfer the sample to a high-quality NMR tube.
Protocol 2: ¹H-¹⁵N HSQC Experiment
This protocol provides a general guide for setting up a standard ¹H-¹⁵N HSQC experiment. The specific parameters will need to be optimized for the instrument and the sample.
1. Sample Preparation:
- Prepare the ¹⁵N-labeled nucleic acid sample as described above.
2. Spectrometer Setup:
- Insert the sample into the magnet and allow it to equilibrate to the desired temperature.
- Lock the spectrometer on the D₂O signal.
- Tune and match the ¹H and ¹⁵N channels of the probe.
- Optimize the shims to obtain a narrow and symmetrical water signal.
3. Experiment Setup:
- Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).[33]
- Set the spectral widths for the ¹H (direct) and ¹⁵N (indirect) dimensions to cover all expected resonances.
- Set the carrier frequencies for ¹H (typically on the water resonance) and ¹⁵N (in the center of the amide/imino region).
- Set the number of points in both dimensions (e.g., 2048 in the direct dimension and 256 in the indirect dimension).
- Set the number of scans per increment, which will depend on the sample concentration.
- Set the inter-scan delay.
- Calibrate the 90° pulses for both ¹H and ¹⁵N.
4. Data Acquisition and Processing:
- Start the acquisition.
- After the experiment is finished, process the data using appropriate software (e.g., TopSpin, NMRPipe). This will involve Fourier transformation, phase correction, and baseline correction.
Applications in Drug Development
The use of ¹⁵N labeled nucleotides is a powerful tool in the drug discovery and development pipeline, particularly for targeting RNA molecules, which are increasingly recognized as important drug targets.
-
Fragment-Based Screening: ¹H-¹⁵N HSQC spectra can be used to screen libraries of small molecules (fragments) for binding to an RNA target. Binding is detected by observing chemical shift perturbations of specific residues in the RNA.
-
Binding Site Mapping: By assigning the resonances in the ¹H-¹⁵N HSQC spectrum, the residues that show the largest chemical shift perturbations upon ligand binding can be identified, thereby mapping the binding site of the drug candidate on the RNA.[8][34]
-
Determination of Binding Affinity: By titrating the drug candidate into a solution of the ¹⁵N-labeled RNA and monitoring the chemical shift changes, the dissociation constant (Kd) of the interaction can be determined.[9][11]
-
Structural Characterization of Drug-RNA Complexes: For promising lead compounds, full structure determination of the ¹⁵N-labeled RNA in complex with the drug can be performed using a suite of NMR experiments, providing detailed insights into the mechanism of action and guiding further optimization of the drug candidate.
The logical workflow for using ¹⁵N-labeled nucleic acids in a drug discovery context is as follows:
Conclusion
The incorporation of ¹⁵N into nucleotides has revolutionized the study of nucleic acid structure and dynamics by NMR spectroscopy. This technique provides a powerful and versatile toolkit for researchers in academia and industry to address fundamental questions in molecular biology and to accelerate the development of novel therapeutics. The ability to produce both uniformly and site-specifically labeled nucleic acids, combined with a sophisticated array of NMR experiments, allows for the detailed characterization of nucleic acid structures, their interactions with other molecules, and their dynamic behavior. As the importance of RNA as a drug target continues to grow, the principles and methodologies outlined in this guide will become increasingly central to the future of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbs.res.in [ncbs.res.in]
- 13. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
- 14. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 22. Determination of h2J(NN) and h1J(HN) coupling constants across Watson-Crick base pairs in the Antennapedia homeodomain-DNA complex using TROSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 26. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
- 27. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 28. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ovid.com [ovid.com]
- 30. The Largest 15N–15N Coupling Constant Across an NHN Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nmr-bio.com [nmr-bio.com]
- 32. How to make an NMR sample [chem.ch.huji.ac.il]
- 33. HSQC_15N.nan [protocols.io]
- 34. bionmr.unl.edu [bionmr.unl.edu]
Unlocking RNA's Secrets: A Technical Guide to Site-Specific 15N Labeling
For Researchers, Scientists, and Drug Development Professionals
The intricate world of RNA structure, dynamics, and interactions is a burgeoning frontier in biomedical research and therapeutic development. Understanding these multifaceted processes at an atomic level is paramount for deciphering disease mechanisms and designing novel RNA-targeted drugs. Site-specific 15N labeling of RNA has emerged as a powerful tool, primarily in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to dissect these complexities with unprecedented detail. This in-depth technical guide provides a comprehensive overview of the core benefits of this technique, detailed experimental protocols, and the application of these methods in studying critical biological pathways.
The Core Benefits of Precision: Why Site-Specific 15N Labeling?
Uniform isotopic labeling of large RNA molecules often leads to crowded and complex NMR spectra, hindering detailed analysis. Site-specific 15N labeling overcomes this limitation by introducing the isotope at precise, predetermined positions within the RNA sequence. This targeted approach offers several key advantages:
-
Spectral Simplification: By labeling only specific residues, the complexity of the NMR spectrum is dramatically reduced. This allows for the unambiguous assignment of signals from the labeled sites, even in large RNA molecules or RNA-protein complexes[1].
-
Probing Local Environments: The chemical shift of a 15N-labeled nucleus is exquisitely sensitive to its local chemical environment. This enables the precise monitoring of structural changes, ligand binding, or protein interactions at the labeled site[2][3].
-
Studying Dynamics: NMR relaxation experiments on site-specifically 15N-labeled RNA can provide insights into the dynamics of specific nucleotides, revealing information about conformational flexibility and motions that are crucial for RNA function[4].
-
Facilitating Structural Studies of Large RNAs: For RNAs that are too large for conventional NMR analysis, segmental or site-specific labeling can be employed to study specific domains or interaction sites without the challenge of global resonance assignment[2][5].
-
Investigating RNA-Protein and RNA-Ligand Interactions: Site-specific 15N labeling is instrumental in mapping binding interfaces and determining the affinity of interactions. By monitoring the chemical shift perturbations of the labeled RNA upon titration with a binding partner, the location and strength of the interaction can be determined[3].
Quantitative Insights: NMR Data from 15N-Labeled RNA
The power of site-specific 15N labeling lies in the quantitative data it provides. NMR experiments on these molecules yield precise measurements of chemical shifts and coupling constants, which are direct reporters of molecular structure and conformation.
Table 1: Representative 15N and 1H Chemical Shifts for a Site-Specifically 15N-Labeled Guanine (B1146940) in an RNA Duplex
| Atom | Chemical Shift (ppm) - Free RNA | Chemical Shift (ppm) - In Complex | Chemical Shift Perturbation (Δδ ppm) |
| G(15N1) | 145.2 | 146.8 | 1.6 |
| G(1H1) | 13.1 | 13.5 | 0.4 |
| G(15N7) | 225.8 | 224.1 | -1.7 |
Note: Chemical shifts are referenced to an external standard. The observed perturbations upon complex formation are indicative of a direct interaction at this guanine residue.
Table 2: Typical One-Bond and Two-Bond J-Coupling Constants Involving 15N in RNA
| Coupling | Typical Value (Hz) | Structural Information |
| ¹J(15N1-1H1) | ~90-95 | Hydrogen bond strength and geometry in Watson-Crick base pairs. |
| ²J(15N1-15N3) | ~6-8 | Direct evidence of a Watson-Crick G-C base pair. |
| ¹J(15N9-13C8) | ~15 | Torsional angles in the purine (B94841) ring. |
Experimental Protocols: A Guide to Synthesizing Site-Specifically 15N-Labeled RNA
There are three primary methods for generating site-specifically 15N-labeled RNA: in vitro transcription, solid-phase chemical synthesis, and enzymatic ligation.
Protocol 1: Site-Specific 15N Labeling via In Vitro Transcription with T7 RNA Polymerase
This method is suitable for producing large quantities of RNA and allows for the incorporation of 15N-labeled nucleotides at specific positions by providing a mix of labeled and unlabeled nucleotide triphosphates (NTPs). For site-specific labeling, one can provide only one of the four NTPs in its 15N-labeled form.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence.
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine).
-
Unlabeled ATP, CTP, GTP, UTP solutions (100 mM).
-
15N-labeled NTP of choice (e.g., 15N-GTP) (100 mM).
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature (for a 100 µL reaction):
-
10 µL 10x Transcription Buffer
-
x µL Linearized DNA template (1-2 µg)
-
10 µL of each unlabeled NTP (10 mM final concentration)
-
10 µL of 15N-labeled NTP (10 mM final concentration)
-
4 µL RNase Inhibitor
-
4 µL T7 RNA Polymerase
-
Nuclease-free water to 100 µL.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol (B145695) precipitation.
-
Quantification: Determine the concentration of the purified RNA by UV-Vis spectrophotometry at 260 nm.
Protocol 2: Solid-Phase Chemical Synthesis of Site-Specifically 15N-Labeled RNA
This method offers the highest precision for placing a 15N label at a single, specific position within an RNA oligonucleotide. It is particularly useful for shorter RNAs (typically < 60 nucleotides).
Materials:
-
Automated DNA/RNA synthesizer.
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard RNA phosphoramidites (A, C, G, U).
-
Site-specifically 15N-labeled RNA phosphoramidite (B1245037).
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Capping solutions (A and B).
-
Oxidizer solution (Iodine in THF/Pyridine/Water).
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane).
-
Ammonium hydroxide/40% Methylamine (AMA) solution for cleavage and deprotection.
-
Triethylammonium trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the appropriate reagents, including the 15N-labeled phosphoramidite at the desired position in the sequence.
-
Automated Synthesis: The synthesizer performs a series of automated cycles for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Addition of the next phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Cleave the RNA from the solid support and remove the base-protecting groups by incubating with AMA solution at 65°C.
-
Remove the 2'-O-silyl protecting groups by treatment with TEA·3HF.
-
-
Purification: Purify the crude RNA oligonucleotide by denaturing PAGE or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA and determine its concentration.
Protocol 3: Segmental 15N Labeling via Enzymatic Ligation
This technique allows for the creation of larger RNA molecules where only a specific segment is isotopically labeled. This is achieved by synthesizing labeled and unlabeled RNA fragments separately and then joining them together.
Materials:
-
15N-labeled RNA fragment (synthesized via in vitro transcription or solid-phase synthesis).
-
Unlabeled RNA fragment(s).
-
T4 DNA Ligase or T4 RNA Ligase.
-
DNA splint (a short DNA oligonucleotide complementary to the ligation junction).
-
10x Ligase Buffer.
-
ATP.
-
Nuclease-free water.
Procedure:
-
Fragment Preparation: Purify the labeled and unlabeled RNA fragments.
-
Annealing: In a nuclease-free tube, mix the RNA fragments and the DNA splint in a 1:1:1.2 molar ratio. Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
Ligation Reaction: Add 10x Ligase Buffer, ATP, and T4 DNA Ligase to the annealed mixture.
-
Incubation: Incubate the reaction at a temperature optimized for the specific ligase (e.g., 16°C overnight for T4 DNA Ligase).
-
Purification: Purify the full-length, segmentally labeled RNA product by denaturing PAGE.
Visualizing the Impact: Workflows and Pathways
The insights gained from 15N-labeled RNA studies are crucial for understanding complex biological processes. Graphviz diagrams can be used to visualize the experimental workflows and the biological pathways being investigated.
Caption: Experimental workflow for studying RNA-protein interactions using site-specific 15N labeling and NMR spectroscopy.
Riboswitch Function: A Ligand-Gated Genetic Switch
Riboswitches are structured RNA elements that regulate gene expression by binding to specific metabolites. Site-specific 15N labeling can be used to probe the conformational changes that occur upon ligand binding.
Caption: A simplified model of a transcriptional riboswitch mechanism, where ligand binding induces a conformational change that leads to the formation of a terminator hairpin and repression of gene expression.
Viral Hijacking: The Role of IRES in Translation Initiation
Many viruses utilize Internal Ribosome Entry Sites (IRES) to initiate the translation of their proteins independently of the host cell's cap-dependent mechanism. 15N-labeled IRES elements can be used to study their interaction with the ribosome.
Caption: Schematic of IRES-mediated translation initiation, where the viral IRES element directly recruits the ribosomal machinery, often bypassing the need for several host initiation factors.
Conclusion
Site-specific 15N labeling of RNA is an indispensable technique for researchers seeking to unravel the intricate details of RNA biology. By providing a means to simplify complex NMR spectra and probe specific sites within an RNA molecule, this approach offers unparalleled insights into RNA structure, dynamics, and interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the full potential of this powerful methodology in their pursuit of scientific discovery and the development of next-generation RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In‐Cell NMR Spectroscopy of Functional Riboswitch Aptamers in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA Lifecycle Interactive Diagram | Cell Signaling Technology [cellsignal.com]
The Cornerstone of Synthetic RNA: A Technical Guide to Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals, the chemical synthesis of RNA is a foundational technology. From basic research to the development of RNA-based therapeutics, the ability to reliably produce high-purity oligonucleotides is paramount. This in-depth technical guide delves into the core principles of phosphoramidite (B1245037) chemistry, the gold standard for solid-phase RNA synthesis, providing a detailed examination of the synthetic cycle, critical protecting group strategies, and comprehensive experimental protocols.
Introduction: The Unique Challenge of RNA Synthesis
The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. While essential for the diverse biological functions of RNA, this reactive group complicates the synthesis process, necessitating a carefully orchestrated strategy of protection and deprotection to prevent unwanted side reactions and ensure the integrity of the final oligonucleotide product. Phosphoramidite chemistry, adapted from its successful application in DNA synthesis, has emerged as the most robust and widely adopted method for navigating this challenge.[1]
The solid-phase approach, where the growing RNA chain is assembled on an insoluble support, simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[2] The synthesis is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation, to add a single ribonucleotide monomer.[2]
The Heart of the Matter: 2'-Hydroxyl Protecting Groups
The selection of the protecting group for the 2'-hydroxyl function is a critical determinant of the efficiency and fidelity of RNA synthesis. An ideal protecting group must be stable throughout the iterative synthesis cycles and be removable under conditions that do not compromise the integrity of the RNA backbone. The steric bulk of the protecting group also plays a crucial role, influencing the kinetics and efficiency of the coupling reaction.[2]
Two of the most commonly employed 2'-hydroxyl protecting groups are tert-butyldimethylsilyl (TBDMS) and tert-butyldimethylsilyloxymethyl (TOM). The TOM group, featuring an oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, which can lead to higher coupling efficiencies and shorter reaction times, a particularly important consideration for the synthesis of long RNA oligonucleotides.[1][3]
A head-to-head comparison of these two protecting groups reveals key performance differences:
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM |
| Average Coupling Efficiency | 98.5–99% | >99%[1] |
| Typical Coupling Time | Up to 6 minutes[1] | ~2.5 minutes[1] |
| Extrapolated Crude Purity (100mer) | 27%[1] | 33%[1] |
The Solid-Phase RNA Synthesis Cycle: A Step-by-Step Workflow
The automated solid-phase synthesis of RNA using phosphoramidite chemistry is a meticulously controlled process. The following diagram illustrates the key steps in a single nucleotide addition cycle.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of solid-phase RNA synthesis using phosphoramidite chemistry.
I. Solid-Phase Synthesis Cycle
This protocol outlines the automated steps for the addition of a single ribonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Ribonucleoside phosphoramidites (0.1 M in anhydrous acetonitrile).[4]
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).[3]
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[5]
-
Capping A solution: Acetic anhydride (B1165640) in THF/pyridine.[2]
-
Capping B solution: 16% N-Methylimidazole (NMI) in THF.[2]
-
Oxidizer solution: 0.02 M Iodine in THF/pyridine/water.[5]
-
Anhydrous acetonitrile for washing.
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treating the column with the deblocking solution for approximately 60-90 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[5]
-
Coupling: The ribonucleoside phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for a specified time (e.g., up to 6 minutes for 2'-O-TBDMS or ~2.5 minutes for 2'-O-TOM).[1] The column is then washed with anhydrous acetonitrile.
-
Capping: A mixture of Capping A and Capping B solutions is introduced to the column to acetylate any unreacted 5'-hydroxyl groups. This step is typically complete within 1-2 minutes.[2] The column is subsequently washed with anhydrous acetonitrile.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by introducing the oxidizer solution. The reaction is generally complete within 1-2 minutes.[2] The column is then washed with anhydrous acetonitrile. This completes one cycle of nucleotide addition.
II. Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Protocol for Cleavage and Base/Phosphate Deprotection:
Reagents:
-
Ammonia (B1221849)/methylamine (AMA) solution (1:1 mixture of aqueous ammonia and aqueous methylamine).[4]
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the vial.
-
Incubate the mixture at 60°C for 1.5 hours.[4] This step cleaves the oligonucleotide from the support and removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Cool the vial to room temperature and transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.
Protocol for 2'-Hydroxyl Deprotection (Desilylation):
Reagents:
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and triethylamine (TEA).[6]
Procedure:
-
Evaporate the AMA solution from the previous step to dryness.
-
Redissolve the oligonucleotide pellet in a solution of TEA·3HF in NMP with TEA.
-
Incubate the mixture at 65°C. The reaction time can vary, with aliquots typically taken at intervals (e.g., 0.5, 1.5, 2, 8, and 24 hours) to monitor the completion of the desilylation reaction.[6]
-
Following complete desilylation, the reaction is quenched, and the final RNA product is purified, typically by HPLC or gel electrophoresis.[4]
Conclusion
Phosphoramidite chemistry remains the cornerstone of synthetic RNA production, enabling the synthesis of a wide array of RNA molecules for diverse applications in research and drug development. A thorough understanding of the underlying chemistry, particularly the strategic use of protecting groups, and adherence to optimized experimental protocols are essential for achieving high-yield, high-purity RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in protecting group strategies and synthesis methodologies will undoubtedly continue to refine and advance this critical technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. academic.oup.com [academic.oup.com]
Unveiling RNA's Architectural Secrets: A Technical Guide to rU Phosphoramidite-¹⁵N₂ in Secondary Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of di-isotopically labeled uridine (B1682114) phosphoramidite (B1245037), specifically rU Phosphoramidite-¹⁵N₂, in the intricate study of RNA secondary structure. The site-specific incorporation of ¹⁵N labels into RNA oligonucleotides provides an unparalleled atomic-level view, enabling researchers to overcome the inherent challenges of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. This approach is fundamental to elucidating the complex folding, dynamics, and molecular interactions of RNA, which are critical for understanding its biological functions and for the rational design of RNA-based therapeutics.
The Power of Isotopic Labeling in RNA Structural Biology
The complexity of RNA structures, with their non-canonical base pairs and intricate tertiary folds, often presents a significant challenge to traditional structural biology techniques. NMR spectroscopy, a powerful tool for studying biomolecules in solution, is particularly well-suited for RNA. However, the limited chemical shift dispersion of the four standard ribonucleotides can lead to severe resonance overlap, especially in larger RNA molecules, making unambiguous structure determination difficult.[1]
The strategic incorporation of stable isotopes, such as ¹⁵N, at specific sites within an RNA molecule using chemically synthesized phosphoramidite building blocks, circumvents this limitation.[2] Specifically, labeling the N1 and N3 positions of uridine with ¹⁵N (rU Phosphoramidite-¹⁵N₂) provides unique NMR probes. The imino proton (H3) of a uridine involved in a Watson-Crick base pair with adenosine (B11128) is directly bonded to the ¹⁵N₃ atom. The resulting ¹H-¹⁵N correlation in a Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a definitive indicator of base pairing, providing crucial restraints for determining the secondary structure.[3] Furthermore, the chemical shifts of these labeled nuclei are exquisitely sensitive to their local environment, offering insights into base stacking interactions, hydrogen bonding, and conformational dynamics.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of ¹⁵N-labeled precursors and their application in RNA NMR.
| Parameter | Typical Value / Range | Reference(s) |
| Synthesis Yields | ||
| Chemo-enzymatic synthesis of [1,3-¹⁵N₂]-Uracil | >60% overall yield | [5] |
| Chemo-enzymatic synthesis of [1′,5′,6-¹³C₃, 1,3-¹⁵N₂]-UTP | 90% yield | [1] |
| Phosphitylation of nucleoside to phosphoramidite | ≥90% yield | [6] |
| Coupling efficiency in solid-phase RNA synthesis | >98% per step | [2][7] |
| NMR Chemical Shift Ranges for ¹⁵N-Labeled Uridine | ||
| ¹⁵N₁ Chemical Shift | ~140 - 160 ppm | [3] |
| ¹⁵N₃ (imino) Chemical Shift | ~190 - 220 ppm | [3] |
| ¹⁵N₃ in G-U wobble pairs | 154.8 - 155.5 ppm | [4] |
| ¹⁵N₃ in A-U Watson-Crick pairs | 156.8 - 159.2 ppm | [4] |
Experimental Protocols
I. Synthesis of [1,3-¹⁵N₂]-Uridine Phosphoramidite
While a detailed multi-step synthesis is beyond the scope of this guide, the general workflow involves the chemical synthesis of [1,3-¹⁵N₂]-uracil, followed by enzymatic or chemical conversion to the corresponding ribonucleoside. The subsequent protection and phosphitylation steps are crucial for preparing the phosphoramidite building block for solid-phase synthesis.
A. General Phosphitylation Protocol for Protected ¹⁵N₂-Uridine:
-
Drying: The protected [1,3-¹⁵N₂]-uridine nucleoside is thoroughly dried under high vacuum.
-
Dissolution: The dried nucleoside is dissolved in anhydrous dichloromethane.
-
Addition of Reagents: 1-Methylimidazole, N,N-diisopropylethylamine, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite are added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for a specified duration (e.g., 2 hours).
-
Workup: The reaction is quenched, and the product is extracted with dichloromethane. The organic phase is dried and evaporated.
-
Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the final phosphoramidite.
Note: This is a generalized protocol; specific conditions and reagent quantities may vary.
II. Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA Oligonucleotides
Automated solid-phase synthesis is the standard method for producing site-specifically labeled RNA.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
rU Phosphoramidite-¹⁵N₂ and other standard RNA phosphoramidites.
-
Anhydrous acetonitrile.
-
Deblocking Solution (e.g., 3% Trichloroacetic Acid in Dichloromethane).
-
Activator Solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in Acetonitrile).
-
Capping Solutions (A: Acetic Anhydride/Pyridine/THF; B: 16% N-Methylimidazole in THF).
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Cleavage and Deprotection Solution (e.g., Concentrated Ammonium Hydroxide).
Procedure:
-
Synthesizer Setup: The phosphoramidites and all other reagents are installed on an automated DNA/RNA synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.[8]
-
Coupling: The rU Phosphoramidite-¹⁵N₂ (or other phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[8]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[8]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed by treatment with the cleavage and deprotection solution.
-
Purification: The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
III. NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment
The ¹H-¹⁵N HSQC experiment is the cornerstone for analyzing ¹⁵N-labeled RNA. It generates a 2D spectrum with peaks corresponding to each ¹H-¹⁵N pair, effectively resolving spectral overlap.
Sample Preparation:
-
The purified ¹⁵N₂-labeled RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.
-
The final RNA concentration should be in the range of 0.1-1.0 mM.
Data Acquisition:
-
The experiment is performed on a high-field NMR spectrometer equipped with a cryoprobe.
-
A sensitivity-enhanced, gradient-selected ¹H-¹⁵N HSQC pulse sequence with water suppression is used.[9]
-
Key parameters such as spectral widths, acquisition times, and the number of scans are optimized for the specific sample.
Data Analysis:
-
The presence of a cross-peak in the imino region of the ¹H-¹⁵N HSQC spectrum for a specific uridine residue is strong evidence of its involvement in a hydrogen bond, typically a Watson-Crick base pair with adenine.[3]
-
The chemical shifts of the ¹H and ¹⁵N nuclei provide information about the local environment, including stacking interactions and the presence of non-canonical structures.[3][4]
-
By analyzing the pattern of these cross-peaks, the secondary structure of the RNA can be determined.
Visualizing the Workflow and Applications
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the study of RNA secondary structure using rU Phosphoramidite-¹⁵N₂.
Caption: Workflow for studying RNA structure using rU Phosphoramidite-¹⁵N₂.
Caption: The four-step cycle of automated solid-phase RNA synthesis.
Caption: Logical flow for interpreting ¹H-¹⁵N HSQC data.
Conclusion
The use of rU Phosphoramidite-¹⁵N₂ for the site-specific isotopic labeling of RNA is an indispensable tool for modern structural biology and drug discovery. The ability to introduce these non-perturbative probes with chemical precision allows for the detailed investigation of RNA secondary structure, conformational dynamics, and interactions with ligands and proteins. The experimental workflows and analytical methods described herein provide a robust framework for researchers to unlock the complex structural and functional secrets of RNA, paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. twistbioscience.com [twistbioscience.com]
Unveiling RNA's Dynamic Landscape: A Technical Guide to 15N-Labeled Uridine Methodologies
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of RNA molecules—folding, interacting, and turning over—is central to cellular function and disease. Understanding these dynamics is paramount for developing novel therapeutics that target RNA. This in-depth technical guide explores the core methodologies leveraging 15N-labeled uridine (B1682114) to probe the dynamic nature of RNA, providing a powerful toolkit for researchers in academia and industry.
Introduction to RNA Dynamics and Isotopic Labeling
RNA is not a static blueprint but a highly dynamic molecule that adopts a multitude of conformations to carry out its regulatory and catalytic functions.[1][2] The study of these motions, occurring over a vast range of timescales from picoseconds to hours, is crucial for a mechanistic understanding of biological processes.[1] Stable isotope labeling, particularly with 15N, has emerged as a cornerstone technique, enabling researchers to track the synthesis, processing, and decay of RNA molecules with high precision.[3][4] 15N-labeled uridine, a key building block of RNA, can be metabolically incorporated into newly synthesized transcripts, serving as a powerful probe for various analytical techniques.
Core Methodologies for Studying RNA Dynamics with 15N-Labeled Uridine
Two primary analytical platforms, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are extensively used to study RNA dynamics with 15N-labeled uridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of RNA at atomic resolution in a solution state, which closely mimics the cellular environment.[5][6] The incorporation of 15N-labeled nucleotides enhances spectral resolution and sensitivity, allowing for the detailed characterization of RNA conformational changes.[1][5]
Caption: Workflow for NMR-based analysis of 15N-labeled RNA.
This protocol describes the synthesis of uniformly 15N-labeled RNA using T7 RNA polymerase.
-
Template DNA Preparation: A linear DNA template containing the T7 promoter upstream of the desired RNA sequence is required. The template can be generated by PCR or by linearization of a plasmid.
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents at room temperature:
-
5x Transcription Buffer: 10 µL
-
100 mM ATP, CTP, GTP mix: 2 µL each
-
100 mM 15N-UTP: 2 µL
-
Template DNA (1 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 2 U of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or a suitable RNA purification kit.
-
Sample Preparation for NMR: Dissolve the purified 15N-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O) to a final concentration of at least 1 mM for optimal signal-to-noise.[7]
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive method for quantifying the incorporation of stable isotopes and measuring RNA turnover rates.[8] By tracking the mass shift introduced by 15N-labeled uridine, researchers can distinguish newly synthesized RNA from the pre-existing RNA pool.
Caption: Workflow for MS-based RNA turnover analysis using 15N-uridine.
This protocol outlines a typical pulse-chase experiment to measure RNA decay rates in cultured cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Pulse Labeling: Replace the growth medium with a fresh medium containing 15N-labeled uridine at a final concentration of 100 µM to 1 mM. The duration of the pulse will depend on the expected turnover rate of the RNA of interest (typically ranging from 15 minutes to several hours).[3]
-
Chase: After the pulse, remove the labeling medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the label.
-
Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Isolate total RNA from the collected cell pellets using a standard method such as TRIzol extraction or a commercial kit.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of 15N-labeled uridine to unlabeled uridine at each time point.
-
Data Analysis: Calculate the RNA half-life by fitting the decay of the 15N-labeled uridine signal over time to an exponential decay model.
Quantitative Data Presentation
The quantitative data obtained from these experiments provide critical insights into RNA dynamics.
| Parameter | Technique | Typical Values/Observations | Reference |
| RNA Half-life | MS-based Pulse-Chase | Minutes to days, depending on the RNA species and cellular context. For example, rRNA has a half-life of several days, while many mRNAs have half-lives of a few hours. | [9][10] |
| RNA Synthesis Rate | MS-based Pulse Labeling | Can be expressed as a percentage of the total pool synthesized per unit time (e.g., 7% of ribosomal RNA per day in B cells). | [11] |
| Conformational Exchange Rate (kex) | NMR Relaxation Dispersion | 10s to 1000s of s-1, indicative of motions on the microsecond to millisecond timescale. | [2][7] |
| Ligand Binding Kinetics (kon, koff) | NMR Titration/Exchange Spectroscopy | Varies widely depending on the RNA and ligand. | [2] |
| Mass Shift due to 15N Labeling | Mass Spectrometry | A predictable increase in mass for each incorporated 15N atom, allowing for unambiguous identification of labeled species. For uridine ([1,3-15N2]), the mass increase is approximately 2 Da. | [8][12] |
Signaling Pathways and Logical Relationships
The study of RNA dynamics is integral to understanding fundamental cellular processes and their dysregulation in disease.
Caption: Central dogma illustrating the central role of RNA turnover.
Applications in Drug Development
A thorough understanding of RNA dynamics is critical for the development of RNA-targeted therapeutics.[13][14][15][16]
-
Target Validation: By characterizing the dynamic states of a target RNA, researchers can identify druggable pockets that may only be present in transient conformations.
-
Mechanism of Action Studies: 15N-labeling can be used to monitor how a small molecule drug alters the structure and dynamics of its RNA target, providing insights into its mechanism of action.
-
Pharmacodynamics: Measuring the effect of a drug on the synthesis and turnover of its target RNA can provide valuable pharmacodynamic information.
Conclusion
The use of 15N-labeled uridine provides a versatile and powerful approach to unravel the complex dynamics of RNA. The methodologies outlined in this guide, from sample preparation to data analysis, offer a robust framework for researchers and drug development professionals to gain deeper insights into the functional roles of RNA in health and disease. As our understanding of the "RNA world" continues to expand, these techniques will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.
References
- 1. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 6. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary excretion of modified nucleosides as biological marker of RNA turnover in patients with cancer and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. RNA Drugs and RNA Targets for Small Molecules: Principles, Progress, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-targeting small molecule drugs - Wikipedia [en.wikipedia.org]
- 15. Contemporary Progress and Opportunities in RNA-Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 15N-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Solid-phase synthesis using phosphoramidite (B1245037) chemistry provides a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[1] This powerful technique enables researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1][2]
This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.
Key Materials and Reagents
A comprehensive list of materials and reagents required for the solid-phase synthesis of ¹⁵N-labeled RNA is provided below.
| Category | Item | Typical Specification/Supplier |
| Solid Support | Controlled Pore Glass (CPG) or Polystyrene (PS) | Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.[1] |
| ¹⁵N-Labeled Monomers | ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U) | Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G). Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[1][3] |
| Synthesis Reagents | Deblocking (Detritylation) Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1] |
| Activator Solution | 0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).[1] | |
| Capping Solution A | Acetic Anhydride/2,6-Lutidine/THF.[1] | |
| Capping Solution B | 16% N-Methylimidazole in THF.[1] | |
| Oxidizer Solution | 0.02 M Iodine in THF/Pyridine/Water.[1] | |
| Cleavage & Deprotection | AMA Solution | Ammonium (B1175870) Hydroxide/40% Methylamine (1:1).[1] |
| 2'-OH Deprotecting Agent | Triethylamine (B128534) trihydrofluoride (TEA·3HF) or anhydrous triethylamine/hydrogen fluoride (B91410) in N-methylpyrrolidone. | |
| Purification | Denaturing Polyacrylamide Gel Electrophoresis (PAGE) reagents | Acrylamide/bis-acrylamide solution, urea (B33335), TBE buffer, ammonium persulfate, TEMED. |
| Elution Buffer | e.g., 0.3 M Sodium Acetate. | |
| Desalting Cartridges | Reversed-phase C18 cartridges. |
Experimental Workflow
The following diagram illustrates the key stages involved in the solid-phase synthesis of ¹⁵N-labeled RNA.
Experimental Protocol
This protocol outlines the key steps for synthesizing a ¹⁵N-labeled RNA oligonucleotide using an automated solid-phase synthesizer.
1. Preparation
-
Ensure all reagents are fresh and anhydrous where specified.
-
Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.
-
Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).[1]
2. Automated Solid-Phase Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.
-
a. Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
b. Coupling: The ¹⁵N-labeled phosphoramidite, activated by the activator solution (e.g., tetrazole), is coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution (e.g., iodine in THF/water/pyridine).[4]
This four-step cycle is repeated until the entire RNA sequence is synthesized.[4]
3. Cleavage from Solid Support and Base Deprotection
-
Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[1]
-
Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[1]
-
Incubate the mixture at 65°C for 15-20 minutes. This step cleaves the RNA from the solid support and removes the protecting groups from the nucleobases.[1]
-
Cool the tube on ice and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.[1]
4. 2'-Hydroxyl Protecting Group Removal
-
Resuspend the dried RNA pellet in a solution for removing the 2'-O-TBDMS or 2'-O-TOM protecting groups (e.g., triethylamine trihydrofluoride).
-
Incubate at 65°C for the recommended time (typically 2.5 hours, but can vary).[1]
-
Quench the reaction and precipitate the RNA by adding a suitable buffer and isopropanol (B130326) or ethanol (B145695), followed by cooling at -20°C or -70°C.
-
Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry the pellet.[1]
5. Purification by Denaturing PAGE
-
Resuspend the dried RNA pellet in a formamide-containing loading buffer.
-
Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.[1]
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the full-length product.
-
Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).[1]
6. Desalting
-
The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation to remove salts and urea from the gel.[1]
7. Quantification and Quality Control
-
The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.
-
The final purity can be assessed by analytical HPLC or analytical denaturing PAGE.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the solid-phase synthesis of ¹⁵N-labeled RNA.
| Parameter | Typical Value | Method of Assessment |
| Synthesis Scale | 0.2 - 1.0 µmol | Synthesizer setting |
| Coupling Efficiency | > 98% per step | Trityl cation monitoring |
| Overall Crude Yield (A₂₆₀ units) | 10 - 40 OD | UV-Vis Spectrophotometry |
| Final Purity (Post-PAGE) | > 95% | Analytical HPLC or gel electrophoresis.[1] |
| ¹⁵N Incorporation Efficiency | > 98% | Mass Spectrometry |
Application: Enhancing NMR Spectroscopy
The primary application of ¹⁵N-labeled RNA is in biomolecular NMR spectroscopy. The site-specific incorporation of ¹⁵N allows for the resolution of spectral overlap, which is a significant challenge in larger RNA molecules.[2][5] This enables detailed structural and dynamic studies.
References
Application Notes and Protocols for the Incorporation of rU Phosphoramidite-¹⁵N₂ into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of ¹⁵N₂-labeled uridine (B1682114) (rU) into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry. This technique is a powerful tool for detailed structural and dynamic studies of nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Site-specific isotopic labeling of oligonucleotides with stable isotopes such as ¹⁵N offers a powerful method for probing the structure, dynamics, and molecular interactions of DNA and RNA.[1][] The incorporation of ¹⁵N₂-labeled uridine phosphoramidite (rU Phosphoramidite-¹⁵N₂) enables the precise introduction of an NMR-active nucleus at defined positions within an oligonucleotide sequence. This is particularly valuable for NMR spectroscopy, as it provides a sensitive handle to investigate nucleic acid conformations, ligand binding, and the mechanisms of protein-nucleic acid recognition.[1][3][4][5][6][7]
The solid-phase phosphoramidite method is the standard for chemical oligonucleotide synthesis, allowing for the sequential and site-specific addition of nucleotide building blocks, including isotopically labeled versions, to a growing chain on a solid support.[1]
Key Applications
-
Structural Biology: Elucidation of the three-dimensional structures of RNA molecules and their complexes with proteins or small molecules in solution using NMR spectroscopy.[1] The ¹⁵N labels serve as sensitive probes for determining base pairing and other structural constraints.[3]
-
Nucleic Acid Dynamics: Investigation of the conformational dynamics of RNA, which are crucial for its biological functions. NMR studies with ¹⁵N-labeled oligonucleotides can provide insights into motions occurring on a wide range of timescales.
-
Drug Discovery and Development: Studying the interactions of potential drug candidates with their RNA targets.[1] NMR can be used to map the binding site and determine the binding affinity of small molecules to ¹⁵N-labeled RNA.
-
Protein-Nucleic Acid Interactions: Mapping the binding interfaces and understanding the molecular recognition mechanisms between proteins and specific RNA sequences.[1][7]
Data Presentation
The coupling efficiency of phosphoramidites is a critical parameter in solid-phase oligonucleotide synthesis. While the presence of the ¹⁵N isotope does not directly affect the chemical reactivity, factors such as the purity of the phosphoramidite, activator, and synthesis conditions are crucial.[8]
| Phosphoramidite | Activator | Coupling Time (s) | Typical Coupling Efficiency (%) |
| Standard rU Phosphoramidite | 5-Ethylthio-1H-tetrazole (ETT) | 120-300 | > 99.0 |
| rU Phosphoramidite-¹⁵N₂ | 5-Ethylthio-1H-tetrazole (ETT) | 120-300 | > 98.5 |
| Standard rU Phosphoramidite | 4,5-Dicyanoimidazole (DCI) | 60-180 | > 99.0 |
| rU Phosphoramidite-¹⁵N₂ | 4,5-Dicyanoimidazole (DCI) | 60-180 | > 98.5 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific sequence being synthesized. For sterically hindered phosphoramidites, longer coupling times or more potent activators may be necessary to achieve high efficiencies.[9][10]
| Property | Description | Analytical Method |
| Isotopic Enrichment | > 98% ¹⁵N at N1 and N3 positions of Uridine | Mass Spectrometry |
| Purity | > 95% full-length product | HPLC, UPLC, PAGE |
| Identity | Confirmed by mass and sequence | Mass Spectrometry, NMR |
| Quantification | A₂₆₀ measurement | UV-Vis Spectrophotometry |
Experimental Protocols
This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific ¹⁵N₂-rU label using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled phosphoramidites (rA, rG, rC) and rU Phosphoramidite-¹⁵N₂ , dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.1 M)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing reagent (e.g., iodine solution)
-
Deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Workflow Diagram:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Assign the rU Phosphoramidite-¹⁵N₂ to the desired position in the sequence.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support.
-
Coupling: The next phosphoramidite in the sequence (either unlabeled or the ¹⁵N₂-labeled rU) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
-
Chain Elongation: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
-
Final Deblocking: After the final cycle, the terminal 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the CPG support to a screw-cap vial. Add the AMA solution and incubate at room temperature to cleave the oligonucleotide from the support.
-
Base Deprotection: Heat the vial at a specified temperature (e.g., 65°C) for the recommended time to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: Cool the vial and evaporate the AMA solution to dryness using a SpeedVac or lyophilizer.
Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is a common method.
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., reverse-phase C18)
-
Mobile Phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B (e.g., 0.1 M TEAA in 50% acetonitrile)
-
Desalting columns
Workflow Diagram:
Caption: Post-synthesis purification and quality control workflow.
Procedure:
-
Sample Preparation: Redissolve the dried oligonucleotide pellet in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the HPLC column. Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the major peak corresponding to the full-length, ¹⁵N₂-labeled oligonucleotide.
-
Desalting: Desalt the collected fraction using a desalting column or ethanol (B145695) precipitation to remove the TEAA salt.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm. Confirm the mass and purity using mass spectrometry and analytical HPLC or PAGE.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time | - Use fresh, high-quality reagents- Ensure anhydrous conditions- Increase coupling time for the labeled phosphoramidite[9] |
| Presence of Deletion Mutants | - Inefficient capping- Low coupling efficiency | - Check capping reagents- Optimize coupling conditions |
| Incomplete Deprotection | - Insufficient deprotection time or temperature | - Follow recommended deprotection protocols for the specific protecting groups used |
Conclusion
The incorporation of rU Phosphoramidite-¹⁵N₂ into synthetic oligonucleotides is a robust and valuable technique for researchers in structural biology and drug development. The protocols outlined above provide a framework for the successful synthesis, purification, and characterization of site-specifically ¹⁵N-labeled RNA. Careful attention to reagent quality and optimization of synthesis parameters are key to achieving high yields of the desired product for downstream applications, particularly NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 5. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of rU Phosphoramidite-¹⁵N₂ in ¹H-¹⁵N HSQC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of RNA molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, provides atomic-level information on the local chemical environment of nitrogen atoms. By selectively labeling uridine (B1682114) residues with ¹⁵N using rU Phosphoramidite-¹⁵N₂, researchers can significantly simplify complex NMR spectra and focus on specific regions of interest within an RNA molecule. This is invaluable for studying RNA-protein interactions, RNA-ligand binding, and the conformational changes that govern RNA function.
These application notes provide a comprehensive overview and detailed protocols for the use of rU Phosphoramidite-¹⁵N₂ in the synthesis of ¹⁵N-labeled RNA and subsequent analysis using ¹H-¹⁵N HSQC experiments.
Data Presentation
Table 1: Coupling Efficiency of 2'-TBDMS-Protected Uridine Phosphoramidite (B1245037)
The coupling efficiency of ¹⁵N-labeled uridine phosphoramidite is comparable to its unlabeled counterpart. The following table summarizes typical coupling efficiencies achieved during automated solid-phase RNA synthesis using 2'-TBDMS protected phosphoramidites, which is the most common protecting group strategy.
| Activator | Coupling Time (minutes) | Average Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | > 10 | > 98% | [1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 3 - 6 | ~97.5 - 99% | [2] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 3 | > 99% | [3] |
| 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole | 2.5 | Not specified, but effective | [4] |
Note: The steric hindrance of the 2'-TBDMS group necessitates the use of more potent activators and potentially longer coupling times compared to DNA synthesis to achieve high coupling efficiencies.[5][6]
Table 2: Typical Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment on a ¹⁵N-Labeled RNA Sample
The following parameters are a general guide for setting up a ¹H-¹⁵N HSQC experiment on a spectrometer (e.g., Bruker). Actual parameters may need to be optimized based on the specific sample and spectrometer.
| Parameter | Nucleus | Value | Notes |
| Pulse Program | - | hsqcetfpf3gp | Sensitivity-enhanced with water flip-back.[7] |
| Spectrometer Frequency | ¹H | 600 - 800 MHz | Higher fields provide better resolution and sensitivity. |
| Carrier Frequency (O1P) | ¹H | ~4.7 ppm (water resonance) | To ensure proper water suppression.[8] |
| Carrier Frequency (O3P) | ¹⁵N | ~117 ppm | Center of the expected ¹⁵N chemical shift range for uridine.[8] |
| Spectral Width (SW) | ¹H | 12 - 16 ppm | Should cover all proton resonances of interest.[8] |
| Spectral Width (SW) | ¹⁵N | 30 - 40 ppm | Should cover the expected range for uridine imino and amino nitrogens.[8][9] |
| Number of Complex Points (TD2) | ¹H | 1024 - 2048 | Determines the digital resolution in the direct dimension.[7][8] |
| Number of Increments (TD1) | ¹⁵N | 128 - 256 | Determines the digital resolution in the indirect dimension. |
| Number of Scans (NS) | - | 16 - 64 | Dependent on sample concentration; more scans increase signal-to-noise.[7] |
| Relaxation Delay (D1) | - | 1.0 - 1.5 s | Allows for relaxation of magnetization between scans. |
Table 3: Approximate ¹H and ¹⁵N Chemical Shift Ranges for Uridine in RNA
This table provides a reference for the expected chemical shift regions for imino and amino groups of uridine in ¹H-¹⁵N HSQC spectra. The exact chemical shifts are highly sensitive to the local structure and environment.
| Group | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Notes | Reference |
| Imino (N3-H) in A-U base pair | 13.0 - 14.5 | 155 - 160 | Characteristic of Watson-Crick base pairing. | [10] |
| Imino (N3-H) in G-U wobble pair | 11.5 - 12.5 | 154 - 156 | Shifted upfield compared to A-U pairs. | [10] |
| Imino (N3-H) in mismatched/unpaired regions | 10.5 - 12.0 | 154 - 157 | Can be broader and have more variable shifts. | [10][11] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of ¹⁵N-Labeled RNA
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled uridine using an automated DNA/RNA synthesizer.
Materials:
-
RNeasy Mini Kit (Qiagen)
-
RNeasy MinElute Cleanup Kit (Qiagen)
-
RNeasy Lipid Tissue Mini Kit (Qiagen)
-
rU Phosphoramidite-¹⁵N₂ (and other standard RNA phosphoramidites)
-
Solid support (e.g., CPG) pre-loaded with the 3'-terminal nucleoside
-
Synthesis reagents: Deblocking solution (e.g., 3% TCA in DCM), Activator solution (e.g., ETT or BTT), Capping solutions, Oxidizer solution
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium Hydroxide/40% Methylamine 1:1)
-
Deprotection buffer for 2'-O-TBDMS group (e.g., Triethylamine (B128534) trihydrofluoride)
Procedure:
-
Synthesizer Preparation: Dissolve the rU Phosphoramidite-¹⁵N₂ and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install all reagent bottles on the synthesizer.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the position for the incorporation of the ¹⁵N-labeled uridine.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group.
-
Coupling: The activated phosphoramidite (including the ¹⁵N-labeled uridine at the specified cycle) is coupled to the growing RNA chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection (Base and Phosphate):
-
Transfer the solid support to a screw-cap vial.
-
Add AMA solution and incubate as recommended (e.g., 10 minutes at 65°C).
-
Cool the vial and carefully transfer the supernatant containing the RNA to a new tube. Evaporate to dryness.
-
-
2'-O-TBDMS Deprotection:
-
Resuspend the RNA pellet in a solution containing a fluoride (B91410) source (e.g., triethylamine trihydrofluoride in DMSO).
-
Incubate as recommended (e.g., 2.5 hours at 65°C).
-
-
Purification:
-
Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Visualize the RNA band by UV shadowing, excise the gel slice, and elute the RNA.
-
-
Desalting and Quantification:
-
Desalt the purified RNA using a desalting column or ethanol (B145695) precipitation.
-
Quantify the RNA concentration by measuring the absorbance at 260 nm.
-
Protocol 2: ¹H-¹⁵N HSQC Sample Preparation and Data Acquisition
Materials:
-
Purified ¹⁵N-labeled RNA
-
NMR buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)
-
D₂O
-
High-quality NMR tubes
Procedure:
-
Sample Preparation:
-
Lyophilize the purified ¹⁵N-labeled RNA to a dry powder.
-
Resuspend the RNA in the desired NMR buffer to a final concentration of 0.1 - 1.0 mM. Higher concentrations are generally better for NMR.
-
Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.
-
Transfer the sample to a clean, high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet and allow it to equilibrate to the desired temperature (typically 25-30°C for RNA).
-
Lock the spectrometer on the D₂O signal.
-
Tune and match the ¹H and ¹⁵N channels.
-
Optimize the shims to achieve good magnetic field homogeneity.
-
-
Data Acquisition:
-
Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems).[12]
-
Set the acquisition parameters according to Table 2. These may need to be adjusted based on the specific sample and spectrometer.
-
Calibrate the 90° pulses for both ¹H and ¹⁵N.
-
Set the receiver gain appropriately.
-
Acquire the 2D ¹H-¹⁵N HSQC spectrum.
-
Protocol 3: Data Processing and Analysis
Software:
-
NMR processing software (e.g., TopSpin, NMRPipe, Sparky)
Procedure:
-
Data Processing:
-
Apply a window function (e.g., squared sine bell) to both dimensions.
-
Perform Fourier transformation of the raw data.
-
Phase correct the spectrum in both dimensions.
-
Reference the chemical shifts. For ¹H, DSS or the water signal can be used as an internal reference. ¹⁵N is referenced indirectly.
-
-
Data Analysis:
-
Peak Picking and Assignment: Identify and pick the cross-peaks in the spectrum. Each peak corresponds to a specific ¹⁵N-¹H pair. Based on the known sequence and the expected chemical shift ranges (Table 3), peaks can be tentatively assigned to specific uridine residues.
-
Chemical Shift Perturbation (CSP) Studies: In interaction studies (e.g., with a protein or small molecule), acquire ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled RNA in the free and bound states. Changes in the chemical shifts of specific uridine residues upon binding indicate their involvement in the interaction.
-
Structural Information: The presence of an imino proton signal for a uridine residue in the 13-14.5 ppm range is strong evidence for its involvement in a Watson-Crick base pair.[10] The chemical shifts are also sensitive to stacking interactions and local conformation.
-
Visualizations
Caption: Experimental workflow from RNA synthesis to data analysis.
Caption: Principle of the ¹H-¹⁵N HSQC experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15N-labeled 5S RNA. Identification of uridine base pairs in Escherichia coli 5S RNA by 1H-15N multiple quantum NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
HNN-COSY Experiments with 15N Labeled RNA for Base Pairing Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the secondary and tertiary structure of RNA is fundamental to understanding its biological function and for the rational design of RNA-targeting therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules in solution. The Heteronuclear Nitrogen-Nitrogen Correlated Spectroscopy (HNN-COSY) experiment is a specialized NMR technique that provides direct evidence of hydrogen bonds in nucleic acids.[1][2] By detecting scalar couplings between nitrogen atoms across a hydrogen bond, the HNN-COSY experiment unambiguously identifies base pairing interactions, including both canonical Watson-Crick and non-canonical base pairs.[3][4] This is particularly valuable for validating secondary structure predictions and for identifying tertiary interactions that are crucial for the three-dimensional fold of RNA.
These application notes provide a comprehensive overview and detailed protocols for performing HNN-COSY experiments on ¹⁵N isotopically labeled RNA to analyze its base pairing network.
Principle of the HNN-COSY Experiment
The HNN-COSY experiment is designed to detect through-hydrogen-bond scalar couplings (²hJNN) between the donor and acceptor nitrogen atoms in a base pair.[2][5] For instance, in a canonical Guanine-Cytosine (G-C) base pair, a correlation is observed between the N1 of Guanine and the N3 of Cytosine. Similarly, in an Adenine-Uracil (A-U) base pair, the correlation is between the N1 of Adenine and the N3 of Uracil. The magnitude of this ²hJNN coupling constant is typically in the range of 6-10 Hz, which is sufficiently large to allow for efficient magnetization transfer.[6] The detection of these correlations provides direct and unambiguous evidence of a hydrogen bond connecting the two nucleotides. The experiment is also capable of identifying non-canonical base pairs, such as G-A mismatches and reverse Hoogsteen A-U pairs.[3][4]
Applications in Research and Drug Development
-
RNA Structure Validation: HNN-COSY provides direct experimental evidence to confirm or refine computationally predicted RNA secondary structures.
-
Identification of Non-Canonical Base Pairs: The technique is highly effective in identifying non-standard base-pairing interactions that are often critical for RNA folding and function.[3][4]
-
Analysis of RNA-Ligand Interactions: By comparing the HNN-COSY spectra of free and ligand-bound RNA, researchers can identify changes in the base pairing network upon ligand binding, providing insights into the mechanism of action of RNA-targeting small molecules.
-
Drug Discovery and Development: Understanding the precise three-dimensional structure of an RNA target is crucial for structure-based drug design. HNN-COSY data contributes to the generation of high-resolution RNA structures, facilitating the development of specific and potent therapeutics.
-
Studying RNA Dynamics: Modified HNN-COSY experiments can be used to probe the stability and dynamics of base pairs, even in regions where imino protons are undergoing rapid exchange with the solvent.[1][7]
Experimental Workflow
The overall workflow for an HNN-COSY experiment involves several key stages, from sample preparation to data analysis.
Protocols
Protocol 1: Preparation of ¹⁵N-Labeled RNA
High-resolution NMR studies of RNA require milligram quantities of isotopically labeled samples.[8][9] The most common method for preparing ¹⁵N-labeled RNA is through in vitro transcription using T7 RNA polymerase and ¹⁵N-labeled nucleotide triphosphates (NTPs).
Materials:
-
Linearized DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence.
-
T7 RNA polymerase.
-
¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 10 mM DTT, 2 mM spermidine).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC)).
-
NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction in a sterile, RNase-free tube. A typical 1 mL reaction may contain: 100 µg DNA template, 5 mM of each ¹⁵N-NTP, transcription buffer, RNase inhibitor, and an optimized amount of T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add DNase I to the transcription reaction to a final concentration of ~1 unit/µg of DNA template.
-
Incubate at 37°C for 30-60 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the transcribed RNA using denaturing PAGE or HPLC to separate the full-length product from abortive transcripts and unincorporated NTPs.
-
-
Desalting and Buffer Exchange:
-
Elute the purified RNA from the gel or collect the HPLC fraction.
-
Desalt and exchange the buffer to the desired NMR buffer using dialysis or size-exclusion chromatography.
-
-
Concentration and Quantification:
-
Concentrate the RNA sample to the desired NMR concentration (typically 0.5-1.5 mM).
-
Determine the final concentration using UV-Vis spectrophotometry at 260 nm.
-
-
Final Sample Preparation:
-
Transfer the concentrated RNA sample into an NMR tube. For experiments in H₂O, the final solvent composition should be 90% H₂O/10% D₂O to provide a lock signal.
-
Protocol 2: HNN-COSY NMR Experiment
The following provides a general protocol for setting up and acquiring a 2D HNN-COSY spectrum. Specific parameters may need to be optimized based on the spectrometer and the RNA sample.
Instrumentation and Software:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
NMR data acquisition and processing software (e.g., TopSpin, VnmrJ, NMRPipe).
Experimental Parameters:
-
Tuning and Matching: Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Locking and Shimming: Lock on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: Utilize a quantitative JNN HNN-COSY pulse sequence.[2][3] Many modern spectrometer software packages include standard implementations of this experiment.
-
Spectral Widths:
-
Carrier Frequencies:
-
Acquisition Times:
-
¹H (t₂): ~80-100 ms (B15284909).
-
¹⁵N (t₁): ~10-20 ms.
-
-
Number of Scans: Dependent on the sample concentration, typically 64-256 scans per t₁ increment.[3][10]
-
Mixing Time: A mixing time of approximately 30 ms is commonly used for the NN-COSY transfer.[3]
-
Temperature: Experiments are often run at low temperatures (e.g., 10-15 °C) to slow down the exchange of imino protons with the solvent.
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Perform baseline correction.
Data Presentation and Analysis
The resulting 2D HNN-COSY spectrum will show correlations between the imino proton (¹H) and the donor nitrogen (¹⁵N) along the direct dimension (F2), and between the donor and acceptor nitrogens (¹⁵N) in the indirect dimension (F1). A cross-peak at the ¹H frequency of the imino proton and the ¹⁵N frequencies of the donor and acceptor nitrogens is indicative of a hydrogen bond.
Quantitative Data Summary
The key quantitative information derived from an HNN-COSY experiment is the through-hydrogen-bond scalar coupling constant (²hJNN).
| Base Pair Type | Donor Atom | Acceptor Atom | Typical ²hJNN (Hz) |
| Canonical | |||
| G-C | G(N1) | C(N3) | 6 - 8 |
| A-U | A(N1) | U(N3) | 6 - 7 |
| Non-Canonical | |||
| G(anti)-A(anti) | G(N1) | A(N1) | ~5 |
| Reverse Hoogsteen A-U | U(N3) | A(N7) | ~5.5 |
Note: The values for ²hJNN can vary depending on the specific geometry of the base pair and the local environment.[11]
Logical Relationship of HNN-COSY Data in Structural Biology
The information obtained from HNN-COSY experiments is integrated with other NMR data to build a comprehensive model of the RNA structure.
Conclusion
The HNN-COSY experiment is an indispensable tool for the detailed structural analysis of ¹⁵N-labeled RNA. It provides direct and unambiguous evidence for hydrogen bonds, enabling the precise determination of base pairing networks. The protocols and information provided herein serve as a guide for researchers to effectively implement this technique in their studies of RNA structure, function, and interactions, ultimately aiding in the discovery and development of novel RNA-targeted therapeutics.
References
- 1. Efficient detection of hydrogen bonds in dynamic regions of RNA by sensitivity-optimized NMR pulse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct detection of N−H⋯N hydrogen bonds in biomolecules by NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct identification of NH...N hydrogen bonds in non-canonical base pairs of RNA by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection of N-H[...]N hydrogen bonds in biomolecules by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2D HNN_COSY Experiment [imserc.northwestern.edu]
- 7. Detection of N-H···N hydrogen bonding in RNA via scalar couplings in the absence of observable imino proton resonances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Site-Specific Labeling of RNA with rU Phosphoramidite-¹⁵N₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise introduction of stable isotopes, such as ¹⁵N, into RNA molecules is a powerful tool for elucidating their structure, dynamics, and interactions with other biomolecules. Site-specific labeling, in particular, offers unparalleled atomic-level insights, which are crucial for understanding mechanisms of action and for the rational design of RNA-based therapeutics. This document provides detailed application notes and protocols for the site-specific incorporation of a di-isotopically labeled uridine (B1682114) nucleotide, rU Phosphoramidite-¹⁵N₂, into RNA oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.
The use of ¹⁵N-labeled phosphoramidites allows for the targeted placement of an isotopic label within an RNA sequence. This approach is instrumental for a variety of biophysical and analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By overcoming spectral overlap in NMR or providing a distinct mass shift in MS, ¹⁵N labeling facilitates the detailed study of RNA folding, catalysis, and the binding interfaces with proteins or small molecule drugs.
Core Applications
-
Structural Biology: Determination of the three-dimensional structures of RNA molecules and their complexes in solution using NMR spectroscopy.
-
Drug Discovery and Development: Investigation of the binding modes and mechanisms of action of small molecule drug candidates with specific RNA targets.
-
Nucleic Acid Dynamics: Probing conformational changes and dynamic processes within RNA that are essential for its biological function.
-
RNA-Protein Interactions: Mapping binding interfaces and understanding the molecular recognition mechanisms between RNA and its protein partners.
-
Quantitative Analysis: Utilizing ¹⁵N-labeled RNA as an internal standard in mass spectrometry for the precise quantification of RNA molecules and their modifications.[1]
Data Presentation
The successful incorporation of ¹⁵N₂-labeled uridine phosphoramidite is dependent on optimized synthesis and purification protocols. The following tables summarize key quantitative data related to the synthesis, purification, and characterization of site-specifically labeled RNA.
Table 1: Synthesis and Isotopic Enrichment Data
| Parameter | Typical Value | Notes |
| ¹⁵N-Labeled Phosphoramidite Coupling Efficiency | > 98% | Comparable to standard, unmodified phosphoramidites. May require slightly extended coupling times.[2][3] |
| Overall Synthesis Yield (Crude) | 40 - 60% | Dependent on oligonucleotide length and sequence. |
| Isotopic Enrichment of Phosphoramidite | > 98% | Commercially available or custom-synthesized labeled precursors typically have high isotopic purity. |
| Final Labeled RNA Purity (Post-HPLC) | > 95% | Achievable with optimized purification protocols.[4] |
Table 2: Post-Synthesis Characterization
| Analysis Method | Parameter | Expected Result |
| HPLC (Anion-Exchange or IP-Reversed-Phase) | Purity | Single major peak corresponding to the full-length product.[4] |
| Mass Spectrometry (ESI or MALDI-TOF) | Molecular Weight | Observed mass should match the calculated mass, with a +2 Da shift for each incorporated ¹⁵N₂-uridine.[5] |
| UV Spectrophotometry | Concentration & Purity | A260/A280 ratio of ~2.0, indicating pure RNA.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N₂-Labeled RNA
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹⁵N₂-labeled uridine using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard, unlabeled RNA phosphoramidites (A, G, C, U) dissolved in anhydrous acetonitrile (B52724) (typically 0.1 M)
-
Custom-synthesized or commercially sourced rU Phosphoramidite-¹⁵N₂ (with standard 5'-DMT and 2'-TBDMS protecting groups), dissolved in anhydrous acetonitrile (0.1 M)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile, 0.25 M)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, reagents, and the synthesis column on the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired RNA sequence, ensuring that the ¹⁵N₂-labeled uridine phosphoramidite is specified at the correct position in the sequence.
-
Synthesis Cycle Initiation: Start the synthesis program. The synthesizer will perform the following steps cyclically for each nucleotide addition: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. The column is then washed with anhydrous acetonitrile. b. Coupling: The designated phosphoramidite (either standard or the ¹⁵N₂-labeled uridine) and the activator solution are delivered to the synthesis column. The activator protonates the phosphoramidite, enabling its reaction with the free 5'-hydroxyl group of the growing RNA chain. Note: For the modified phosphoramidite, the coupling time may be extended (e.g., 5-15 minutes) to ensure high efficiency.[6] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences). d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.
-
Chain Elongation: The synthesis cycle (steps 3a-3d) is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the CPG solid support and the base and phosphate protecting groups are removed by incubation in a solution of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65°C for 15-20 minutes).
-
2'-Hydroxyl Deprotection: The 2'-TBDMS protecting groups are removed by treating the RNA with a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO or NMP.
Protocol 2: Purification of ¹⁵N₂-Labeled RNA by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity labeled RNA, free from truncated sequences and other synthesis by-products.[4]
Materials:
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase HPLC column suitable for oligonucleotide purification
-
Mobile phases (specific buffers will depend on the chosen column and method)
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Sample Preparation: After deprotection, lyophilize the crude RNA sample to dryness. Resuspend the pellet in an appropriate volume of RNase-free water or HPLC mobile phase A.
-
HPLC Method Setup:
-
Anion-Exchange (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length). Use a salt gradient (e.g., NaCl or NaClO₄) in a buffered mobile phase.
-
Ion-Pair Reversed-Phase (IP-RP-HPLC): This method separates based on hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phases to interact with the phosphate backbone, and separation is achieved with an organic solvent gradient (e.g., acetonitrile).[7]
-
-
Purification: Equilibrate the column with the starting mobile phase composition. Inject the sample and run the gradient. Collect fractions corresponding to the major peak, which represents the full-length product.
-
Desalting: Pool the pure fractions and desalt using a size-exclusion column or by ethanol (B145695) precipitation to remove HPLC buffer salts.
-
Quantification: After desalting and resuspension in RNase-free water, quantify the purified RNA using UV absorbance at 260 nm.
Protocol 3: Analysis by Mass Spectrometry
Mass spectrometry is used to confirm the successful incorporation of the ¹⁵N₂-labeled uridine and to verify the purity of the final product.
Materials:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer
-
Appropriate matrix for MALDI (if used)
-
High-purity water and solvents
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified RNA in an appropriate solvent for the mass spectrometer (e.g., a water/acetonitrile mixture for ESI).
-
Mass Calculation: Calculate the expected monoisotopic or average mass of the unlabeled RNA sequence and the ¹⁵N₂-labeled RNA sequence. The mass difference should be +2.0001 Da for each incorporated ¹⁵N₂-uridine (2 x [mass(¹⁵N) - mass(¹⁴N)]).
-
Data Acquisition: Acquire the mass spectrum of the labeled RNA sample.
-
Data Analysis: Compare the observed mass from the spectrum with the calculated mass. The presence of a peak corresponding to the expected mass of the ¹⁵N₂-labeled RNA confirms the successful site-specific incorporation. The absence of significant peaks at the mass of the unlabeled RNA indicates high isotopic incorporation efficiency.
Visualizations
Caption: Experimental workflow for site-specific RNA labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for Studying RNA-Ligand Interactions Using ¹⁵N Labeled Uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of interactions between RNA and small molecules is a rapidly growing field in drug discovery and chemical biology.[1] RNA molecules adopt complex three-dimensional structures that present viable targets for therapeutic intervention.[2] To understand these interactions at an atomic level, biophysical techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing RNA-ligand interactions, providing insights into binding affinity, stoichiometry, and the structure of the complex.[1][3]
The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA provides a sensitive probe for NMR studies.[4] Specifically labeling uridine (B1682114) residues with ¹⁵N allows researchers to focus on the roles these key pyrimidines play in ligand recognition. The imino proton of a uridine involved in a base pair has a chemical shift that is highly sensitive to its local environment, making it an excellent reporter of binding events.[3] This document provides detailed protocols and application notes for utilizing ¹⁵N-labeled uridine to study RNA-ligand interactions.
Core Applications
The use of ¹⁵N-labeled uridine in RNA-ligand interaction studies enables several key applications:
-
Identification of Interaction Sites: By monitoring changes in the NMR signals of the ¹⁵N-labeled uridine residues upon ligand addition, researchers can pinpoint the specific nucleotides involved in the binding interface. This is typically achieved through Chemical Shift Perturbation (CSP) mapping.[3]
-
Determination of Binding Affinity (K_d): NMR titration experiments, where the ligand is incrementally added to the ¹⁵N-labeled RNA, allow for the quantitative determination of the dissociation constant (K_d), which measures the strength of the interaction.[4][5]
-
High-Resolution Structural Analysis: For detailed structural elucidation of the RNA-ligand complex, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.[3] Isotope filtering strategies using ¹⁵N-labeled RNA and an unlabeled ligand can simplify complex spectra, making it easier to identify intermolecular contacts.[3]
-
Monitoring Conformational Changes: Ligand binding can induce conformational changes in the RNA target. Isotope labeling helps in monitoring these dynamic changes upon the formation of the complex.[4]
Experimental Workflow Overview
The general workflow for analyzing RNA-ligand interactions using ¹⁵N-labeled uridine involves several key stages, from the preparation of the labeled RNA to the final biophysical analysis.[4]
Detailed Experimental Protocols
Protocol 1: Preparation of ¹⁵N-Uridine Labeled RNA
This protocol outlines the preparation of ¹⁵N-labeled uridine triphosphate (UTP) and its subsequent use in the in vitro transcription of a target RNA.[4]
A. Biosynthetic Preparation of ¹⁵N-UTP (Optional, if not commercially available)
-
E. coli Culture: Grow a suitable E. coli strain in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄).[4]
-
Cell Harvesting and RNA Extraction: Harvest the cells during the late logarithmic growth phase and extract the total RNA using standard methods like phenol-chloroform extraction.[4]
-
RNA Hydrolysis: Hydrolyze the extracted RNA to ribonucleoside 5'-monophosphates (rNMPs) using an enzyme such as nuclease P1.[4]
-
Purification and Phosphorylation: Purify the resulting ¹⁵N-rUMP using anion-exchange chromatography and subsequently phosphorylate it to ¹⁵N-UTP using appropriate kinases. A chemienzymatic approach can also be employed, starting from ¹⁵N-uracil.[6]
B. In Vitro Transcription
-
Transcription Reaction Setup: Assemble the in vitro transcription reaction mixture.[4]
-
Linearized DNA template encoding the RNA of interest.
-
T7 RNA polymerase.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).
-
Unlabeled ATP, CTP, and GTP (e.g., 5 mM each).
-
¹⁵N-labeled UTP (e.g., 5 mM).
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[4]
-
DNase Treatment: Add DNase I to the mixture to digest the DNA template.[4]
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA band by UV shadowing, excise it, and elute the RNA from the gel slice.[4]
-
RNA Desalting and Quantification: Desalt the purified RNA using size-exclusion spin columns and quantify its concentration using UV-Vis spectroscopy at 260 nm.[4]
Protocol 2: NMR Titration for Binding Affinity (K_d)
This protocol describes performing an NMR titration experiment to monitor RNA-ligand interactions using a series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra.[5][7]
A. Sample Preparation
-
RNA Sample: Prepare a stock solution of the purified ¹⁵N-uridine labeled RNA (typically 50-200 µM) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
Ligand Stock: Prepare a concentrated stock solution of the unlabeled ligand (typically 20-50 times the RNA concentration) in the exact same NMR buffer to avoid buffer mismatches during titration.
B. NMR Data Acquisition
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the RNA sample alone (the "apo" state).[4] This experiment correlates the proton (¹H) with the directly attached nitrogen (¹⁵N), providing a unique peak for each Uridine H3-N3 pair.[8]
-
Titration Points: Add small aliquots of the concentrated ligand stock solution to the RNA sample in the NMR tube. After each addition, gently mix and allow the sample to equilibrate.
-
Acquire Spectra: Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.[4] Collect a series of spectra corresponding to different RNA:ligand molar ratios (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2, 1:5, 1:10, etc.).
Protocol 3: Data Analysis
A. Chemical Shift Perturbation (CSP) Mapping
-
Overlay Spectra: Overlay the series of ¹H-¹⁵N HSQC spectra from the titration experiment.
-
Identify Perturbations: Visually inspect the spectra to identify uridine resonances that shift or broaden upon addition of the ligand. These perturbations indicate that the local chemical environment of these specific uridine residues is affected by the binding event.[3]
-
Calculate Combined CSPs: For each affected uridine residue i, calculate the combined chemical shift perturbation (Δδ_comb_) using the following equation to account for changes in both proton (¹H) and nitrogen (¹⁵N) dimensions:
Δδ_comb_ (ppm) = √[ (Δδ_H_)^2 + (α * Δδ_N_)^2 ]
Where:
-
Δδ_H_ is the change in the ¹H chemical shift.
-
Δδ_N_ is the change in the ¹⁵N chemical shift.
-
α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value is ~0.15-0.2).
-
-
Map Binding Site: Plot the calculated CSP values against the RNA sequence. Residues with the largest CSPs are most likely at or near the ligand-binding interface.
B. Binding Affinity (K_d) Determination
-
Track Shifts: For a set of well-resolved peaks that show significant and consistent shifts, track the chemical shift change (Δδ_obs_) at each ligand concentration.
-
Fit the Data: Plot the observed chemical shift perturbation (Δδ_obs_) against the total ligand concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression to extract the dissociation constant (K_d). The equation for a 1:1 binding model is:
Δδ_obs_ = Δδ_max_ * ( ([P]t + [L]t + K_d_) - √[ ([P]t + [L]t + K_d_)^2 - 4[P]t[L]t ] ) / (2[P]t)
Where:
-
Δδ_max_ is the maximum chemical shift change at saturation.
-
[P]t is the total RNA concentration.
-
[L]t is the total ligand concentration.
-
K_d_ is the dissociation constant.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Representative Chemical Shift Perturbations for Uridine Residues in Target RNA upon Ligand Binding
| Uridine Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined CSP (ppm)* | Location/Note |
|---|---|---|---|---|
| U12 | 0.02 | 0.11 | 0.03 | Loop region |
| U25 | 0.45 | 2.15 | 0.56 | Binding Pocket |
| U26 | 0.31 | 1.88 | 0.42 | Binding Pocket |
| U38 | 0.05 | 0.25 | 0.06 | Stem region |
| U47 | 0.51 | 2.35 | 0.63 | Binding Pocket |
*Calculated using a scaling factor α = 0.2
Table 2: Binding Affinities of Different Ligands to Target RNA
| Ligand | Dissociation Constant (K_d) | Technique | Notes |
|---|---|---|---|
| Ligand A | 15 ± 2 µM | NMR Titration | Parent compound |
| Ligand B | 2.5 ± 0.4 µM | NMR Titration | Optimized analog, tighter binder |
| Ligand C | > 500 µM | NMR Titration | Inactive analog, weak binding |
| Ligand A | 18 ± 3 µM | ITC | Orthogonal validation |
| Ligand B | 3.1 ± 0.5 µM | SPR | Orthogonal validation |
Conclusion
The use of ¹⁵N-labeled uridine is a robust and precise method for investigating the interactions between RNA and small molecule ligands. NMR spectroscopy on such labeled samples provides invaluable data on the location of the binding site and the affinity of the interaction.[3][4] These detailed protocols offer a comprehensive guide for researchers aiming to employ this technique in academic research and for the advancement of drug development pipelines targeting RNA.[9]
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSQC_15N.nan [protocols.io]
- 8. 15N-labeled 5S RNA. Identification of uridine base pairs in Escherichia coli 5S RNA by 1H-15N multiple quantum NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
Assigning the Voices of RNA: Detailed Protocols for 15N Resonance Assignment in NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biological macromolecules, including RNA. A critical and often rate-limiting step in this process is the assignment of resonances in the NMR spectra to specific nuclei within the RNA molecule. This document provides detailed application notes and protocols for the assignment of ¹⁵N resonances in RNA spectra, a key component of the overall assignment strategy. These methods are fundamental for researchers in structural biology, drug discovery, and RNA-targeted therapeutics.
Overview of ¹⁵N Resonance Assignment in RNA
The assignment of ¹⁵N resonances is typically performed in conjunction with the assignment of covalently attached protons (¹H) and, in many cases, neighboring carbon (¹³C) atoms. The process relies on a series of multi-dimensional NMR experiments that exploit through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs) to establish correlations between different nuclei. Uniform or specific ¹⁵N labeling of the RNA sample is a prerequisite for these experiments.[1][2]
The general workflow for ¹⁵N resonance assignment in RNA can be summarized as follows:
-
Sample Preparation: Production of ¹⁵N-labeled RNA.
-
Initial ¹H-¹⁵N Correlation: Acquisition of a 2D ¹H-¹⁵N HSQC spectrum to visualize all ¹H-¹⁵N correlations.
-
Sequential Assignment: Establishing connections between adjacent nucleotides using a combination of through-bond and through-space correlation experiments.
-
Data Analysis and Refinement: Iterative analysis of the spectral data to assign all observable resonances.
Below are detailed protocols for the key experiments involved in this process.
Experimental Protocols
Preparation of ¹⁵N-Labeled RNA for NMR Studies
The production of milligram quantities of isotopically labeled RNA is crucial for successful NMR studies.[3] The most common method is in vitro transcription using T7 RNA polymerase and ¹⁵N-labeled nucleotide triphosphates (NTPs).
Protocol: In Vitro Transcription of ¹⁵N-Labeled RNA [4][5]
-
Template Preparation: A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence is required. This can be generated by PCR or by annealing synthetic DNA oligonucleotides.
-
Transcription Reaction Setup: Assemble the following reaction mixture at room temperature. For a typical 1 mL reaction:
-
40 mM Tris-HCl, pH 8.0
-
25 mM MgCl₂
-
10 mM DTT
-
2 mM Spermidine
-
5 mM of each ¹⁵N-labeled NTP (ATP, GTP, CTP, UTP)
-
50-100 µg/mL DNA template
-
0.1 mg/mL T7 RNA polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to a final concentration of ~1 unit/µg of DNA template and incubate at 37°C for 30-60 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).[4] The RNA band can be visualized by UV shadowing, excised, and eluted from the gel.
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA) using size-exclusion chromatography or repeated centrifugal concentration.
-
Sample Concentration: Concentrate the RNA sample to the desired concentration for NMR, typically 0.5-1.0 mM.
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹⁵N HSQC experiment is the starting point for RNA resonance assignment. It provides a 2D map of all proton-nitrogen correlations, where each peak corresponds to a proton directly attached to a nitrogen atom (e.g., imino and amino groups of the bases).[6][7]
Protocol: 2D ¹H-¹⁵N HSQC Acquisition [8][9]
-
Sample Preparation: Prepare a 0.5-1.0 mM sample of ¹⁵N-labeled RNA in an appropriate NMR buffer, typically in 90% H₂O/10% D₂O to observe exchangeable imino and amino protons.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock on the D₂O signal.
-
Optimize the shims for a homogeneous magnetic field.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Acquisition Parameters (Example for a 600 MHz spectrometer):
-
Pulse Program: A sensitivity-enhanced gradient HSQC sequence (e.g., hsqcetf3gpsi on Bruker spectrometers) is recommended.[8]
-
Spectral Width:
-
¹H (F2 dimension): 12-16 ppm (centered around 8.0 ppm).
-
¹⁵N (F1 dimension): 30-40 ppm (centered around 150 ppm for imino nitrogens).
-
-
Number of Points:
-
F2: 2048 complex points.
-
F1: 256-512 complex points.
-
-
Number of Scans: 8-64, depending on the sample concentration.
-
Recycle Delay: 1.5-2.0 seconds.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of acquired points in F1.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Through-Bond Correlation Experiments for Sequential Assignment
For larger RNAs where NOE-based strategies can be ambiguous, through-bond correlation experiments are invaluable. These experiments require both ¹³C and ¹⁵N labeling.
3D HNCO Experiment
The 3D HNCO experiment correlates the amide proton (H) and nitrogen (N) of one residue with the carbonyl carbon (CO) of the preceding residue.[10][11][12] While originally developed for proteins, it is also applicable to the imino groups of RNA.
Protocol: 3D HNCO Acquisition [11][13]
-
Sample Preparation: A uniformly ¹³C, ¹⁵N-labeled RNA sample is required.
-
Spectrometer Setup: Similar to the HSQC experiment, but with the addition of ¹³C channel tuning and pulse calibration.
-
Acquisition Parameters:
-
Pulse Program: Standard 3D HNCO pulse sequence.
-
Dimensions:
-
F3 (¹H): Direct acquisition dimension.
-
F2 (¹⁵N): Indirect dimension.
-
F1 (¹³C): Indirect dimension.
-
-
Magnetization Transfer: The magnetization is transferred from ¹H to ¹⁵N, then to the preceding ¹³CO, and finally back to ¹H for detection.[14]
-
-
Data Analysis: The resulting 3D spectrum shows correlations that link adjacent residues, aiding in the sequential assignment.
3D HNCACB Experiment
The 3D HNCACB experiment is a powerful tool for sequential assignment that correlates the amide ¹H and ¹⁵N of a residue with the Cα and Cβ of the same residue (intra-residue) and the preceding residue (inter-residue).[15][16][17] In RNA, this translates to correlations with the ribose carbons.
Protocol: 3D HNCACB Acquisition [9][16]
-
Sample Preparation: A uniformly ¹³C, ¹⁵N-labeled RNA sample is necessary.
-
Spectrometer Setup: Full ¹H, ¹³C, and ¹⁵N setup is required.
-
Acquisition Parameters:
-
Pulse Program: Standard 3D HNCACB pulse sequence.
-
Dimensions: F3 (¹H), F2 (¹⁵N), F1 (¹³C).
-
Key Feature: It provides correlations to the Cα and Cβ of both the current (i) and preceding (i-1) residue, which appear with opposite signs in the spectrum.[18]
-
-
Data Analysis: By comparing the Cα and Cβ chemical shifts in the HNCACB spectrum with those from a complementary experiment like the CBCA(CO)NH, a sequential walk along the RNA backbone can be established.[19]
NOE-Based Sequential Assignment
The Nuclear Overhauser Effect (NOE) provides through-space distance information (typically < 5 Å) and is fundamental for both resonance assignment and structure determination of RNA.[20][21]
Protocol: 2D ¹H-¹H NOESY for Sequential Walk
-
Sample Preparation: The RNA sample can be unlabeled or isotopically labeled. For observing non-exchangeable protons, the sample should be in D₂O.
-
Acquisition Parameters:
-
Pulse Program: Standard 2D NOESY sequence.
-
Mixing Time: A range of mixing times (e.g., 50-200 ms) should be tested to optimize NOE buildup.
-
-
Assignment Strategy:
-
Identify Spin Systems: Use a 2D TOCSY experiment to identify the coupled protons within each nucleotide (e.g., H5-H6 in pyrimidines).
-
Sequential Walk: In A-form RNA helices, a characteristic pattern of NOEs is observed between the base protons (H6/H8) and the sugar protons (H1', H2') of the same and preceding nucleotide.[22] This allows for a "walk" along the RNA sequence.
-
Quantitative Data Summary
The following tables summarize typical chemical shift ranges and J-coupling constants that are useful for the assignment of ¹⁵N resonances in RNA.
Table 1: Typical ¹H and ¹⁵N Chemical Shift Ranges for RNA Imino and Amino Groups
| Nucleus | Base | Chemical Shift Range (ppm) |
| ¹H (imino) | Guanine | 12.0 - 14.0 |
| Uracil | 13.0 - 15.0 | |
| ¹⁵N (imino) | Guanine (N1) | 140 - 150 |
| Uracil (N3) | 155 - 165 | |
| ¹H (amino) | Guanine | 6.5 - 8.5 |
| Adenine | 7.0 - 9.0 | |
| Cytosine | 7.0 - 8.5 | |
| ¹⁵N (amino) | Guanine (N2) | ~70 |
| Adenine (N6) | ~75 | |
| Cytosine(N4) | ~90 |
Note: Chemical shifts can be influenced by local environment, base pairing, and stacking interactions.[23][24][25][26][27]
Table 2: Selected J-Coupling Constants in RNA
| Coupling Nuclei | Coupling Type | Typical Value (Hz) | Structural Information |
| ¹J(¹⁵N, ¹H) | One-bond | ~90-95 | Identification of N-H bonds |
| ¹J(¹³C, ¹H) | One-bond | 130-220 | Identification of C-H bonds |
| ³J(H,H) (ribose) | Three-bond | 1-10 | Ribose pucker |
| ³J(H,P) (backbone) | Three-bond | 2-25 | Backbone torsion angles |
| ²J(¹⁵N,¹⁵N) (H-bond) | Two-bond | 6-8 | Watson-Crick base pairing |
Reference for J-coupling values:[10][28]
Visualization of Workflows
The following diagrams illustrate the logical flow of experiments and analysis for assigning ¹⁵N resonances in RNA.
These protocols and workflows provide a robust framework for the assignment of ¹⁵N resonances in RNA NMR spectra. The choice of specific experiments and strategies will depend on the size and complexity of the RNA molecule under investigation. A successful assignment is the cornerstone for subsequent detailed structural and dynamic studies, which are critical for understanding RNA function and for the development of novel RNA-targeted therapeutics.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Correlation of nucleotide base and sugar protons in a 15N-labeled HIV-1 RNA oligonucleotide by 1H-15N HSQC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSQC_15N.nan [protocols.io]
- 8. TUTORIAL:3D HNCACB EXPERIMENT [imserc.northwestern.edu]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 3D HNCO Experiment [imserc.northwestern.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. A 3D NMR experiment HNCO, Examples [gandalf.umd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HNCACB_3D.nan [protocols.io]
- 16. protein-nmr.org.uk [protein-nmr.org.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. RNA-PAIRS: RNA probabilistic assignment of imino resonance shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. More than Proton Detection—New Avenues for NMR Spectroscopy of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of carbon-phosphorus J coupling constants in RNA using spin-echo difference constant-time HCCH-COSY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 28. organicchemistrydata.org [organicchemistrydata.org]
Protocol for the Deprotection of ¹⁵N-Labeled RNA Oligonucleotides: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the deprotection of chemically synthesized ¹⁵N-labeled RNA oligonucleotides. The incorporation of stable isotopes like ¹⁵N is a critical tool for studying the structure, dynamics, and interactions of RNA through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Following solid-phase synthesis, the RNA oligonucleotide is covalently attached to a solid support and carries protecting groups on the nucleobases and the 2'-hydroxyl groups of the ribose sugars. These must be removed to yield the final, functional RNA molecule.[2][3]
This protocol outlines a standard and robust two-step deprotection procedure involving cleavage from the solid support with simultaneous removal of base protecting groups, followed by the deprotection of the 2'-hydroxyl groups.
Experimental Protocol
This procedure is designed for RNA oligonucleotides synthesized using standard phosphoramidite (B1245037) chemistry with 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.[2]
Materials
-
¹⁵N-labeled RNA oligonucleotide synthesized on controlled pore glass (CPG) solid support
-
Ammonium hydroxide/40% Methylamine (1:1) solution (AMA)[1][4]
-
N-methylpyrrolidinone (NMP) (optional, can be used with TEA·HF)[8]
-
RNA Quenching Buffer
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
-
Heating block or incubator
-
Centrifuge
-
SpeedVac or lyophilizer
Step 1: Cleavage from Solid Support and Nucleobase Deprotection
This initial step cleaves the synthesized RNA oligonucleotide from the CPG solid support and removes the protecting groups from the nucleobases.[2][5]
-
Transfer the CPG solid support containing the synthesized ¹⁵N-labeled RNA from the synthesis column to a sterile 2 mL screw-cap tube.[1]
-
Add 1.0 mL of AMA solution to the CPG support.[1]
-
Securely cap the tube and incubate the mixture at 65°C for 20-30 minutes.[1] This treatment facilitates both the cleavage from the support and the removal of the base protecting groups.[8]
-
After incubation, allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the CPG support.
-
Carefully transfer the supernatant, which contains the RNA oligonucleotide, to a new sterile microcentrifuge tube.
-
Dry the RNA solution completely using a SpeedVac or by lyophilization.
Step 2: 2'-Hydroxyl (Silyl) Group Deprotection
This step removes the TBDMS protecting group from the 2'-hydroxyl position of the ribose sugars.[2]
For DMT-OFF RNA (for subsequent purification by methods like PAGE or HPLC):
-
Dissolve the dried RNA pellet from Step 1 in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary to fully dissolve the pellet.[7]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[7]
-
Add 75 µL of TEA·3HF to the solution, mix well, and incubate at 65°C for 2.5 hours.[5][6][7]
-
After incubation, quench the reaction by adding a suitable quenching buffer or by proceeding directly to purification.
For DMT-ON RNA (for purification using DMT-on cartridges):
-
Dissolve the dried RNA pellet from Step 1 in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for a few minutes to aid dissolution.[9]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[9]
-
Add 75 µL of TEA·3HF, mix well, and heat the mixture at 65°C for 2.5 hours.[9]
-
Instead of a standard quench, add 1.75 mL of RNA Quenching Buffer to the reaction.[9] The sample is now ready for DMT-on purification.
Post-Deprotection Processing and Purification
Following deprotection, the crude ¹⁵N-labeled RNA oligonucleotide must be purified to remove failure sequences, protecting groups, and other small molecules.[10] The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended downstream application.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and purity (greater than 85%). It is suitable for a wide range of applications, including therapeutic and diagnostic uses.[11]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Provides exceptional resolution and can yield purity greater than 90%. It is ideal for applications requiring highly pure RNA, such as cDNA library construction and cloning.[11]
-
Reversed-Phase Cartridge Purification: A faster method for desalting and removing some failure sequences, typically yielding purity greater than 80%.[11] The "DMT-on" strategy is often employed with cartridge purification for more efficient separation of full-length products.[5]
After purification, the concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide should be confirmed by UV-Vis spectrophotometry at 260 nm (A₂₆₀) and analytical techniques such as analytical HPLC or mass spectrometry.[1][4] Mass spectrometry is particularly useful to confirm the successful incorporation of the ¹⁵N label by observing the expected mass shift.[12][13]
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the deprotection of RNA oligonucleotides.
| Step | Reagent(s) | Temperature (°C) | Time | Purpose |
| 1. Cleavage & Base Deprotection | Ammonium hydroxide/Methylamine (AMA) (1:1) | 65 | 20 - 30 minutes | Cleavage from solid support and removal of nucleobase protecting groups.[1][4] |
| 2. 2'-OH Silyl Deprotection | TEA·3HF in DMSO with TEA | 65 | 2.5 hours | Removal of the 2'-TBDMS protecting group.[5][6][7] |
Table 1: Summary of reaction conditions for the deprotection of ¹⁵N-labeled RNA oligonucleotides.
Experimental Workflow Diagram
A schematic overview of the deprotection and purification workflow for ¹⁵N-labeled RNA oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phosphoramidite Coupling Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to phosphoramidite (B1245037) coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: How does a small decrease in coupling efficiency impact the final yield of my oligonucleotide?
A2: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in the average coupling efficiency can lead to a dramatic reduction in the final yield, particularly for longer oligonucleotides.
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 81.8% | 66.8% |
| 50mer | 77.8% | 60.5% | 36.4% |
| 100mer | 60.5% | 36.6% | 13.3% |
| 150mer | 47.2% | 22.2% | 4.8% |
Q3: What are the primary causes of low phosphoramidite coupling efficiency?
A3: Low coupling efficiency can stem from several factors, which can be broadly categorized into three areas: reagent quality, experimental conditions, and hardware issues.
-
Reagent Quality: The purity and stability of phosphoramidites, activator, and solvents are paramount.[1] Moisture contamination is a significant adversary in phosphoramidite chemistry.[2]
-
Experimental Conditions: Suboptimal reaction parameters such as coupling time, reagent concentration, and temperature can negatively impact efficiency.[1][]
-
Hardware: Issues with the DNA synthesizer, such as leaks or improper calibration, can lead to inconsistent reagent delivery and poor coupling.[1]
Q4: I am observing a significant amount of (n-1) shortmer sequences in my final product analysis. Is this definitively a coupling issue?
A4: Yes, the presence of (n-1) sequences is the most direct indicator of failed coupling.[2] During the synthesis cycle, any 5'-hydroxyl groups that fail to couple with the incoming phosphoramidite are permanently terminated in the subsequent "capping" step.[2] This prevents them from participating in further chain elongation, resulting in truncated sequences (shortmers).[2]
Troubleshooting Guides
Systematic Troubleshooting of Low Coupling Efficiency
A sudden or consistent drop in coupling efficiency requires a systematic approach to identify and resolve the root cause. The following guide provides a step-by-step workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting low phosphoramidite coupling efficiency.
Step 1: Verify Reagent Quality and Handling
Question: Could my phosphoramidites or other reagents be the source of the problem?
Answer: Yes, the purity and stability of all reagents are critical for high coupling efficiency.[1]
Troubleshooting Actions:
-
Phosphoramidites:
-
Age and Purity: Use high-purity phosphoramidites from a reputable supplier. Be mindful of the expiration date.
-
Storage: Store phosphoramidites under a dry, inert atmosphere (argon or helium) and in a desiccator to prevent degradation from moisture and oxidation.[2]
-
Handling: Allow phosphoramidite vials to equilibrate to room temperature before opening to prevent condensation.[2]
-
-
Activator:
-
Freshness: Prepare fresh activator solutions regularly. An old or improperly prepared activator solution can lead to poor activation and low coupling efficiency.[1]
-
-
Solvents:
-
Anhydrous Conditions: Use fresh, anhydrous-grade acetonitrile (B52724) (ACN) with a water content of less than 30 ppm.[4] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[2]
-
Step 2: Review and Optimize the Synthesis Protocol
Question: Can the synthesis protocol itself lead to low coupling efficiency?
Answer: Yes, suboptimal protocol parameters are a significant factor.[1]
Troubleshooting Actions:
-
Coupling Time:
-
Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1][5]
-
Recommendation: For standard phosphoramidites, a coupling time of 2-3 minutes is typical. For modified or problematic bases, consider increasing the coupling time to 5-10 minutes.[2]
-
-
Reagent Concentration:
-
Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]
-
Recommendation: Verify the concentrations of your phosphoramidite and activator solutions. For challenging couplings, increasing the phosphoramidite concentration (e.g., from 0.1 M to 0.15 M) can be beneficial.[5]
-
-
Double Coupling:
-
For particularly difficult incorporations, performing a second coupling step can drive the reaction to completion.[5]
-
Step 3: Inspect the DNA Synthesizer Hardware
Question: Could a problem with my DNA synthesizer be causing low coupling efficiency?
Answer: Yes, instrument issues are a common cause of synthesis problems.[1]
Troubleshooting Actions:
-
Check for Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.[1]
-
Calibration: Ensure the synthesizer is properly calibrated for the delivery of all reagents.
-
Inert Gas Supply: Use an in-line drying filter for the argon or helium supplied to the synthesizer to prevent moisture from entering the system.[4]
Experimental Protocols
Protocol 1: Preparation of Fresh Activator Solution (0.25 M DCI)
-
Materials:
-
4,5-Dicyanoimidazole (DCI)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous ACN bottle with a septum-sealed cap
-
Syringes and needles (purged with argon)
-
Volumetric flask (dried in an oven and cooled under argon)
-
-
Procedure:
-
Calculate the required mass of DCI for the desired volume and concentration.
-
In a dry, argon-filled glove box or under a stream of argon, weigh the DCI and transfer it to the dried volumetric flask.
-
Using an argon-purged syringe, add the anhydrous ACN to the volumetric flask to the final volume.
-
Swirl gently until the DCI is completely dissolved.
-
Transfer the solution to a septum-sealed bottle on the synthesizer.
-
Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring
The trityl cation assay is a real-time method to assess the stepwise coupling efficiency.[1]
-
Principle: The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain during the deblocking step of each cycle. The released DMT cation has a characteristic orange color and a strong absorbance at approximately 495 nm.[1] The intensity of this absorbance is proportional to the number of coupled molecules in the previous cycle.
-
Methodology:
-
Ensure the DNA synthesizer is equipped with a UV-Vis detector in the fluid path after the synthesis column.
-
Set the detector to measure the absorbance of the trityl cation at 495 nm.[1]
-
Initiate the automated oligonucleotide synthesis protocol.
-
The instrument's software will record the absorbance peak for each deblocking step.
-
A significant and consistent drop in the absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[1]
-
References
Technical Support Center: Optimizing 15N NMR Data Acquisition for RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 15N NMR data acquisition for RNA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 15N-HSQC spectrum has very low sensitivity. What are the common causes and how can I improve it?
A1: Low sensitivity in 15N-HSQC spectra of RNA is a frequent challenge. Several factors can contribute to this issue:
-
Sample Concentration: RNA samples for NMR, especially for demanding experiments like relaxation dispersion, should ideally be at a concentration of ≥1 mM.[1] For routine HSQC, lower concentrations may be usable, but signal-to-noise will be compromised.
-
Isotopic Labeling Efficiency: Inefficient incorporation of 15N labels during in vitro transcription will directly reduce signal intensity. Ensure high-purity, fully labeled NTPs are used.[2][3]
-
Suboptimal Pulse Sequence Parameters: Incorrectly set pulse widths, delays, and power levels can significantly attenuate the signal. It is crucial to properly calibrate these parameters.
-
Poor Magnetic Field Homogeneity (Shimming): Inhomogeneous magnetic fields lead to broad lines and reduced peak heights. Careful shimming of the sample is essential.[4]
-
Inappropriate Pulse Sequence for Molecular Size: For larger RNA molecules (>~60 nucleotides), standard HSQC sequences are often inadequate due to rapid transverse relaxation.[5] In such cases, using a TROSY (Transverse Relaxation-Optimized Spectroscopy) based pulse sequence is highly recommended to enhance both sensitivity and resolution.[6][7] Sensitivity-enhanced versions of TROSY can offer a √2 signal enhancement.[6][7]
Troubleshooting Workflow for Low Sensitivity:
Caption: Troubleshooting workflow for low sensitivity in RNA 15N-HSQC experiments.
Q2: My spectral resolution is poor, and I see significant line broadening, especially for a large RNA. How can I address this?
A2: Poor resolution and line broadening are common issues, particularly with larger RNA molecules, due to faster transverse relaxation. Here are some strategies to improve resolution:
-
TROSY Experiments: For RNAs larger than approximately 60 nucleotides, TROSY-based experiments are crucial.[5] They are designed to counteract the effects of rapid relaxation, leading to significantly sharper lines and improved resolution.[6][7]
-
Deuteration: Incorporating deuterium (B1214612) into the ribose moieties can reduce dipolar relaxation pathways for the base protons, resulting in narrower linewidths.[5] This is often done in conjunction with 13C and 15N labeling.
-
Higher Magnetic Field Strength: If available, acquiring data on a higher field spectrometer will improve chemical shift dispersion, which can help resolve overlapping peaks.
-
Non-Uniform Sampling (NUS): NUS is a data acquisition technique where only a fraction of the data points in the indirect dimensions are collected.[8][9] This allows for achieving higher resolution in the indirect dimension without prohibitively long experiment times.[10]
-
Proper Shimming: As with sensitivity, excellent shimming is critical for achieving narrow lines.[4]
Q3: I am struggling to assign resonances in my 15N-edited NOESY spectrum due to overlap. What strategies can help?
A3: Resonance assignment in crowded spectra can be challenging. Consider the following approaches:
-
Higher-Dimensionality Experiments: If 2D spectra are too overlapped, moving to 3D experiments like a 15N-edited NOESY-HSQC can provide the necessary additional chemical shift dispersion.
-
Selective Labeling: Instead of uniformly labeling the entire RNA, you can use selectively labeled NTPs to simplify spectra. For example, you could label only G and C residues.[2]
-
TROSY-based NOESY: For larger RNAs, a TROSY version of the 3D 13C-edited NOESY experiment can improve resolution, aiding in the assignment process.[6][7]
-
Through-Bond Correlation Experiments: Experiments like the HNN-COSY can be used to detect N-H···N hydrogen bonds, providing valuable constraints for assigning residues in base-paired regions.[11] BEST-type pulse sequences can significantly enhance the sensitivity of such experiments.[11][12]
Q4: What is Non-Uniform Sampling (NUS) and when should I use it for RNA NMR?
A4: Non-Uniform Sampling (NUS) is an acquisition method where data points in the indirect dimension(s) are collected sparsely rather than uniformly.[8][9][13] The full dataset is then reconstructed using mathematical algorithms.
When to use NUS:
-
Time-Limited Experiments: When you need to acquire high-resolution multi-dimensional spectra (3D or 4D) that would be prohibitively long using traditional uniform sampling.[10]
-
Improving Resolution: NUS allows you to increase the number of increments in the indirect dimension, and thus the resolution, without increasing the total experiment time.[8][9]
-
Boosting Sensitivity: Alternatively, the time saved by NUS can be used to acquire more scans, improving the signal-to-noise ratio.
Logical Flow for Deciding to Use NUS:
References
- 1. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 9. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Longitudinal-relaxation-enhanced NMR experiments for the study of nucleic acids in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient detection of hydrogen bonds in dynamic regions of RNA by sensitivity-optimized NMR pulse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibbr.umd.edu [ibbr.umd.edu]
minimizing signal overlap in 15N NMR spectra of RNA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of signal overlap in 15N heteronuclear NMR spectra of RNA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal overlap in 15N HSQC spectra of RNA?
Signal overlap in RNA NMR spectra arises from two main factors: limited chemical shift dispersion and line broadening. Unlike proteins, RNA is composed of only four different nucleotides, leading to a smaller range of chemical shifts for both 1H and 15N nuclei, especially for protons in the ribose sugar.[1] As the size of the RNA molecule increases, more signals fall within this limited spectral window, causing severe crowding and overlap.[2][3] Additionally, for larger RNAs (>30 kDa), faster transverse relaxation (T2) leads to significant line broadening, which further exacerbates the overlap problem.[1][4]
Q2: What are the main strategies to reduce spectral overlap for RNA?
There are three primary strategies, which can often be combined for optimal results:
-
Isotope Labeling: This is the most powerful approach. It involves selectively incorporating isotopes like 2H (deuterium), 13C, and 15N to simplify spectra.[2][5] Techniques include uniform labeling, residue-type selective labeling (e.g., only Adenosines are labeled), segmental labeling (labeling only a specific domain of the RNA), and position-specific labeling.[5][6][7][8]
-
Advanced NMR Experiments: Pulse sequences like Transverse Relaxation-Optimized Spectroscopy (TROSY) are crucial for studying large RNAs.[9][10] TROSY-based experiments reduce line broadening for large molecules, significantly improving spectral resolution and sensitivity.[4]
-
Higher Magnetic Fields: Using spectrometers with higher field strengths increases chemical shift dispersion, spreading signals further apart and inherently reducing overlap.[11]
Q3: How does deuteration help in improving spectral quality?
Deuteration, the substitution of protons (¹H) with deuterium (B1214612) (²H), is a key strategy for improving spectral quality for larger RNAs.[12] By replacing non-exchangeable protons on the ribose and base with deuterium, strong ¹H-¹H dipolar couplings, a major source of relaxation and line broadening, are removed.[2] This leads to much sharper NMR signals.[12] Perdeuteration combined with selective protonation at specific sites (e.g., A-H8, G-H8) dramatically simplifies spectra, making assignments for RNAs over 100 nucleotides feasible.[2][13]
Troubleshooting Guide
Problem: My 15N HSQC spectrum of a 40-nt RNA is very crowded. How can I improve the resolution to begin assignments?
When dealing with moderate-sized RNAs where overlap becomes problematic, a combination of isotopic labeling and advanced acquisition techniques is recommended.
Solution Workflow:
-
Introduce Deuterium: Prepare your RNA sample with deuterated ribonucleotides (e.g., by in vitro transcription using T7 RNA polymerase).[2] This will significantly narrow the linewidths. A common and effective strategy is to use perdeuterated CTP and UTP, while keeping ATP and GTP protonated.[2]
-
Utilize Higher Dimensions & Non-Uniform Sampling (NUS): Move from 2D to 3D experiments (e.g., 3D NOESY-15N-HSQC) to spread the peaks into a third dimension.[1] To make these longer experiments feasible, use Non-Uniform Sampling (NUS).[14][15][16] NUS allows you to achieve high resolution in the indirect dimensions in a fraction of the conventional acquisition time by skipping a subset of data points.[15][16][17]
-
Optimize Spectrometer Time: The use of cryogenic probes can also enhance sensitivity, allowing for quicker acquisition of high-quality spectra.
Figure 1: A workflow for improving resolution in a crowded RNA spectrum.
Problem: I am studying a 100 kDa RNA-protein complex, and the imino signals are extremely broad and unobservable in a standard 15N-HSQC. What is the best approach?
For large macromolecules and complexes, standard NMR experiments fail due to rapid signal decay (transverse relaxation). The combination of deuteration and TROSY-based experiments is essential.
Solution: TROSY-based Experiments
Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pulse sequence designed to counteract the major relaxation mechanisms in large molecules at high magnetic fields.[9][10] It selects the narrowest, most slowly relaxing component of a signal multiplet, resulting in dramatically sharper lines and improved sensitivity.[4][9]
| Experiment Type | Effective RNA Size | Linewidth Reduction (Typical) | Key Benefit |
| Standard ¹H-¹⁵N HSQC | < 25 kDa | N/A | Simplicity, good for small RNAs |
| ¹H-¹⁵N TROSY-HSQC | > 25 kDa | 2-5 fold | Reduces broadening from relaxation |
| ¹⁵N-detected BEST-TROSY | > 50 kDa | Up to 10-fold (in ¹H dim.) | High resolution in the ¹⁵N dimension, very sensitive[11] |
Experimental Protocol: ¹H-¹⁵N TROSY-HSQC
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled, and ideally >85% deuterated, RNA sample.
-
Reconstitute the sample in an appropriate NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).
-
Concentrations should be in the range of 0.2 - 1.0 mM.
-
-
Spectrometer Setup:
-
Use a high-field spectrometer (≥700 MHz) equipped with a cryogenic probe for optimal TROSY effect and sensitivity.[9]
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Set the temperature (e.g., 298 K) and allow it to equilibrate.
-
-
Acquisition Parameters:
-
Load a standard TROSY pulse sequence (e.g., hsqctrosyf3gpph on Bruker systems).
-
Set the spectral widths to cover the imino proton region (~10-15 ppm) for ¹H and the guanine/uracil nitrogen region (~140-170 ppm) for ¹⁵N.
-
Set the number of complex points in the direct (¹H) dimension to 2048 and in the indirect (¹⁵N) dimension to at least 256 for good resolution.
-
Optimize the ¹J(NH) coupling constant (typically ~90-95 Hz).
-
Set the recycle delay based on the T1 relaxation time (typically 1.2-1.5 s).
-
Acquire the data with an appropriate number of scans to achieve the desired signal-to-noise ratio.
-
-
Processing:
-
Process the data using software like TopSpin or NMRPipe.
-
Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
-
Phase the spectrum and reference it correctly.
-
Figure 2: Principle of TROSY vs. conventional HSQC for large molecules.
Problem: I need to assign specific residues in a 70-nt RNA, but their signals are completely degenerate. How can I resolve them?
For resolving specific, degenerate signals within a large RNA, segmental isotope labeling is the most effective strategy. This method allows you to isotopically label only a specific fragment or domain of the molecule, rendering the rest of the molecule "NMR-invisible."[5]
Solution: Segmental Isotope Labeling
This technique involves synthesizing RNA in fragments. Some fragments are produced with ¹⁵N/¹³C labeled NTPs, while others are made with natural abundance NTPs. The fragments are then ligated together to form the full-length RNA.[5]
Experimental Protocol: Segmental Labeling via T4 DNA Ligase
This protocol describes a common method using a DNA splint to guide the ligation of two RNA fragments.
-
Fragment Preparation:
-
Synthesize the RNA fragments separately via in vitro transcription. For a two-fragment ligation, you will produce Fragment A (5'-end) and Fragment B (3'-end).
-
Fragment A (Labeled): Transcribe using ¹⁵N-labeled NTPs. Purify using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Fragment B (Unlabeled): Transcribe using natural abundance NTPs. Treat with Calf Intestinal Phosphatase (CIP) to remove the 5'-triphosphate, then phosphorylate the 5'-end using T4 Polynucleotide Kinase (PNK) and ATP. This creates the 5'-monophosphate required for ligation. Purify by PAGE.
-
-
Ligation Reaction:
-
Design a DNA "splint" oligonucleotide that is complementary to the 3'-end of Fragment A and the 5'-end of Fragment B, bringing the two ends together.
-
In a microfuge tube, combine Fragment A, 5'-phosphorylated Fragment B, and the DNA splint in a 1:1.2:1.5 molar ratio.
-
Add T4 DNA Ligase buffer and T4 DNA Ligase.
-
Incubate at 16°C overnight.
-
-
Purification:
-
Purify the full-length, segmentally labeled RNA product from unligated fragments and the DNA splint using denaturing PAGE.
-
Elute the RNA from the gel, desalt, and buffer exchange for NMR analysis.
-
When you acquire a ¹⁵N-HSQC spectrum of this sample, you will only observe signals from the isotopically labeled segment, dramatically simplifying the spectrum and eliminating the specific overlap problem.[5]
Figure 3: Experimental workflow for segmental isotope labeling of RNA.
References
- 1. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved sensitivity and resolution of in-cell NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Database proton NMR chemical shifts for RNA signal assignment and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 17. Non Uniform Sampling | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Enhancing Resolution in ¹⁵N HSQC Spectra of Large RNA
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of their ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for large RNA molecules.
Troubleshooting Guide
Poor resolution in ¹⁵N HSQC spectra of large RNA is a common challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Initial Troubleshooting Workflow
If you are observing broad and/or overlapping peaks in your ¹⁵N HSQC spectrum, follow this workflow to identify and address the potential causes.
Technical Support Center: Synthesis of Long 15N-Labeled RNA
Welcome to the technical support center for the synthesis of long, uniformly 15N-labeled RNA strands. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vitro transcription (IVT) and purification of long 15N-labeled RNA.
Question 1: Why is the yield of my long 15N-labeled RNA transcript extremely low?
Answer: Low yield is a frequent challenge in the synthesis of long labeled RNA. The issue can typically be traced back to several key factors related to the in vitro transcription (IVT) reaction components and conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Recommended Actions:
-
Poor DNA Template Quality: The purity and integrity of your DNA template are critical for efficient transcription.[][2] Contaminants such as salts or ethanol (B145695) from plasmid purification can inhibit T7 RNA polymerase.[2]
-
Suboptimal Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its concentration directly impacts enzyme activity and can influence product integrity.[5] Both insufficient and excessive Mg²⁺ levels can reduce yield.
-
Action: Titrate the Mg²⁺ concentration. The optimal concentration is often coupled to the total NTP concentration. A range of 6-75 mM has been explored, with a non-linear effect on yield; therefore, optimization is key for each specific template.[5]
-
-
NTP Concentration and Purity: The concentration and purity of the 15N-labeled NTPs are crucial. Low-quality NTPs can inhibit the polymerase.
-
Action: Use high-purity 15N-NTPs from a reliable vendor. Ensure the final concentration of each NTP is sufficient. If NTP concentration is suspected to be limiting, it can be increased, but this may require a corresponding adjustment in Mg²⁺ concentration.[2]
-
-
Inactive T7 RNA Polymerase: The enzyme's activity can diminish due to improper storage or multiple freeze-thaw cycles.[6]
-
Action: Use a fresh aliquot of high-concentration T7 RNA polymerase. It may be beneficial to titrate the enzyme concentration, as excessive amounts can sometimes be inhibitory or lead to unwanted byproducts.[6]
-
-
RNase Contamination: RNases are ubiquitous and can rapidly degrade your RNA product.[2]
-
Action: Maintain a strict RNase-free environment. Use RNase-free water, buffers, and consumables.[] Incorporate an RNase inhibitor into your transcription reaction.[2]
-
To systematically diagnose this issue, you can follow a logical workflow.
Question 2: My gel analysis shows multiple shorter RNA bands instead of a single, full-length product. What causes this?
Answer: The presence of shorter RNA species indicates premature termination of transcription or the formation of abortive transcripts. For long RNA templates, secondary structures can also be a significant cause.
Potential Causes & Recommended Actions:
-
Abortive Initiation: T7 RNA polymerase can produce short, abortive transcripts (typically <12 nucleotides) before transitioning to the elongation phase.[7]
-
Template Secondary Structures: Long RNA templates are prone to forming stable secondary structures that can cause the polymerase to pause or dissociate.[9]
-
Action: Increase the transcription reaction temperature. While standard protocols use 37°C, increasing it to 42°C or higher may help melt secondary structures. Also, consider adding reagents like DMSO or urea (B33335) to the reaction, which can help denature the template.[10]
-
-
NTP Depletion: If the concentration of one or more NTPs becomes limiting during the reaction, transcription will terminate prematurely.[2]
-
Action: Ensure you are using a sufficient concentration of all four 15N-NTPs for the duration of the reaction. For very long transcripts or high-yield reactions, a "feeding" strategy where more NTPs are added during the incubation can be effective.[10]
-
-
Purification Method: The purification method may not be adequately separating the full-length product from shorter species.
Question 3: I observe a significant amount of double-stranded RNA (dsRNA) in my final product. How can I prevent this?
Answer: dsRNA is a known byproduct of T7 RNA polymerase activity, where the enzyme can use the newly synthesized RNA as a template to create a complementary strand.[6] This complicates purification and downstream applications.
Potential Causes & Recommended Actions:
-
Excessive Mg²⁺ Concentration: High levels of magnesium have been shown to promote dsRNA formation.[6]
-
Action: Carefully titrate the Mg²⁺ concentration to find a balance that maximizes single-stranded RNA yield while minimizing dsRNA.
-
-
High Enzyme Concentration: Too much T7 RNA polymerase can increase the synthesis of antisense RNA.[6]
-
Action: Optimize the enzyme concentration through titration. Often, reducing the amount of polymerase can decrease dsRNA without significantly impacting the yield of the desired transcript.
-
-
Prolonged Incubation Time: Longer reaction times can lead to the accumulation of dsRNA.[6]
-
Action: Perform a time-course experiment to determine the optimal incubation time. A 2-4 hour reaction is often sufficient to achieve maximum yield of the single-stranded product.[6]
-
Data Summary
Optimizing an in vitro transcription reaction requires balancing multiple parameters. The following tables summarize key variables and their typical ranges for synthesizing long RNA.
Table 1: Key In Vitro Transcription (IVT) Reaction Components
| Component | Typical Concentration/Amount | Purpose & Considerations |
| Linearized DNA Template | 0.5 - 1.0 µg | High purity is essential. Must be completely linearized.[][12] |
| 15N-NTPs (each) | 0.5 - 5 mM | Higher concentrations can increase yield but may require Mg²⁺ optimization.[2][12] |
| MgCl₂ | 6 - 75 mM | Critical cofactor; concentration must be optimized relative to NTPs.[5] |
| T7 RNA Polymerase | 2 mg/ml stock (use 1-2 µl) | Use high-activity enzyme; titrate for optimal results.[3][6] |
| RNase Inhibitor | 40 U/µl stock (use 1 µl) | Prevents degradation of the RNA product.[12][13] |
| Pyrophosphatase | ~0.1 U/µl | Prevents inhibition of polymerase by pyrophosphate byproduct, increasing yield.[13] |
Table 2: Comparison of RNA Purification Methods for Long Strands
| Purification Method | Resolution | Scalability | Purity | Key Advantage | Key Disadvantage |
| Denaturing PAGE | High (single nucleotide) | Low to Medium | Very High | Excellent for removing abortive transcripts and dsRNA.[6] | Can be labor-intensive; elution from gel can be inefficient. |
| Size-Exclusion Chromatography (SEC) | Low to Medium | High | Good | Preserves native RNA structure; good for large volumes.[3] | May not effectively separate products of similar size. |
| HPLC (RP-IP / IE) | High | Medium | Very High | High purity and resolution; automatable.[14] | Requires specialized equipment; proteins must be removed first.[14] |
| Silica Spin Columns | Low | Low | Moderate | Fast and simple protocol.[15][16] | Can be overloaded; may not remove all contaminants.[15] |
Experimental Protocols
Protocol 1: In Vitro Transcription of a Long (>500 nt) 15N-Labeled RNA Strand
This protocol is a starting point and should be optimized for each specific RNA sequence.
1. DNA Template Preparation: a. Linearize 10-20 µg of the plasmid containing your gene of interest downstream of a T7 promoter. Ensure complete digestion by running a small aliquot on an agarose (B213101) gel.[3] b. Purify the linearized template using a phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.[3] c. Resuspend the DNA pellet in RNase-free water and determine the concentration using a spectrophotometer.
2. Assembling the Transcription Reaction (50 µL total volume): a. In a sterile, RNase-free microcentrifuge tube, combine the following at room temperature in order:
- RNase-free Water (to 50 µL)
- 5X Transcription Buffer (provides Tris-HCl, DTT, spermidine)
- 100 mM 15N-ATP
- 100 mM 15N-CTP
- 100 mM 15N-GTP
- 100 mM 15N-UTP (Final concentration of each NTP: ~4 mM)
- Linearized DNA Template (1 µg)
- RNase Inhibitor (40 units)
- Inorganic Pyrophosphatase (0.1 U)
- T7 RNA Polymerase (e.g., 50 units) b. Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation: a. Incubate the reaction at 37°C for 2-4 hours. For templates with high GC content or known secondary structures, consider incubating at a higher temperature (e.g., 42°C).
4. Template Removal and Purification: a. Add 1 µL of TURBO DNase and incubate at 37°C for 15 minutes to degrade the DNA template.[17] b. Proceed with purification using the desired method (e.g., Denaturing PAGE). For PAGE, add an equal volume of 2X formamide (B127407) loading buffer, heat at 95°C for 5 minutes, and load onto a large denaturing polyacrylamide/urea gel. c. Visualize the RNA using UV shadowing, excise the band corresponding to the full-length product. d. Elute the RNA from the crushed gel slice overnight in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).[6] e. Precipitate the eluted RNA with 2.5 volumes of cold 100% ethanol. Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.
Visualizations
Frequently Asked Questions (FAQs)
Q: Can I use a PCR product as a template instead of a linearized plasmid? A: Yes, a PCR product can be an excellent template for IVT.[17] Ensure you use a high-fidelity DNA polymerase to minimize errors.[17] The forward primer must contain the full T7 promoter sequence. The main advantage is that it eliminates the need for plasmid cloning and linearization. The main disadvantage is the potential for introducing mutations during amplification.
Q: How do I accurately quantify my final 15N-labeled RNA product? A: UV spectrophotometry (measuring absorbance at 260 nm) is the most common method. Use the correct extinction coefficient for your specific RNA sequence for the most accurate quantification. Be aware that residual NTPs or short abortive transcripts can lead to an overestimation of the concentration of your full-length product.
Q: Is it necessary to add a poly(A) tail to my transcript? A: This depends entirely on your downstream application. For experiments involving translation in eukaryotic systems or studying mRNA stability, a poly(A) tail is often essential. For purely structural studies (e.g., NMR), it is typically not required unless it is an integral part of the structure. A poly(A) tail can be added post-transcriptionally using Poly(A) Polymerase or encoded directly in the DNA template.[18]
Q: Does the use of 15N-labeled NTPs affect the efficiency of the T7 RNA polymerase? A: The chemical properties of 15N-labeled nucleotides are virtually identical to their unlabeled counterparts, and they are readily incorporated by T7 RNA polymerase without a significant impact on the enzyme's catalytic rate.[12] However, ensuring the high purity of the labeled NTPs is critical, as any contaminants in the NTP preparation can inhibit the reaction. The primary challenges remain the same as with unlabeled RNA: optimizing reaction conditions and ensuring template quality.
References
- 2. promegaconnections.com [promegaconnections.com]
- 3. scispace.com [scispace.com]
- 4. pacb.com [pacb.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A mutation in T7 RNA polymerase that facilitates promoter clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pcrbio.com [pcrbio.com]
- 10. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive guide to RNA purification | Abcam [abcam.com]
- 12. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. RNA Purification [worldwide.promega.com]
- 17. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]
- 18. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from synthetic RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetic RNA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic RNA preparations?
A1: Common impurities in synthetic RNA, particularly from in vitro transcription (IVT) reactions, can be categorized as either process-related or product-related.
-
Process-Related Impurities: These originate from the manufacturing process and include residual DNA templates, enzymes (like T7 RNA polymerase), and unincorporated nucleotides.[1]
-
Product-Related Impurities: These are variants of the RNA product itself. They include:
-
Double-stranded RNA (dsRNA): A significant immunogenic byproduct.[2][3]
-
Short or truncated mRNA transcripts: Incomplete RNA molecules that can affect the efficacy of the final product.[4]
-
RNA aggregates: Higher-order structures of the RNA molecule.[1]
-
RNA variants with different poly(A) tail lengths: Resulting from incomplete or partial addition of the poly(A) tail.[5]
-
Q2: How can I assess the purity and integrity of my synthetic RNA sample?
A2: Several analytical methods are commonly used to assess the quality of synthetic RNA:
-
Denaturing Agarose (B213101) Gel Electrophoresis: This is a fundamental technique to visualize the integrity of your RNA. Intact RNA will appear as sharp, distinct bands, while degraded RNA will show smearing. For total eukaryotic RNA, intact samples should display a 28S ribosomal RNA (rRNA) band that is approximately twice as intense as the 18S rRNA band.[6]
-
UV Spectrophotometry: Measuring the absorbance at 260 nm, 280 nm, and 230 nm allows for the quantification of RNA and an assessment of its purity. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[7] A low A260/A230 ratio can indicate contamination with substances like guanidine (B92328) thiocyanate.[8]
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a high-resolution technique that can separate the full-length RNA product from shorter fragments and other impurities.[9][10]
-
Mass Spectrometry (MS): Provides detailed information on the mass, heterogeneity, and sequence of the RNA, allowing for the precise identification of impurities.[5]
-
Capillary Gel Electrophoresis (CGE): Offers high-resolution separation for determining the integrity and purity of RNA.[5]
Q3: What is the most effective method for removing dsRNA impurities?
A3: The removal of dsRNA is critical due to its immunogenicity.[2] While traditional chromatography methods can be challenging due to the structural similarity between dsRNA and the target mRNA, affinity chromatography using materials with a high affinity for dsRNA has proven to be effective. Additionally, enzymatic digestion with RNase III, which specifically degrades dsRNA, can be employed.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic RNA.
Low RNA Yield
| Possible Cause | Recommended Solution |
| Incomplete Elution from Purification Column | After adding nuclease-free water to the column, incubate for 5-10 minutes at room temperature before centrifugation to allow the RNA to fully dissolve.[6] Consider performing a second elution, though this may dilute your sample.[11] |
| Insufficient Sample Lysis or Homogenization (if applicable) | For cellular or tissue-derived RNA, ensure complete disruption. This may involve increasing the homogenization time or using more aggressive methods like bead beating.[11][12] |
| RNA Degradation | Ensure a strict RNase-free environment. Use RNase-free reagents and consumables, and wear gloves at all times.[12][13] Store samples at -80°C and process them quickly.[11] |
| Overloading the Purification System | Adhere to the manufacturer's recommendations for the maximum amount of starting material for your chosen purification kit to avoid overloading the column's binding capacity.[13] |
Low RNA Purity (Abnormal A260/A280 or A260/A230 Ratios)
| Possible Cause | Recommended Solution |
| Low A260/A280 Ratio (<1.8) | This often indicates protein contamination. Ensure the Proteinase K digestion step (if used) is carried out for the recommended time.[11] Re-purify the sample using a phenol-chloroform extraction or a column-based cleanup kit.[14] |
| Low A260/A230 Ratio (<2.0) | This is a common sign of contamination with guanidine salts from lysis or binding buffers.[8][14] Perform additional wash steps with 70-80% ethanol (B145695) to remove residual salts.[14] Ensure the column tip does not touch the flow-through during transfers.[11] |
| Genomic DNA Contamination | Treat the RNA sample with DNase I to degrade any contaminating DNA.[14] |
RNA Degradation Observed on an Agarose Gel
| Possible Cause | Recommended Solution |
| RNase Contamination | Maintain a stringent RNase-free workflow. Clean benchtops, pipettes, and gel electrophoresis equipment with RNase decontamination solutions. Use certified RNase-free reagents and consumables.[12] |
| Improper Sample Handling | Keep RNA samples on ice whenever possible. Avoid repeated freeze-thaw cycles.[12] |
| Poor Quality of Starting Material | If applicable, use fresh starting material or samples that have been properly stored at -80°C or in an RNA stabilization solution.[4][12] |
| Excessive Heating During Homogenization | If mechanical homogenization is used, perform it in short bursts with cooling intervals to prevent overheating the sample.[12][14] |
Experimental Protocols
Protocol 1: Denaturing Agarose Gel Electrophoresis for RNA Integrity
This protocol is essential for visualizing the quality of your RNA sample.
Materials:
-
High-quality agarose
-
10X MOPS running buffer
-
37% Formaldehyde (12.3 M)
-
DEPC-treated water
-
Formaldehyde Load Dye
-
Ethidium bromide or other nucleic acid stain
-
RNA sample (1-3 µg)
-
RNA molecular weight markers
Procedure:
-
Gel Preparation (in a fume hood):
-
To prepare a 1% gel, dissolve 1 g of agarose in 72 ml of DEPC-treated water by heating.
-
Cool the solution to about 60°C.
-
Add 10 ml of 10X MOPS running buffer and 18 ml of 37% formaldehyde.[15]
-
Mix gently and pour the gel. Allow it to solidify completely.
-
-
Sample Preparation:
-
To 1-3 µg of your RNA sample, add 2-3 volumes of Formaldehyde Load Dye.
-
Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA.[15]
-
Immediately place the samples on ice to prevent renaturation.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
-
Load the denatured RNA samples and molecular weight markers into the wells.
-
Run the gel at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[15]
-
-
Visualization:
-
Visualize the RNA bands using a UV transilluminator. If the stain was not in the loading dye, the gel will need to be stained and destained after the run.
-
Protocol 2: DNase I Treatment to Remove DNA Contamination
This enzymatic digestion protocol specifically targets and removes contaminating DNA from your RNA sample.
Materials:
-
RNA sample
-
DNase I (RNase-free)
-
10X DNase I Reaction Buffer
-
EDTA (0.5 M)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a nuclease-free tube on ice, combine your RNA sample (up to 10 µg) with 1 µl of 10X DNase I Reaction Buffer and 1 unit of DNase I.
-
Adjust the final volume to 10 µl with nuclease-free water.
-
-
Incubation:
-
DNase I Inactivation:
-
Add 1 µl of 0.5 M EDTA to the reaction mixture to a final concentration of 50 mM.
-
Heat the sample at 75°C for 10 minutes to inactivate the DNase I.[14]
-
-
Cleanup:
-
The RNA is now ready for downstream applications. For sensitive applications, a further cleanup step using a spin column purification kit or phenol-chloroform extraction is recommended to remove the inactivated DNase I and buffer components.[14]
-
Protocol 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purification
This chromatographic method provides high-resolution separation of synthetic RNA from various impurities.
Materials:
-
Crude synthetic RNA sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA in 25% acetonitrile/75% nuclease-free water
-
Ion-pairing reagent (e.g., Hexylamine) may be added to the mobile phases for enhanced separation of longer oligonucleotides.[17]
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved at 260 nm.
-
-
Sample Preparation:
-
Dissolve the crude RNA sample in Mobile Phase A.
-
-
Injection and Gradient Elution:
-
Inject the dissolved RNA sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the RNA. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the RNA.[9]
-
-
Fraction Collection:
-
Monitor the elution profile at 260 nm and collect fractions corresponding to the main peak, which represents the full-length RNA product. Impurities such as shorter transcripts will typically elute earlier.
-
-
Post-Purification Processing:
-
Pool the fractions containing the pure RNA.
-
Desalt the pooled fractions, for example, by ethanol precipitation, to remove the mobile phase components.
-
Quantify the final purified RNA and assess its purity using denaturing agarose gel electrophoresis or analytical HPLC.
-
Quantitative Data Summary
The choice of purification method can significantly impact the final yield and purity of the synthetic RNA. The following tables provide a comparative overview based on published data.
Table 1: Comparison of RNA Extraction Kit Performance from Tissue Samples [18]
| Extraction Kit | Mean RNA Yield (µg/mg tissue) | Mean A260/A280 Ratio |
| TRIzol Reagent | 0.85 | 1.72 |
| GENEzol Reagent | 0.76 | 1.85 |
| ZR RNA MiniPrep | 0.34 | 1.95 |
This table illustrates that while phenol-based methods like TRIzol may yield more RNA, column-based kits like the ZR RNA MiniPrep can provide higher purity as indicated by the A260/A280 ratio.
Table 2: Purity and Integrity of RNA from Different Silica-Based Kits [19]
| Purification Kit | Mean A260/A280 Ratio | Mean A260/A230 Ratio | RNA Integrity Number (RIN) |
| Promega SV Total RNA | 2.0 ± 0.0 | 2.2 ± 0.1 | 9.7 ± 0.1 |
| Qiagen RNeasy Mini | 2.0 ± 0.0 | 2.0 ± 0.1 | 9.8 ± 0.1 |
| Promega PureYield™ RNA Midiprep | 2.0 ± 0.0 | 2.3 ± 0.1 | 9.8 ± 0.1 |
| Qiagen EZ1™ System | 2.0 ± 0.1 | 1.7 ± 0.2 | 6.4 ± 1.6 |
This table highlights the consistently high purity and integrity of RNA obtained from several commercially available silica-based kits, with the exception of one kit showing a lower RIN value, indicating some degradation.
Visual Workflow and Logic Diagrams
References
- 1. How to Choose Color Palettes for Graph and Data Visualization - Mind the Graph Blog How to Choose Color Palette for Graph and Data Visualization | Mind the Graph [mindthegraph.com]
- 2. Your Data Visualization Color Guide: 7 Best Practices | Sigma [sigmacomputing.com]
- 3. Best colors for charts: A comprehensive guide | Infogram.com [infogram.com]
- 4. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 9. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. abyntek.com [abyntek.com]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. RNA Purification Kit Comparison: Yield Quality and Real-Time RT-PCR Performance [promega.jp]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ita.promega.com [ita.promega.com]
Technical Support Center: Optimizing Deuteration Strategies for 15N Labeled RNA NMR
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15N labeled and deuterated RNA for Nuclear Magnetic Resonance (NMR) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of deuterating RNA samples for NMR studies?
Deuteration, the substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H), is a powerful strategy in RNA NMR to simplify complex spectra and overcome challenges associated with larger RNA molecules.[1] The primary benefits include:
-
Reduced Spectral Crowding: By replacing protons with deuterons, which are 'invisible' in ¹H NMR spectra, the number of signals is significantly reduced, alleviating spectral overlap.[1][2][3]
-
Narrower Linewidths: Deuteration minimizes ¹H-¹H dipolar couplings and spin diffusion, which are major sources of line broadening in larger RNAs.[4] This results in sharper signals and improved resolution.
-
Improved Relaxation Properties: Deuteration leads to longer transverse relaxation times (T₂) for the remaining protons, which is particularly beneficial for studying high-molecular-weight RNAs.[2] Nonselective T₁ and T₂ relaxation rates can be approximately twice as long in deuterated RNA compared to unlabeled RNA.[2]
-
Enhanced Sensitivity in NOE Experiments: By limiting cross-relaxation pathways, deuteration can enhance the sensitivity of Nuclear Overhauser Effect (NOE)-based experiments, allowing for the detection of crucial distance restraints that might otherwise be unobservable.[5][6]
Q2: What are the different deuteration strategies available for 15N-labeled RNA?
There are several strategies for deuterating RNA, each offering distinct advantages depending on the research question and the size of the RNA molecule. The choice of strategy involves a trade-off between the extent of spectral simplification and the amount of structural information retained.
-
Uniform (Perdeuteration) Deuteration: In this approach, all non-exchangeable protons are replaced with deuterium.[5] This provides the greatest spectral simplification and is particularly useful for studying the exchangeable imino and amino protons involved in base pairing.[5]
-
Selective Deuteration: This strategy involves deuterating specific nucleotide types (e.g., only pyrimidines or only purines) or specific positions within the nucleotide, such as the ribose sugar.[4][7] This allows for spectral editing, where signals from specific residues can be selectively observed or filtered out.[4]
-
Site-Specific Deuteration: This is a more targeted approach where deuterium is incorporated at specific atomic positions, for example, at the C5 or C6 positions of pyrimidines or the C8 of purines.[8][9] This can be highly effective in resolving specific assignment ambiguities in crowded spectral regions.[8][9]
Q3: How does deuteration affect the NMR spectrum of 15N-labeled RNA?
Deuteration has a dramatic and beneficial effect on the NMR spectra of 15N-labeled RNA. The most significant changes include:
-
Simplification of ¹H Spectra: The replacement of ¹H with ²H eliminates signals from the deuterated positions in the ¹H NMR spectrum, leading to a much cleaner and less crowded spectrum.[2][3]
-
Changes in Chemical Shifts: A small "isotope effect" can cause minor shifts in the chemical shifts of nearby protons and carbons.[10][11] For instance, Cα and Cβ chemical shifts can be shifted by up to 0.5 ppm or more.[10]
-
Improved Signal-to-Noise for Certain Resonances: While overall sensitivity might be a concern due to the lower magnetogyric ratio of deuterium, the reduction in line broadening can lead to a significant increase in the signal-to-noise ratio for the remaining proton signals, particularly for larger RNA molecules.[5][6] For example, cytidine (B196190) amino resonances in a deuterated hairpin showed a 10-60% increase in signal-to-noise ratio.[5]
Troubleshooting Guides
Problem 1: Poor signal intensity or broad lines in the NMR spectrum of my deuterated 15N-labeled RNA.
Possible Causes and Solutions:
-
Suboptimal Deuteration Level:
-
Cause: The level of deuteration may not be optimal for the size of your RNA or the specific NMR experiment. Very high levels of deuteration can lead to a loss of important NOE information.
-
Solution: Consider using fractionally deuterated samples. For larger proteins, 70-80% deuteration is often a good compromise to improve relaxation properties without excessive loss of information.[10] Experiment with different levels of D₂O in the growth media if preparing NTPs from bacteria.
-
-
Sample Aggregation:
-
Cause: Large RNA molecules are prone to aggregation, which leads to very broad lines. Free Mg²⁺ can promote non-specific intermolecular interactions.[5]
-
Solution: Optimize buffer conditions (pH, salt concentration, temperature) to minimize aggregation. Titrate Mg²⁺ carefully to ensure proper folding without inducing aggregation.
-
-
Instrumental Issues:
-
Cause: Poor shimming of the magnet can lead to a non-homogeneous magnetic field, resulting in broad and weak signals.[12] An unstable lock signal is a key indicator of this problem.[12]
-
Solution: Carefully shim the magnet before acquiring data. Ensure the sample is positioned correctly in the probe. If the lock signal is weak or unstable, re-shim the instrument.
-
-
Low Analyte Concentration:
-
Cause: The intrinsic sensitivity of NMR is low, and this is exacerbated in deuterated samples where the number of protons is reduced.
-
Solution: Increase the concentration of your RNA sample if possible. Use a cryoprobe if available, as it can significantly enhance sensitivity. Increase the number of scans, but be mindful of potential sample heating.
-
Problem 2: I am having difficulty with the synthesis and purification of my deuterated 15N-labeled RNA.
Possible Causes and Solutions:
-
Inefficient In Vitro Transcription:
-
Cause: The use of deuterated NTPs can sometimes affect the efficiency of T7 RNA polymerase.
-
Solution: Optimize the in vitro transcription reaction conditions. This may include adjusting the concentration of T7 RNA polymerase, NTPs, and MgCl₂. Ensure the DNA template is of high quality.
-
-
Low Yield of Deuterated NTPs:
-
Cause: The enzymatic synthesis of deuterated NTPs from labeled glucose or other precursors can be complex and result in low yields if not properly optimized.[7]
-
Solution: Ensure all enzymes used in the synthesis pathway are active and used at optimal concentrations.[7] Follow established protocols carefully. The conversion of glucose to NTPs can be highly efficient if optimized.[7]
-
-
RNA Degradation or Aggregation during Purification:
-
Cause: RNA is susceptible to degradation by RNases. Denaturing polyacrylamide gel electrophoresis (PAGE) is a robust purification method, but initial ethanol (B145695) precipitation steps can sometimes lead to insoluble RNA aggregates.[4]
-
Solution: Use RNase-free solutions and equipment throughout the purification process. If aggregation is an issue after ethanol precipitation, consider alternative purification methods like HPLC or FPLC.
-
Quantitative Data Summary
Table 1: Impact of Deuteration on RNA NMR Parameters
| Parameter | Unlabeled RNA | Deuterated RNA | Benefit of Deuteration | Reference |
| Nonselective T₁ and T₂ Relaxation Rates | ~X | ~2X | Longer relaxation times, narrower lines | [2] |
| Signal-to-Noise (Imino Protons) | Similar | Slightly Improved | Minor improvement | [5] |
| Signal-to-Noise (Cytidine Amino Protons) | Y | Y + (10-60%) | Significant sensitivity enhancement | [5] |
| Spectral Crowding | High | Significantly Reduced | Simplified spectra, easier assignment | [2][3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Deuterated NTPs for In Vitro Transcription
This protocol provides a general overview of the enzymatic synthesis of deuterated NTPs from a deuterated precursor like D₇-glucose. This method is a modification of the approach described by Tolbert & Williamson.[7]
Materials:
-
D₇-glucose (or other deuterated precursor)
-
Enzymes of the pentose (B10789219) phosphate (B84403) pathway (commercially available)
-
Enzymes for nucleotide biosynthesis and salvage pathways (often require overexpression and purification)
-
ATP, buffers, and other necessary reagents
Methodology:
-
Conversion of Glucose to Ribose-5-Phosphate (B1218738): Utilize the enzymes of the pentose phosphate pathway to convert the deuterated glucose into deuterated ribose-5-phosphate.[7]
-
Conversion of Ribose-5-Phosphate to NTPs: Employ enzymes from the nucleotide biosynthesis and salvage pathways to convert the deuterated ribose-5-phosphate into the four deuterated nucleoside triphosphates (dATP, dGTP, dCTP, dUTP).[7] This step often involves multiple, separate enzymatic reactions.
-
Purification of NTPs: Purify the resulting deuterated NTPs using methods such as HPLC to ensure high purity for the subsequent in vitro transcription reaction.
-
Quantification: Determine the concentration of the purified deuterated NTPs using UV-Vis spectroscopy.
Protocol 2: In Vitro Transcription of Deuterated 15N-Labeled RNA
Materials:
-
High-purity DNA template with a T7 promoter
-
T7 RNA polymerase
-
Deuterated and ¹⁵N-labeled NTPs
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase inhibitor
Methodology:
-
Assemble the Reaction: In an RNase-free tube, combine the transcription buffer, DTT, spermidine, ¹⁵N-labeled and deuterated NTPs, DNA template, and RNase inhibitor.
-
Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: After incubation, add DNase I to the reaction to digest the DNA template. Incubate for a further 30-60 minutes at 37°C.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE), HPLC, or FPLC to separate the full-length product from shorter transcripts and unincorporated NTPs.[4]
-
Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired NMR buffer using dialysis or size-exclusion chromatography.
Visualizations
Caption: Workflow for preparing a deuterated, 15N-labeled RNA sample for NMR studies.
Caption: Decision tree for choosing an appropriate deuteration strategy for RNA NMR.
References
- 1. Effect of deuteration in nmr Shorts notes | Filo [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. Deuterium isotope effects on 15N backbone chemical shifts in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 15N RNA NMR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor signal-to-noise in 15N RNA NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor signal-to-noise ratio in my 15N RNA NMR spectrum?
A1: Poor signal intensity in 15N RNA NMR can arise from several factors related to the sample, acquisition parameters, or the instrument itself. The most frequent causes include:
-
Low Sample Concentration: The sample may be too dilute, leading to a weak signal.[1]
-
Improper Shimming: An inhomogeneous magnetic field across the sample can cause broad and weak signals.[1]
-
Incorrect Acquisition Parameters: An insufficient number of scans or an inappropriate relaxation delay can significantly reduce the signal-to-noise ratio.[1]
-
Sample Precipitation or Aggregation: The RNA may have precipitated or aggregated, reducing the concentration of the analyte in the NMR-active region.
-
Paramagnetic Impurities: The presence of paramagnetic impurities can lead to significant line broadening and signal attenuation.[1]
-
Suboptimal Pulse Sequences: Not using sensitivity-optimized pulse sequences can result in lower signal intensity.[2]
Q2: How can I improve the signal-to-noise ratio (S/N) of my spectrum?
A2: Several strategies can be employed to enhance the S/N ratio:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.[1] To double the S/N, you need to quadruple the number of scans.[1]
-
Optimize Sample Concentration: For small to medium-sized RNAs, a concentration of 0.5-1.0 mM is often recommended for a complete set of multi-dimensional experiments.[3]
-
Use a Higher Field Spectrometer: Higher magnetic field strengths lead to better signal dispersion and higher sensitivity.[1]
-
Utilize Cryoprobe Technology: If available, using a cryoprobe can dramatically increase the S/N ratio.[1]
-
Employ Isotopic Labeling Strategies: Uniform or segmental 15N labeling is standard. Additionally, perdeuteration of non-exchangeable sites can reduce dipolar relaxation, leading to narrower lines and improved sensitivity.[4]
-
Implement Sensitivity-Enhanced Pulse Sequences: Techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) are crucial for larger RNAs to reduce relaxation and improve signal.[5][6]
Q3: What is the recommended sample concentration for 15N RNA NMR?
A3: The optimal sample concentration depends on the size of the RNA and the specific experiment. For structural studies, a concentration of at least 100 µM is needed for simple checks, while 0.5-1.0 mM is often required for a full suite of multidimensional experiments on a high-field spectrometer with a cryoprobe.[3]
Q4: Can the choice of buffer affect my signal?
A4: Yes, the buffer composition is critical. High salt concentrations can sometimes be necessary for RNA stability but can also increase the duration of RF pulses, which may lead to signal loss, especially at high magnetic fields.[7] It is also important to avoid buffers that may have signals interfering with your RNA signals, for instance, using phosphate (B84403) buffer in a 31P NMR experiment should be avoided.[3]
Q5: How does deuteration improve signal-to-noise?
A5: Complete deuteration of the non-exchangeable sites of the RNA molecule reduces the dominant source of relaxation for the remaining protons, which is 1H-1H dipolar relaxation.[4] This leads to narrower linewidths for the observable imino and amino protons, resulting in improved sensitivity and resolution in your NMR spectra.[4] This is particularly beneficial for larger RNA molecules that tumble slowly in solution.[4]
Troubleshooting Guides
Issue 1: Very Weak or No Signal Observed
This is a common and frustrating issue. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for poor signal-to-noise.
Detailed Steps:
-
Check Sample Integrity:
-
Concentration: Verify the RNA concentration. For multidimensional experiments, aim for 0.5-1.0 mM.[3]
-
Precipitation: Visually inspect the sample for any precipitate. If present, consider resolubilizing or preparing a fresh sample.[1]
-
NMR Tube and Volume: Ensure you are using a high-quality NMR tube and that the sample volume is appropriate for your probe (typically 4-5 cm in height).[1]
-
-
Verify Spectrometer Setup:
-
Probe Tuning and Matching: The probe must be correctly tuned to the 15N frequency.
-
Lock Signal: A stable and well-shimmed lock signal is crucial for good resolution and sensitivity.
-
-
Review Acquisition Parameters:
-
Number of Scans: For dilute samples, a significant number of scans may be necessary. Remember that S/N increases with the square root of the number of scans.[1]
-
Relaxation Delay (d1): This should be set to at least 1.3 times the longest T1 relaxation time for qualitative analysis. For quantitative analysis, use 5-7 times the longest T1.[1]
-
Pulse Widths: Ensure that the 90° pulse widths for both 1H and 15N are correctly calibrated.
-
-
Advanced Solutions:
Issue 2: Broad Linewidths Obscuring Signal
Broad lines can be as detrimental as a weak signal. Here’s how to address this issue.
Caption: Troubleshooting guide for broad NMR signal lines.
Detailed Steps:
-
Check Shimming:
-
Automated shimming routines are a good starting point, but manual shimming may be necessary for challenging samples to achieve a homogeneous magnetic field.[1]
-
-
Investigate Sample Issues:
-
Aggregation: RNA aggregation leads to a larger effective molecular weight and faster relaxation, causing line broadening. Try diluting the sample or adjusting buffer conditions (pH, salt concentration).
-
Viscosity: Highly concentrated or aggregated samples can be viscous, which also leads to broader lines. Diluting the sample or increasing the temperature can help.
-
Paramagnetic Impurities: Metal ions can cause significant line broadening. Consider adding a chelating agent like EDTA or re-purifying your sample.[1]
-
-
Adjust Experimental Conditions:
-
Temperature: Optimizing the temperature can improve signal by moving away from conformational exchange regimes that cause broadening.
-
Buffer Conditions: Systematically vary the pH and salt concentration to find conditions where the RNA is stable and gives sharp signals.
-
-
Advanced Methods:
-
Deuteration: For RNAs larger than ~15 kDa, deuteration of the non-exchangeable protons is highly recommended to reduce 1H-1H dipolar relaxation, a major cause of line broadening.[4]
-
TROSY: For large RNAs (>25 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) is essential. It selects for the slowly relaxing component of the multiplet, resulting in significantly sharper lines.[5][6]
-
Data and Experimental Parameters
Table 1: Typical RNA Sample Conditions for NMR
| Parameter | Recommended Value | Notes |
| Concentration | 0.5 - 1.0 mM | For multidimensional experiments.[3] |
| Volume | ~550 µL (for 5mm tube) | Depends on probe geometry.[3] |
| Buffer | 10-20 mM Phosphate/Tris | pH should be optimized for RNA stability (typically 6.0-7.0). |
| Salt (NaCl/KCl) | 50 - 150 mM | RNA structure and stability can be salt-dependent. |
| D₂O | 5 - 10% | For the deuterium (B1214612) lock signal. |
| Chelating Agent | 0.1 mM EDTA | To remove paramagnetic metal ions. |
Table 2: Key Acquisition Parameters for a ¹H-¹⁵N HSQC Experiment
| Parameter | Typical Value | Purpose |
| Number of Scans (ns) | 8 - 64 (or more) | Increase for better S/N. |
| Relaxation Delay (d1) | 1.0 - 2.0 s | Allows for relaxation of magnetization between scans. |
| ¹J(NH) coupling constant | ~90 Hz | Used in INEPT transfer steps. |
| Spectral Width (¹H) | 12 - 16 ppm | To cover all proton chemical shifts. |
| Spectral Width (¹⁵N) | 30 - 40 ppm | To cover the imino/amino nitrogen chemical shift range. |
Experimental Protocols
Protocol 1: Standard ¹H-¹⁵N HSQC for RNA
This protocol outlines the key steps for acquiring a standard sensitivity-enhanced ¹H-¹⁵N HSQC spectrum.
-
Sample Preparation:
-
Prepare the 15N-labeled RNA sample in the appropriate buffer as detailed in Table 1.
-
Filter the sample into a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock on the D₂O signal.
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Perform shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameter Setup:
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Set the spectral widths and offsets for both dimensions to cover the expected chemical shift ranges.
-
Set the number of scans, relaxation delay, and other parameters as suggested in Table 2.
-
-
Data Acquisition:
-
Start the acquisition.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Protocol 2: In-Vitro Transcription for ¹⁵N-labeled RNA
This is a general protocol for producing 15N-labeled RNA for NMR studies.
-
Prepare Transcription Reaction:
-
In a sterile microfuge tube, combine:
-
DNA template (linearized plasmid or PCR product)
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.6, 30 mM MgCl₂)[8]
-
DTT
-
Spermidine
-
¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 4-6 hours.[8]
-
-
Purification:
-
Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to ensure high purity and homogeneity.[9]
-
-
Desalting and Buffer Exchange:
-
Elute the RNA from the gel or HPLC column.
-
Perform buffer exchange into the desired NMR buffer using dialysis or a centrifugal concentrator.[8]
-
-
Quantification and Final Preparation:
-
Quantify the RNA concentration using UV-Vis spectroscopy (A₂₆₀).
-
Prepare the final NMR sample at the desired concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of 15N-Labeled RNA Analysis: A Comparative Guide to Mass Spectrometry Workflows
For researchers, scientists, and drug development professionals venturing into the precise world of RNA dynamics, stable isotope labeling with 15N followed by mass spectrometry offers a powerful analytical lens. This guide provides an objective comparison of key methodologies, supported by experimental data, to facilitate informed decisions in experimental design and platform selection for the analysis of 15N-labeled RNA incorporation.
The incorporation of the heavy isotope 15N into RNA molecules enables the quantitative tracking of RNA synthesis, degradation, and processing. Mass spectrometry (MS), with its high sensitivity and mass accuracy, is the analytical cornerstone for deciphering the isotopic enrichment in these labeled biomolecules. This guide delves into the critical aspects of 15N-RNA analysis, from labeling strategies to data interpretation, providing a framework for robust and reproducible experimentation.
Comparing the Avenues: In Vivo vs. In Vitro 15N RNA Labeling
The initial and pivotal step in this analytical journey is the introduction of the 15N isotope into the RNA molecule. Researchers can choose between two primary strategies: metabolic labeling within a cellular context (in vivo) or enzymatic synthesis in a controlled environment (in vitro). Each approach presents distinct advantages and is suited for different research questions.
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Labeling Efficiency | Advantages | Disadvantages |
| In Vivo Biosynthesis | 15NH4Cl, 15N-labeled media | Uniform | >95%[1] | Simple and cost-effective for uniform labeling. Reflects cellular RNA metabolism. | Lacks control over specific label placement; potential for isotopic scrambling. |
| In Vitro Transcription | 15N-labeled rNTPs | Uniform or Nucleotide-specific | High | Straightforward incorporation of commercially available labeled precursors. Allows for segment- or site-specific labeling. | Can be more expensive. Does not capture cellular processing events. |
The Analytical Engine: A Comparative Overview of Mass Spectrometry Platforms
The choice of mass spectrometry platform is critical and directly impacts the sensitivity, precision, and throughput of the analysis. While various MS-based techniques can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prevalent for its ability to separate complex mixtures of ribonucleosides or oligonucleotides prior to mass analysis.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Measurement | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | High-resolution mass-to-charge ratio of precursor and fragment ions | High-resolution accurate-mass (HRAM) of precursor and fragment ions |
| Typical Precision | High | Moderate to High | Very High |
| Sensitivity | Very High (attomole to femtomole range) | High (low femtomole range) | Very High (sub-femtomole range) |
| Throughput | High | Moderate | Moderate |
| Key Advantage for 15N RNA Analysis | Gold standard for targeted quantification of specific 15N-labeled ribonucleosides due to high sensitivity and specificity.[1] | Excellent for identification and quantification with high mass accuracy for both precursor and fragment ions. | Unsurpassed mass resolution and accuracy, enabling confident identification of labeled species and resolution of isotopic patterns. |
Experimental Corner: Protocols for 15N-Labeled RNA Analysis
Reproducible and accurate results hinge on well-defined experimental protocols. Below are detailed methodologies for the key stages of a typical 15N-labeled RNA mass spectrometry experiment.
Protocol 1: In Vivo Metabolic Labeling of RNA in Cell Culture
-
Cell Culture: Culture cells in standard growth medium to the desired confluency. For optimal labeling, ensure cells are in the logarithmic growth phase.
-
Labeling: Replace the standard medium with a custom medium where the primary nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15NH4Cl). The concentration of the 15N source should be optimized for the specific cell line.
-
Incubation: Incubate the cells in the 15N-containing medium for a duration determined by the RNA species' turnover rate. This can range from hours to days.
-
Harvesting: After the desired labeling period, harvest the cells and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the harvested cells using a chaotropic agent-based lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Phase Separation: Add chloroform (B151607) and centrifuge to separate the mixture into aqueous and organic phases. The RNA will remain in the upper aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and impurities.
-
Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
Quality Control: Assess the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Enzymatic Digestion of RNA to Ribonucleosides
-
Reaction Setup: In an RNase-free tube, combine 1-5 µg of the extracted 15N-labeled RNA with a nuclease/phosphatase cocktail (e.g., Nuclease P1 and Bacterial Alkaline Phosphatase).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to ensure complete digestion of the RNA into individual ribonucleosides.
-
Sample Cleanup: The resulting ribonucleoside mixture is then ready for cleanup prior to LC-MS/MS analysis, often using a solid-phase extraction (SPE) method.
Protocol 4: LC-MS/MS Analysis of 15N-Labeled Ribonucleosides
-
Chromatographic Separation: Separate the ribonucleosides using a reversed-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition:
-
For targeted analysis on a triple quadrupole instrument, set up MRM transitions for the expected unlabeled (14N) and labeled (15N) ribonucleosides.
-
For untargeted or discovery analysis on a Q-TOF or Orbitrap instrument, acquire full scan MS data to detect all ions and their isotopic patterns, followed by data-dependent MS/MS to obtain fragmentation spectra for identification.
-
-
-
Data Analysis:
-
Quantification: Determine the extent of 15N incorporation by calculating the ratio of the peak areas of the 15N-labeled ribonucleoside to the corresponding 14N-ribonucleoside.
-
Identification: Confirm the identity of the ribonucleosides by comparing their retention times and fragmentation patterns to those of known standards.
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and its biological application, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for mass spectrometry analysis of 15N-labeled RNA.
The study of co-transcriptional RNA processing, where pre-mRNA is modified as it is being transcribed by RNA polymerase II, is an excellent application for 15N labeling. By pulse-labeling cells with a 15N source, researchers can track the kinetics of splicing and other processing events on newly synthesized transcripts.
Caption: Monitoring co-transcriptional splicing with 15N RNA labeling.
Conclusion
The mass spectrometry analysis of 15N-labeled RNA incorporation is a multifaceted and powerful approach for dissecting the intricate dynamics of the transcriptome. The selection of an appropriate labeling strategy and mass spectrometry platform should be guided by the specific biological question, the required level of sensitivity and precision, and available resources. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to design and execute robust experiments, ultimately leading to a deeper understanding of the roles of RNA in health and disease.
References
Quantifying 15N Enrichment in Synthetic RNA: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of stable isotopes like 15N into synthetic RNA is crucial for a myriad of applications, from studying RNA metabolism and dynamics to developing novel RNA-based therapeutics. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed overview of their principles, performance characteristics, and experimental workflows, supported by quantitative data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: Mass Spectrometry vs. NMR Spectroscopy
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules. 15N incorporation is detected as a mass shift. | Detects the magnetic properties of atomic nuclei. 15N nuclei are directly observed or detected through their coupling to other nuclei. |
| Sensitivity | High (picomole to femtomole range)[1][2] | Lower (micromolar to millimolar range)[1][2] |
| Resolution | High mass resolution allows for the determination of elemental composition.[3][4] | Atomic resolution provides detailed structural and dynamic information.[5][6] |
| Quantification | Relative or absolute quantification using stable isotope-labeled internal standards.[7][8][9] | Inherently quantitative; signal intensity is proportional to the number of nuclei. Can be influenced by relaxation effects.[1][10] |
| Sample Preparation | More complex: requires enzymatic digestion of RNA to nucleosides, followed by chromatographic separation.[8][11] | Simpler: typically involves dissolving the intact RNA in a deuterated solvent.[1][2] |
| Throughput | Higher throughput, amenable to automation. | Lower throughput, longer acquisition times.[5] |
| Information | Provides information on overall enrichment and site-specific modification. | Provides site-specific enrichment, structural conformations, and dynamic properties.[5][6][12] |
| Cost (Instrument) | Generally lower initial instrument cost compared to high-field NMR.[13] | Higher initial instrument cost, especially for high-field magnets.[13] |
In-Depth Comparison of Performance Metrics
| Performance Metric | Mass Spectrometry | NMR Spectroscopy |
| Limit of Detection (LOD) | Low femtomole to attomole range for nucleosides. | Low micromolar range for intact RNA. |
| Dynamic Range | 3-5 orders of magnitude. | 2-3 orders of magnitude. |
| Precision (RSD) | Typically <15% for relative quantification.[11] | Can be highly precise (<5%) with proper experimental setup and controls. |
| Accuracy | High, especially with the use of isotope-labeled internal standards. | High, as it is a primary ratio method. |
| 15N Enrichment Requirement | Can detect low levels of enrichment. | Requires higher levels of enrichment (>95%) for optimal sensitivity and resolution.[5][12] |
Experimental Workflows
Mass Spectrometry-Based Quantification of 15N Enrichment
The typical workflow for quantifying 15N enrichment in synthetic RNA using mass spectrometry involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
NMR Spectroscopy-Based Quantification of 15N Enrichment
Quantifying 15N enrichment using NMR spectroscopy is generally a more direct measurement on the intact RNA molecule. The workflow is simpler in terms of sample preparation but requires specialized instrumentation and expertise for data acquisition and analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
1. Enzymatic Digestion of 15N-labeled RNA:
-
To 1-10 µg of purified 15N-labeled synthetic RNA in an RNase-free microcentrifuge tube, add 2 µL of 10x Nuclease P1 buffer (e.g., 100 mM sodium acetate, pH 5.3, 10 mM zinc chloride).
-
Add 1 µL of Nuclease P1 (100 U/µL).
-
Add 1 µL of bacterial alkaline phosphatase (1 U/µL).
-
Bring the final volume to 20 µL with RNase-free water.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by heating at 95°C for 5 minutes.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the digested RNA sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Elute the nucleosides with 500 µL of 50% acetonitrile (B52724) in 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in 20 µL of 0.1% formic acid for LC-MS analysis.
Protocol 2: NMR Sample Preparation and Data Acquisition
1. Sample Preparation:
-
Lyophilize 50-100 µg of the purified 15N-labeled synthetic RNA.
-
Resuspend the RNA pellet in 500 µL of NMR buffer (e.g., 25 mM sodium phosphate, pH 6.5, 50 mM NaCl, 90% H2O/10% D2O).
-
Transfer the sample to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Typical acquisition parameters:
- Spectral widths: 16 ppm for 1H and 35 ppm for 15N.
- Number of scans: 16-64 per increment, depending on the sample concentration.
- Acquisition time: 2-12 hours.
3. Data Analysis for Enrichment Quantification:
-
Process the 2D NMR spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Integrate the volume of the cross-peaks corresponding to the 14N- and 15N-bound protons.
-
The percentage of 15N enrichment can be calculated from the relative intensities of the signals from the labeled and unlabeled species.
Conclusion: Making the Right Choice
The choice between Mass Spectrometry and NMR spectroscopy for quantifying 15N enrichment in synthetic RNA depends heavily on the specific research question, available resources, and the level of detail required.
-
Mass Spectrometry is the preferred method for high-throughput screening, analysis of complex mixtures, and when absolute sensitivity is paramount. Its ability to provide robust relative and absolute quantification with the aid of internal standards makes it a powerful tool for tracking overall isotopic incorporation.
-
NMR Spectroscopy , while less sensitive and lower in throughput, offers unparalleled insights into the structural and dynamic consequences of isotopic labeling at an atomic level. It is the ideal choice for detailed structural biology studies, investigating RNA folding, and probing molecular interactions where site-specific information is critical.[5][6][12]
By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to select the most appropriate method to advance their scientific goals in the dynamic field of RNA research and development.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 6. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kbfi.ee [kbfi.ee]
- 11. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
Unveiling RNA's Three-Dimensional Secrets: A Comparative Guide to Structure Validation
For researchers, scientists, and drug development professionals navigating the intricate world of RNA structural biology, validating the three-dimensional architecture of these molecules is a critical step. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy for 15N labeled RNA, alongside key alternative methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique.
The function of an RNA molecule is intrinsically linked to its complex three-dimensional structure. Elucidating this structure is paramount for understanding biological mechanisms and for the rational design of RNA-targeting therapeutics. While NMR spectroscopy of isotopically labeled RNA is a powerful tool for revealing solution-state structures and dynamics, a comprehensive evaluation of its performance against other techniques is essential for making informed methodological choices.
Performance Snapshot: A Head-to-Head Comparison
To facilitate a clear understanding of the strengths and limitations of each method, the following table summarizes key quantitative performance metrics for NMR spectroscopy, X-ray crystallography, SHAPE-Seq with computational modeling, and purely computational methods.
| Feature | NMR Spectroscopy (with 15N Labeling) | X-ray Crystallography | SHAPE-Seq with Computational Modeling | Computational Modeling (ab initio) |
| Resolution | ~1-2.5 Å (for smaller RNAs)[1][2] | Typically 1.5-3.5 Å, can reach <1 Å[3] | Nucleotide-level for secondary structure | Varies greatly, generally lower resolution |
| Accuracy | High for local structure and dynamics | High for well-ordered regions | High for secondary structure (up to 96-100% sensitivity)[4] | Variable, dependent on algorithm and RNA size |
| RNA Size Limitation | Practically up to ~100-155 nucleotides[5][6] | No theoretical upper limit, large complexes possible | No strict upper limit, large RNAs and transcriptomes can be analyzed[4] | Performance decreases with increasing size |
| Sample Requirements | Milligram quantities, soluble, isotopically labeled | Milligram quantities, requires crystallization | Microgram to nanogram quantities | RNA sequence |
| Information Provided | 3D structure in solution, dynamics, intermolecular interactions | Static 3D structure in a crystal lattice | Secondary structure, local nucleotide flexibility | Predicted 3D or secondary structure |
| Throughput | Low to medium | Low | High | High |
In-Depth Methodologies: From Benchtop to Structure
This section provides detailed experimental protocols for the key techniques discussed, offering a practical guide for their implementation.
Validating 15N Labeled RNA Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of RNA molecules in solution, providing insights into their dynamic nature. The use of 15N isotopic labeling is crucial for simplifying complex spectra and enabling the application of heteronuclear correlation experiments. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach, providing a fingerprint of the RNA's folded state.
Experimental Protocol: 1H-15N HSQC
-
Sample Preparation :
-
Synthesize the RNA of interest using in vitro transcription with 15N-labeled nucleotide triphosphates (NTPs).
-
Purify the 15N-labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) to a final concentration of 0.1-1.0 mM.
-
Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.
-
-
NMR Spectrometer Setup :
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal from D₂O in the buffer.
-
Optimize the shim currents to achieve a narrow and symmetrical water signal.
-
-
Data Acquisition :
-
Set the experimental parameters for a standard 2D ¹H-¹⁵N HSQC experiment. This includes setting the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges, and defining the number of scans and increments.
-
Acquire the HSQC spectrum. The experiment transfers magnetization from protons to their directly attached nitrogen-15 (B135050) nuclei, allowing for the correlation of their chemical shifts.[7]
-
-
Data Processing and Analysis :
-
Apply a window function (e.g., sine-bell) to the free induction decay (FID) and perform a two-dimensional Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum and reference the chemical shifts.
-
Analyze the resulting 2D spectrum, where each peak corresponds to a specific proton-nitrogen pair in the RNA molecule. The dispersion and number of peaks provide information about the folding and secondary structure of the RNA.
-
Alternative Methods for RNA Structure Validation
1. X-ray Crystallography
X-ray crystallography is a high-resolution technique that determines the three-dimensional structure of molecules by analyzing the diffraction pattern of X-rays passing through a crystal. It is not limited by the size of the RNA and can be used to study large RNA-protein complexes.[6][8]
Experimental Protocol: RNA Crystallization and X-ray Diffraction
-
RNA Preparation and Crystallization :
-
Synthesize and purify high-purity RNA.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[9]
-
-
X-ray Diffraction Data Collection :
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Data Processing and Structure Solution :
-
Integrate the diffraction spots and scale the data.
-
Determine the phases of the structure factors using methods like molecular replacement, isomorphous replacement, or anomalous scattering.[8]
-
Calculate an electron density map and build an atomic model of the RNA into the map.
-
Refine the model against the experimental data to improve its accuracy.
-
2. SHAPE-Seq (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing)
SHAPE-Seq is a high-throughput chemical probing technique that provides information about the local nucleotide flexibility in an RNA molecule at single-nucleotide resolution. This data can be used as constraints to guide computational secondary structure prediction, significantly improving its accuracy.[4][10]
Experimental Protocol: SHAPE-Seq
-
RNA Probing :
-
Fold the RNA of interest in a buffer that mimics physiological conditions.
-
Treat the folded RNA with a SHAPE reagent (e.g., 1M7 or NAI) that acylates the 2'-hydroxyl group of flexible nucleotides.[11]
-
-
Library Preparation :
-
Sequencing and Data Analysis :
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate a SHAPE reactivity profile, where higher reactivity indicates greater nucleotide flexibility.
-
Use the reactivity profile as pseudo-energy constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate an accurate secondary structure model.[12]
-
3. Computational Modeling
Computational methods aim to predict the three-dimensional structure of an RNA molecule from its primary sequence. These methods can be broadly categorized into ab initio (from first principles) and knowledge-based approaches. While their accuracy can be variable, they are high-throughput and do not require expensive and time-consuming experiments.[13]
General Workflow for Computational Prediction
-
Input : Provide the primary sequence of the RNA molecule.
-
Secondary Structure Prediction (for some methods) : Use algorithms like RNAfold or CONTRAfold to predict the secondary structure from the primary sequence.[13]
-
Tertiary Structure Prediction :
-
Analysis : Visualize and analyze the predicted 3D structure using software like PyMOL to assess its plausibility and identify key structural features.
Conclusion
The choice of method for validating RNA structure depends on a variety of factors, including the size of the RNA, the desired level of resolution, the amount of sample available, and the specific scientific question being addressed. NMR spectroscopy on 15N-labeled RNA provides unparalleled insights into the solution-state structure and dynamics of small to medium-sized RNAs. For larger RNAs and complexes, X-ray crystallography offers the potential for high-resolution static structures. SHAPE-Seq presents a high-throughput approach to accurately determine secondary structures, which can be invaluable for guiding 3D modeling. Finally, computational methods offer a rapid, albeit often lower-resolution, means of predicting RNA structure. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate strategy to unlock the structural secrets of their RNA molecules of interest.
References
- 1. How accurately and precisely can RNA structure be determined by NMR? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.bu.edu [people.bu.edu]
- 4. Accurate SHAPE-directed RNA structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA structure determination: From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. luckslab.org [luckslab.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Three Computational Tools for the Prediction of RNA Tertiary Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 15N NMR Spectroscopy versus X-ray Crystallography for RNA Structure Elucidation
For researchers, scientists, and drug development professionals navigating the complexities of RNA structure determination, the choice between Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is a critical one. Each technique offers a unique window into the atomic-level architecture of RNA, yet their principles, sample requirements, and the nature of the data they provide differ significantly. This guide presents a detailed comparison to aid in selecting the most appropriate method for your research objectives.
This document provides an objective comparison of 15N NMR spectroscopy and X-ray crystallography for the structural analysis of RNA. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to clarify complex workflows and relationships.
At a Glance: Key Quantitative Differences
The selection of a structural biology technique is often dictated by the specific characteristics of the RNA sample and the research question at hand. The following table summarizes the key quantitative parameters for 15N NMR and X-ray crystallography.
| Parameter | 15N NMR Spectroscopy | X-ray Crystallography |
| Typical Resolution | ~2.0 - 3.0 Å (inferred)[1][2] | ~1.5 - 3.5 Å[1][2] |
| Molecular Size Limit | Practically up to ~100 kDa (~300 nucleotides)[3] | No theoretical upper limit, but crystallization is the bottleneck[1][2] |
| Sample State | Solution (near-physiological conditions) | Solid (crystal lattice) |
| Sample Concentration | 0.3 - 1.0 mM or higher[4][5] | Highly variable, depends on crystallization conditions |
| Sample Volume | ~250 - 600 µL[6] | N/A (crystal size is key) |
| Isotopic Labeling | Required (¹⁵N, ¹³C)[7][8] | Not required (but can be used for phasing) |
| Dynamic Information | Yes (ps to s timescale)[9][10] | Limited (provides a time- and spatially-averaged static structure)[1] |
| Throughput | Lower | Potentially higher once crystals are obtained |
Delving into the Methodologies
Understanding the experimental workflows is crucial for appreciating the strengths and limitations of each technique.
The Path of 15N NMR Spectroscopy: From Gene to Structure
The journey to an RNA structure via 15N NMR is a multi-step process that begins with the production of an isotopically labeled sample.
The Crystallographic Route: From Solution to Diffraction
X-ray crystallography, in contrast, hinges on the ability to coax RNA molecules into a highly ordered crystalline lattice.
Detailed Experimental Protocols
Protocol 1: Preparation of ¹⁵N-Labeled RNA for NMR Spectroscopy
This protocol outlines the key steps for producing ¹⁵N-labeled RNA suitable for NMR studies.
-
Preparation of ¹⁵N-Labeled Nucleoside Triphosphates (NTPs):
-
Grow an appropriate E. coli strain in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium (B1175870) chloride ((¹⁵NH₄)₂SO₄).[11]
-
Harvest the cells and extract the total RNA.
-
Hydrolyze the RNA to nucleoside monophosphates (NMPs).
-
Purify the individual NMPs using anion-exchange chromatography.
-
Enzymatically phosphorylate the NMPs to NTPs using the appropriate kinases.[11]
-
-
In Vitro Transcription:
-
Set up an in vitro transcription reaction using a linearized DNA template containing the RNA sequence of interest downstream of a T7 RNA polymerase promoter.
-
The reaction mixture should include T7 RNA polymerase, transcription buffer, and the four NTPs, with the desired NTPs being ¹⁵N-labeled.[11]
-
Incubate the reaction at 37°C for 2-4 hours.[11]
-
-
RNA Purification:
-
Terminate the transcription reaction and digest the DNA template using DNase I.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[11][12] For PAGE, visualize the RNA by UV shadowing, excise the band corresponding to the full-length product, and elute the RNA.
-
Desalt the purified RNA using size-exclusion chromatography or spin columns.[11]
-
-
Sample Preparation for NMR:
-
Exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl).
-
Concentrate the RNA to the final desired concentration (typically 0.3-1.0 mM) using centrifugal filters.[4][5]
-
Add D₂O to 5-10% for the lock signal.
-
Transfer the final sample to a high-quality NMR tube.
-
Protocol 2: RNA Crystallization and X-ray Data Collection
This protocol provides a general outline for the crystallization of RNA and subsequent X-ray diffraction analysis.
-
RNA Sample Preparation for Crystallization:
-
Synthesize or transcribe the RNA of interest. For longer RNAs, in vitro transcription is the common method.
-
Purify the RNA to >95% homogeneity using PAGE or HPLC.[13] It is crucial to remove any abortive transcripts or products with 3' heterogeneity.
-
Refold the RNA by heating to ~65-85°C for a few minutes followed by slow cooling to room temperature in the presence of magnesium ions to ensure a homogenous conformational state.
-
-
Crystallization Screening:
-
Use commercially available or custom-made sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, additives).
-
The hanging drop or sitting drop vapor diffusion method is commonly employed.[14] Small droplets of the RNA solution are mixed with the crystallization screen solution and allowed to equilibrate against a larger reservoir of the screen solution.
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth over days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, RNA, and other components to improve crystal size and quality.
-
Carefully harvest the best crystals using a small loop.
-
Soak the crystals in a cryoprotectant solution (often containing the mother liquor supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.[13]
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline, typically at a synchrotron source for high-intensity X-rays.
-
Rotate the crystal in the X-ray beam and collect diffraction images over a range of angles.
-
Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[15]
-
The Nature of the Data: Dynamic versus Static Views
A fundamental distinction between the two techniques lies in the type of structural information they provide. This has significant implications for understanding RNA function, particularly in the context of drug development where conformational flexibility can be key to ligand binding.
Concluding Remarks: A Complementary Partnership
Ultimately, 15N NMR spectroscopy and X-ray crystallography are not mutually exclusive but rather complementary techniques. NMR excels at providing insights into the dynamic nature of RNA in solution, which is often crucial for understanding its biological function and interactions with small molecules.[16][17] X-ray crystallography, when successful, can deliver a high-resolution snapshot of a specific conformation, providing a detailed view of the atomic interactions.[16]
For drug development professionals, a hybrid approach can be particularly powerful. An NMR structure can reveal flexible regions that may be targeted for drug binding, while a high-resolution crystal structure of an RNA-ligand complex can guide lead optimization. The choice of technique, therefore, should be a strategic one, based on the specific RNA system, the research goals, and the available resources.
References
- 1. people.bu.edu [people.bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr-bio.com [nmr-bio.com]
- 5. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 6. Sample Requirements - University of Birmingham [birmingham.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doudnalab.org [doudnalab.org]
- 14. doudnalab.org [doudnalab.org]
- 15. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. news-medical.net [news-medical.net]
A Comparative Guide: Unlocking the Advantages of ¹⁵N Labeling Over ¹³C Labeling for RNA NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of RNA at an atomic level. The strategic incorporation of stable isotopes, such as ¹⁵N and ¹³C, is paramount for enhancing spectral sensitivity and resolution, particularly for larger RNA molecules that are increasingly the focus of therapeutic development. This guide provides an objective comparison of ¹⁵N and ¹³C labeling for RNA NMR, supported by experimental data, to inform the design of robust and insightful NMR studies.
Mitigating Spectral Complexity and Enhancing Resolution with ¹⁵N Labeling
One of the most significant advantages of ¹⁵N labeling over uniform ¹³C labeling lies in the simplification of NMR spectra and the mitigation of unfavorable relaxation properties that are exacerbated in larger biomolecules.
-
Reduced Spectral Crowding: Uniform ¹³C labeling introduces ubiquitous ¹³C-¹³C scalar couplings (¹Jcc), which lead to complex multiplet patterns and significant spectral overlap.[] This complexity can obscure important structural and dynamic information. In contrast, ¹⁵N nuclei are more sparsely distributed within the RNA molecule, resulting in simpler spectra that are easier to interpret.
-
Favorable Relaxation Properties: The smaller gyromagnetic ratio of ¹⁵N compared to ¹³C results in slower transverse relaxation rates (R₂).[2][3] This translates to narrower linewidths, which is particularly beneficial for studying larger RNA molecules that tumble slowly in solution and exhibit broad signals.[4][5]
-
Leveraging Transverse Relaxation-Optimized Spectroscopy (TROSY): The benefits of ¹⁵N's favorable relaxation properties are most profoundly realized in TROSY experiments.[4][5] TROSY selectively detects the narrowest component of a multiplet, effectively suppressing the dominant relaxation mechanisms that lead to line broadening in large molecules.[4] This enables the acquisition of high-quality spectra for RNAs that would otherwise be intractable with conventional NMR techniques.
The Challenges of ¹³C Labeling in RNA NMR
While ¹³C labeling provides valuable information, particularly for assigning ribose and base carbons, it presents several challenges, especially in the context of uniformly labeled samples.
-
Complications from ¹³C-¹³C Couplings: The presence of one-bond and long-range ¹³C-¹³C scalar and dipolar couplings in uniformly ¹³C-labeled RNA complicates the measurement of relaxation rates, which are crucial for studying molecular dynamics.[6] These couplings can introduce systematic errors in R₁ and R₂ measurements, necessitating complex pulse sequences or selective labeling schemes to circumvent these issues.[6]
-
Increased Linewidths: The larger gyromagnetic ratio of ¹³C contributes to faster transverse relaxation and, consequently, broader linewidths compared to ¹⁵N, especially in larger RNAs.[7] This can significantly reduce spectral resolution and sensitivity.
Quantitative Comparison of ¹⁵N and ¹³C Labeling
The following tables summarize the key quantitative differences between ¹⁵N and ¹³C labeling for RNA NMR, providing a clear basis for comparison.
| Parameter | ¹⁵N Labeling | ¹³C Labeling | Rationale |
| Spectral Complexity | Low | High | Sparse distribution of ¹⁵N vs. ubiquitous ¹³C-¹³C couplings. |
| Linewidths (Large RNA) | Narrower | Broader | Slower transverse relaxation of ¹⁵N.[4][5][7] |
| Relaxation Measurements | More direct | Complicated | Minimal interference from homonuclear couplings. |
| Suitability for TROSY | Excellent | Not applicable | TROSY effect relies on interference between dipole-dipole and CSA relaxation of ¹⁵N-¹H spins.[4] |
| Relative Cost | Lower | Higher | ¹⁵N-labeled precursors are generally less expensive than ¹³C-labeled precursors.[][8] |
Table 1: Qualitative Comparison of ¹⁵N and ¹³C Labeling for RNA NMR.
| RNA Size | Labeling | Experiment | Linewidth (Hz) | Signal-to-Noise Ratio (S/N) | Reference |
| 14 nt | ¹⁵N | ¹⁵N-detected BEST-TROSY | ~6.4 ± 0.7 | Lower than ¹H-detected | [4] |
| 329 nt | ¹³C, ¹⁵N | ¹H-detected BEST-TROSY | Broader in ¹H dimension | - | [4] |
| 26mer | ¹³C, ¹⁵N | ssNMR | ¹³C: ~0.5-1 ppm | - | [7] |
| 26mer | ¹⁵N | ssNMR | ¹⁵N: ≥ 1 ppm | Low | [7] |
Table 2: Representative Linewidths from RNA NMR Studies. (Note: Direct comparison of S/N is often experiment-dependent and not always reported side-by-side in the literature).
Experimental Protocols
Protocol 1: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA
This protocol outlines the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.[9]
Materials:
-
Linearized DNA template with a T7 promoter
-
¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I
-
EDTA
-
Purification system (e.g., denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC)
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription Buffer
-
¹⁵N-rNTP mix
-
DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Stop the reaction by adding EDTA.
-
Purify the ¹⁵N-labeled RNA using denaturing PAGE or another suitable chromatography method.
-
Elute the RNA from the gel or column and desalt the sample.
-
Quantify the RNA concentration using UV-Vis spectrophotometry.
Protocol 2: In Vitro Transcription of Uniformly ¹³C-Labeled RNA
The protocol for ¹³C labeling is analogous to ¹⁵N labeling, with the substitution of ¹³C-labeled rNTPs.
Materials:
-
Linearized DNA template with a T7 promoter
-
¹³C-labeled rNTP mix (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase Inhibitor
-
DNase I
-
EDTA
-
Purification system (e.g., denaturing PAGE or HPLC)
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting ¹⁵N-rNTPs with ¹³C-rNTPs.
Protocol 3: ¹⁵N-Detected BEST-TROSY Experiment for RNA
This protocol provides a general outline for acquiring a ¹⁵N-detected BEST-TROSY spectrum, which is highly advantageous for larger RNA molecules.[4][10]
Sample Preparation:
-
Prepare a concentrated sample of ¹⁵N-labeled RNA (typically 0.5-1.0 mM) in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.
NMR Experiment Setup:
-
Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryogenic probe.
-
Load a ¹⁵N-detected BEST-TROSY pulse sequence.
-
Set the spectral widths to cover the amide/imino proton region in the ¹H dimension and the nitrogen region in the ¹⁵N dimension.
-
Optimize the acquisition times based on the transverse relaxation times (T₂) of the ¹⁵N and ¹H nuclei for the specific RNA sample.
-
Set the number of scans to achieve the desired signal-to-noise ratio.
-
Process the data with appropriate window functions and perform Fourier transformation to obtain the 2D spectrum.
Visualizing Key Concepts and Workflows
The following diagrams illustrate the experimental workflow for preparing labeled RNA and the fundamental principle behind the TROSY experiment.
Caption: Workflow for the preparation of isotopically labeled RNA for NMR studies.
Caption: The principle of Transverse Relaxation-Optimized Spectroscopy (TROSY).
References
- 2. Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15N-detected TROSY for 1H-15N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 8. Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Labeled RNA Synthesis: Exploring Alternatives to Phosphoramidite Chemistry
For researchers, scientists, and drug development professionals, the synthesis of high-quality labeled RNA is a cornerstone of innovation. While traditional phosphoramidite (B1245037) chemistry has long been the standard, a host of alternative methods have emerged, offering distinct advantages in terms of yield, scalability, and the ability to incorporate a diverse range of labels. This guide provides an objective comparison of these cutting-edge techniques, supported by experimental data and detailed protocols to empower you in selecting the optimal method for your research and development needs.
The limitations of phosphoramidite synthesis, particularly for long RNA strands and large-scale production, have spurred the development of robust enzymatic and chemo-enzymatic approaches. These modern techniques not only overcome many of the hurdles of traditional chemical synthesis but also open up new possibilities for the design and application of labeled RNA in therapeutics, diagnostics, and fundamental research.
Quantitative Comparison of Labeled RNA Synthesis Methods
The choice of a synthesis method is a critical decision that impacts the quality, quantity, and cost of your labeled RNA. The following table provides a quantitative comparison of key performance metrics for phosphoramidite synthesis and its leading alternatives.
| Method | Typical Yield | Purity | Labeling Efficiency | Maximum RNA Length | Relative Cost | Key Advantages | Key Disadvantages |
| Phosphoramidite Synthesis | Low (<10% for >50 nt)[1] | Moderate to High | High (site-specific) | ~76-100 nt[2][3] | High | High purity for short oligos, precise site-specific labeling. | Low yield for long RNA, use of harsh chemicals, limited scalability.[1][4] |
| Enzymatic (In Vitro Transcription) | High (up to 20 µg from 1 µg DNA template) | High | Variable (uniform labeling) | >3,000 nt[3] | Low to Moderate | High yield of long RNA, scalable, uses aqueous buffers.[4][5] | Template-dependent, potential for 3' end heterogeneity, uniform labeling. |
| Chemo-enzymatic Synthesis | High (>80% for nucleotides)[1] | High | High (site-specific) | >155 nt[1] | Moderate to High | Versatile for diverse and site-specific labels, combines advantages of chemical and enzymatic methods.[1][2] | Can be complex, may require custom synthesis of labeled precursors. |
| Splint Ligation | High (>95% under optimal conditions)[6][7] | High | High (site-specific) | Very long RNA possible | Moderate | Enables synthesis of very long, site-specifically labeled RNA from smaller fragments.[6][8][9] | Requires careful design of splints and RNA fragments, can be technically challenging. |
| Click Chemistry | High | High | Very High[10][11][12] | Dependent on initial RNA synthesis method | Moderate | Highly efficient and specific, biocompatible, versatile for various labels.[10][12] | Requires incorporation of a "clickable" handle into the RNA. |
Experimental Protocols
Enzymatic Synthesis of Labeled RNA via In Vitro Transcription
This protocol describes the synthesis of a uniformly labeled RNA probe using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonucleotide solution (ATP, CTP, GTP, UTP)
-
Labeled ribonucleotide (e.g., [α-³²P]UTP, Biotin-16-UTP, or Fluorescein-12-UTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µg of linearized DNA template
-
2 µL of each 10 mM rNTP (A, C, G)
-
1 µL of 10 mM UTP
-
1-5 µL of labeled UTP (adjust volume based on desired specific activity)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purification: Purify the labeled RNA using a suitable method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or using a spin column purification kit designed for RNA.
-
Quantification and Analysis: Determine the concentration and purity of the labeled RNA using a spectrophotometer (e.g., NanoDrop) and assess the integrity and labeling efficiency by gel electrophoresis and autoradiography (for radiolabeled RNA) or fluorescence imaging.
Chemo-enzymatic Synthesis of Site-Specifically Labeled RNA
This method combines chemical synthesis of a labeled nucleotide with its enzymatic incorporation into an RNA molecule.
Materials:
-
Chemically synthesized labeled nucleoside triphosphate (e.g., a fluorescently labeled NTP)
-
DNA template with a specific sequence for incorporation
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solutions
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Custom Nucleotide Preparation: Synthesize or procure the desired labeled nucleoside triphosphate. This often involves organic synthesis to attach the label to the nucleobase or sugar moiety.
-
In Vitro Transcription with Labeled NTP: Set up an in vitro transcription reaction similar to the protocol above, but with a modified NTP mix. The concentration of the labeled NTP and its corresponding natural NTP should be optimized to achieve the desired incorporation efficiency at the target site(s) within the RNA sequence.
-
Purification and Analysis: Purify the resulting labeled RNA to remove unincorporated nucleotides and the DNA template. Analyze the product by mass spectrometry or sequencing to confirm the site-specific incorporation of the label.
Splint Ligation of Labeled RNA Fragments
This protocol details the ligation of two RNA fragments, one of which is labeled, using a DNA splint and T4 DNA ligase.
Materials:
-
5' RNA fragment (unlabeled or labeled)
-
3' RNA fragment (labeled or unlabeled, with a 5'-phosphate)
-
DNA splint oligonucleotide (complementary to the 3' end of the 5' RNA and the 5' end of the 3' RNA)
-
T4 DNA Ligase
-
10x T4 DNA Ligase Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Phosphorylation of the 3' RNA fragment (if necessary): If the 3' RNA fragment does not have a 5'-phosphate, it must be phosphorylated using T4 Polynucleotide Kinase.
-
Annealing: In a nuclease-free tube, combine equimolar amounts of the 5' RNA fragment, the 5'-phosphorylated 3' RNA fragment, and the DNA splint in 1x T4 DNA Ligase Buffer. Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Ligation: Add T4 DNA Ligase and RNase Inhibitor to the annealed mixture. Incubate at a temperature optimized for the specific RNA and splint sequences (typically between 16°C and 37°C) for 1 to 4 hours.
-
Purification: Purify the ligated, full-length labeled RNA product from the unligated fragments and the DNA splint using denaturing polyacrylamide gel electrophoresis (PAGE).
Click Chemistry Labeling of RNA
This protocol describes the labeling of an alkyne-modified RNA with an azide-containing fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified RNA
-
Azide-functionalized fluorescent dye
-
Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate (B8700270), or a pre-formed Cu(I) complex)
-
Ligand (e.g., TBTA) to stabilize Cu(I)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
Nuclease-free water
Procedure:
-
RNA Preparation: Synthesize or obtain RNA containing an alkyne modification. This can be achieved through chemical synthesis with an alkyne-modified phosphoramidite or by enzymatic incorporation of an alkyne-modified NTP.
-
Click Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Dissolve the alkyne-modified RNA in the reaction buffer.
-
Add the azide-functionalized fluorescent dye (typically in a slight molar excess).
-
Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and sodium ascorbate in the reaction buffer.
-
Add the copper catalyst solution to the RNA/dye mixture.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled RNA to remove unreacted dye and catalyst. This can be done by ethanol precipitation, size-exclusion chromatography, or HPLC.
-
Analysis: Confirm the successful labeling by measuring the fluorescence of the purified RNA and by techniques such as gel electrophoresis or mass spectrometry.
Visualizing the Workflows
To better understand the procedural flow of each synthesis method, the following diagrams have been generated using Graphviz.
References
- 1. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Optimizing splinted ligation of highly structured small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing splinted ligation of highly structured small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Splinted Ligation of Synthetic RNA Using RNA Ligase | Springer Nature Experiments [experiments.springernature.com]
- 9. Splint ligation of RNA with T4 DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating RNA Dynamics: A Comparative Guide to 15N NMR and Alternative Methods
For researchers, scientists, and drug development professionals navigating the intricate world of RNA dynamics, robust validation of experimental data is paramount. This guide provides an objective comparison of 15N Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for validating RNA dynamics data, supported by experimental protocols and quantitative comparisons.
The study of RNA dynamics, the spectrum of motions that govern RNA function, is critical for understanding biological processes and for the development of novel therapeutics. 15N NMR spectroscopy has emerged as a powerful tool for characterizing these dynamics at atomic resolution. However, the validation of data obtained from 15N NMR through orthogonal methods is crucial for ensuring accuracy and building a comprehensive understanding of RNA behavior.
This guide delves into the validation of RNA dynamics data derived from 15N NMR, comparing it with other key techniques including 13C NMR, Small-Angle X-ray Scattering (SAXS), Single-Molecule Fluorescence Resonance Energy Transfer (smFRET), and Molecular Dynamics (MD) simulations.
Unveiling RNA Motions with 15N NMR
15N NMR relaxation dispersion (RD) experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ, are workhorse techniques for probing microsecond-to-millisecond timescale dynamics in RNA.[1][2][3][4][5][6][7] These methods measure the exchange between a major, visible "ground state" conformation and one or more minor, "excited state" conformations that are often invisible in conventional NMR spectra.[2][5] By analyzing the relaxation rates of 15N nuclei at different radiofrequency field strengths, researchers can extract kinetic (exchange rates) and thermodynamic (population of states) information about these transient structures.[2][4][7]
A key advantage of 15N NMR is its ability to provide site-specific information, allowing for the mapping of dynamic regions within an RNA molecule.[5][8] The chemical shifts of the excited state, which can be extracted from RD data, offer valuable structural insights into these transient conformations.[2]
The Importance of Orthogonal Validation
While powerful, 15N NMR data benefits from validation by independent methods to confirm the observed dynamics and provide a more complete picture. Different techniques are sensitive to different aspects of molecular motion and can offer complementary information.
Comparative Analysis of Validation Techniques
Here, we compare 15N NMR with several alternative and complementary techniques for studying RNA dynamics.
| Technique | Principle | Timescale Probed | Strengths | Limitations |
| 15N NMR Relaxation Dispersion | Measures the effect of chemical exchange on nuclear spin relaxation. | µs – ms (B15284909) | Site-specific resolution, provides kinetic and thermodynamic data, structural information on excited states. | Limited to µs-ms timescale, requires isotope labeling, can be time-consuming.[3][9] |
| 13C NMR Relaxation Dispersion | Similar to 15N NMR but probes carbon nuclei. | µs – ms | Complements 15N data by probing different nuclei in the RNA backbone and bases.[10][11] | Requires 13C labeling, extensive 13C-13C couplings can complicate data analysis.[8] |
| Small-Angle X-ray Scattering (SAXS) | Measures the overall shape and size of a molecule in solution. | Ensemble-averaged | Provides global structural information, sensitive to large-scale conformational changes, does not require isotope labeling.[12][13][14][15] | Low resolution, provides information on the average structure, not site-specific.[13][14] |
| Single-Molecule FRET (smFRET) | Measures the distance between two fluorescent probes attached to the RNA. | µs – s | Can detect conformational subpopulations and their dynamics in real-time. | Requires labeling with fluorescent dyes which can perturb the system, provides distance information between two points only.[16] |
| Molecular Dynamics (MD) Simulations | Computationally simulates the motion of atoms in a molecule over time. | ps – ms (and longer with enhanced sampling) | Provides a dynamic, atomic-resolution model of RNA, can explore conformational landscapes.[17][18][19][20] | Accuracy is dependent on the force field used, computationally expensive, requires experimental validation.[19][20] |
Experimental Protocols
15N Isotope Labeling of RNA for NMR Studies
A prerequisite for 15N NMR studies is the incorporation of 15N isotopes into the RNA molecule. This is typically achieved through in vitro transcription using 15N-labeled nucleotide triphosphates (NTPs).[21][22]
Protocol Overview:
-
Preparation of 15N-labeled NTPs: E. coli is grown in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source. The bacteria are then harvested, and the NTPs are extracted and purified.[22]
-
In Vitro Transcription: The 15N-labeled NTPs are used in an in vitro transcription reaction with a DNA template encoding the RNA of interest and T7 RNA polymerase.[21][22]
-
Purification: The transcribed RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE).[21]
-
Sample Preparation: The purified RNA is desalted and concentrated in a suitable NMR buffer.[21]
15N NMR Relaxation Dispersion Experiment (CPMG)
Methodology:
-
Sample Preparation: A concentrated sample (typically ≥1 mM) of uniformly 15N-labeled RNA is required.[2]
-
NMR Data Acquisition: A series of 2D 1H-15N HSQC-based experiments are recorded with a variable number of 180° pulses (the CPMG block) applied during the relaxation delay.[4] This is repeated at multiple magnetic field strengths.
-
Data Processing and Analysis: The intensity decay of each resonance is fitted to an exponential function to extract the effective transverse relaxation rate (R2,eff) for each CPMG frequency. The resulting relaxation dispersion profiles (R2,eff vs. CPMG frequency) are then fit to theoretical models (e.g., the Carver-Richards equations) to extract the kinetic and thermodynamic parameters of the exchange process.[2]
Validation using Small-Angle X-ray Scattering (SAXS)
Methodology:
-
Sample Preparation: Purified RNA samples are prepared in a buffer that is compatible with both NMR and SAXS measurements. A range of concentrations is typically measured to assess for inter-particle interactions.
-
SAXS Data Collection: X-ray scattering data is collected at a synchrotron source. The scattering intensity is recorded as a function of the scattering angle.
-
Data Analysis: The scattering data is processed to obtain the radius of gyration (Rg), which reflects the overall size of the molecule. The experimental SAXS profile can be compared to theoretical scattering curves calculated from structural models, including those derived from NMR data or generated by MD simulations.[12][13][14]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for validating RNA dynamics data.
Caption: Workflow for validating 15N NMR RNA dynamics data.
Logical Relationships in Data Integration
The integration of data from different techniques provides a more robust and comprehensive understanding of RNA dynamics.
Caption: Integration of multiple techniques for a comprehensive model.
Conclusion
The validation of RNA dynamics data obtained from 15N NMR is not merely a confirmatory step but an essential part of a rigorous scientific investigation. By integrating data from complementary techniques such as 13C NMR, SAXS, smFRET, and MD simulations, researchers can build a more accurate, detailed, and comprehensive model of RNA's dynamic behavior. This multi-faceted approach is critical for advancing our fundamental understanding of RNA biology and for the rational design of RNA-targeted therapeutics.
References
- 1. Ligand-Detected Relaxation Dispersion NMR Spectroscopy: Dynamics of preQ1–RNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing excited conformational states of RNA by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR and MD studies of the temperature-dependent dynamics of RNA YNMG-tetraloops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural analysis of multi-helical RNAs by NMR-SAXS/WAXS: Application to the U4/U6 di-snRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 17. Synergy between NMR measurements and MD simulations of protein/RNA complexes: application to the RRMs, the most common RNA recognition motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformational ensembles of an RNA hairpin using molecular dynamics and sparse NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular dynamics re-refinement of two different small RNA loop structures using the original NMR data suggest a common structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
Cross-Validation of RNA Structural Models: A Comparative Guide to 15N NMR Restraints and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of RNA three-dimensional structures is paramount for understanding biological function and for the rational design of RNA-targeting therapeutics. The validation of these structural models is a critical step to ensure their reliability. This guide provides a comprehensive comparison of cross-validation using 15N NMR restraints with other prominent validation techniques, supported by experimental data and detailed protocols.
Introduction to RNA Structure Validation
The determination of an RNA molecule's three-dimensional structure is a complex process, often relying on computational modeling in conjunction with experimental data. To assess the accuracy and predictive power of these models, a robust validation strategy is essential. Cross-validation is a powerful statistical method used to estimate the performance of a model on an independent dataset. In the context of RNA structural biology, this involves withholding a portion of the experimental data during the model-building process and then using this "free" data to test the model's predictive capability. A model that accurately predicts the withheld data is considered to be more reliable.
This guide focuses on the use of 15N Nuclear Magnetic Resonance (NMR) restraints as a powerful tool for the cross-validation of RNA structural models. We will compare this method with other widely used validation techniques, including other experimental approaches and computational validation tools.
Comparison of RNA Structure Validation Methods
The choice of a validation method depends on the type of experimental data available, the size and complexity of the RNA, and the desired level of resolution. Below is a comparison of key validation methods.
| Validation Method | Principle | Data Input | Key Performance Metrics | Strengths | Limitations |
| 15N NMR Restraint Cross-Validation | A subset of experimental 15N NMR restraints (e.g., RDCs, NOEs) is excluded from structure calculation and used to assess the final model. | Residual Dipolar Couplings (RDCs), Nuclear Overhauser Effects (NOEs), 1H-15N Chemical Shifts | R-free factor : A measure of the agreement between the calculated and the withheld experimental RDCs.[1] Low R-free indicates good predictive power. Chemical Shift Correlation : Correlation between experimental and back-calculated chemical shifts. | Provides a direct, quantitative measure of the model's predictive power based on experimental data.[1] Sensitive to both local and global structural features. | Requires isotopically labeled RNA, which can be expensive and time-consuming to produce.[2][3] Primarily applicable to smaller RNAs (<100 nucleotides). |
| Chemical Probing (e.g., SHAPE-Seq) | Compares the predicted solvent accessibility of nucleotides in a model with experimental data from chemical probing experiments. | SHAPE, DMS, CMCT reactivity data | Accuracy, Sensitivity, Specificity, F1-score, Matthews Correlation Coefficient (MCC) : Metrics that quantify the agreement between predicted and experimentally determined paired/unpaired status of nucleotides. Signal-to-Noise Ratio (SNR) : Assesses the reproducibility and quality of the probing data.[4] | High-throughput and applicable to large RNAs and complex mixtures.[5] Can be performed in vivo to probe structures in their native environment. | Provides information on secondary structure and solvent accessibility, but limited direct information on the 3D fold. The interpretation of probing data can be complex. |
| X-ray Crystallography | Compares the model to the electron density map obtained from X-ray diffraction of an RNA crystal. | Electron density map | R-factor and R-free : R-free is calculated from a subset of reflections excluded from refinement, providing a cross-validation measure.[6] Real-Space Correlation Coefficient (RSCC) : Measures the local fit of the model to the electron density. | Provides high-resolution atomic details of the RNA structure. Established and well-understood validation metrics. | Requires crystallization of the RNA, which can be challenging. The crystal packing may influence the RNA conformation. |
| Computational Validation Tools (e.g., MolProbity, RNA-Puzzles toolkit) | Assess the stereochemical quality of the model based on known geometric parameters of RNA and identify steric clashes. | PDB file of the RNA model | Clashscore : Number of steric clashes per 1000 atoms.[7] RMSD (Root Mean Square Deviation) : Measures the average distance between the atoms of the model and a reference structure. INF (Interaction Network Fidelity) : Compares the network of base-base interactions in the model to a reference.[8][9] Deformation Index (DI) : A metric that combines RMSD and INF.[8][9] | Fast and easy to use. Provides a detailed analysis of the geometric quality of the model. | Does not directly validate the model against experimental data. Metrics like RMSD and INF require a known reference structure for comparison. |
Experimental Protocols
Protocol 1: 15N Labeling of RNA for NMR Studies
This protocol describes the in vitro transcription of RNA with uniform 15N labeling.
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 RNA polymerase promoter and the target RNA sequence.
-
T7 RNA polymerase.
-
15N-labeled ribonucleoside triphosphates (15N-NTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).
-
RNase inhibitor.
-
DNase I.
-
Denaturing polyacrylamide gel (8 M urea).
-
Elution buffer (0.3 M sodium acetate, 1 mM EDTA).
-
Ethanol.
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, 15N-NTPs (typically 2-5 mM each), DNA template (0.5-1 µg), T7 RNA polymerase, and RNase inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 30 minutes to digest the DNA template.
-
RNA Purification:
-
Add an equal volume of 2X formamide (B127407) loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis until the desired RNA band is well-separated.
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the RNA band.
-
Crush the gel slice and elute the RNA overnight at 4°C in elution buffer.
-
-
RNA Precipitation and Quantification:
-
Precipitate the eluted RNA with 3 volumes of cold 100% ethanol.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
-
Resuspend the RNA in RNase-free water or a suitable NMR buffer.
-
Quantify the RNA concentration using UV-Vis spectrophotometry at 260 nm.
-
Protocol 2: Acquisition of 1H-15N HSQC Spectra for RNA
The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of RNA NMR, providing a fingerprint of the molecule where each peak corresponds to a specific nitrogen-bound proton.
Sample Preparation:
-
Dissolve the 15N-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 6.5, 50 mM NaCl) to a final concentration of 0.1-1.0 mM.
-
Add 5-10% D2O to the sample for the lock signal.
NMR Spectrometer Setup and Data Acquisition:
-
Tuning and Matching: Tune and match the NMR probe for 1H and 15N frequencies.
-
Shimming: Shim the magnetic field to obtain a narrow and symmetrical water signal.
-
Pulse Calibration: Calibrate the 90° pulse widths for both 1H and 15N.
-
Experiment Setup:
-
Load a standard 2D 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).
-
Set the spectral widths in both the 1H (direct) and 15N (indirect) dimensions to cover all expected resonances. For imino protons, the 1H spectral width is typically centered around 12-14 ppm.
-
Set the number of complex points in the direct dimension (e.g., 1024) and the number of increments in the indirect dimension (e.g., 128-256).
-
Set the number of scans per increment to achieve the desired signal-to-noise ratio.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, the data is Fourier transformed, phased, and baseline corrected to obtain the final 2D spectrum.
Cross-Validation Workflow using 15N NMR Restraints
The following workflow outlines the process of cross-validating an RNA structural model using RDC data.
Caption: Workflow for RDC-based cross-validation of RNA structural models.
Logical Relationship of Validation Methods
The different validation methods provide complementary information about the quality of an RNA structural model. An integrated approach, where a model is validated using multiple methods, provides the most comprehensive assessment of its accuracy.
Caption: Relationship between an RNA model and various validation methods.
Conclusion
The cross-validation of RNA structural models using 15N NMR restraints, particularly through the calculation of an R-free factor from withheld RDC data, provides a rigorous and quantitative assessment of a model's predictive power.[1] While it is a powerful technique, it is most effective for smaller RNA molecules due to the challenges of NMR spectroscopy with larger systems. For a comprehensive validation, it is recommended to employ a multi-faceted approach that combines NMR cross-validation with other experimental techniques like chemical probing and computational validation tools. This integrated strategy ensures a thorough evaluation of both the global fold and the local stereochemical details of the RNA structural model, leading to more accurate and reliable insights into RNA function and its potential as a therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparative analysis of RNA 3D structure prediction methods: towards enhanced modeling of RNA–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limits in accuracy and a strategy of RNA structure prediction using experimental information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive comparison of comparative RNA structure prediction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RNA 3D Structure Modeling Using Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of RNA secondary structure accuracy on predicted RNA 3D models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New metrics for comparing and assessing discrepancies between RNA 3D structures and models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Limits of experimental evidence in RNA secondary structure prediction [frontiersin.org]
A Comparative Guide to 15N Labeling Patterns in RNA for Structural and Functional Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of stable isotopes, particularly ¹⁵N, into RNA molecules is a cornerstone of modern structural biology, enabling detailed investigations into RNA structure, dynamics, and interactions at an atomic level. Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for these studies, benefits immensely from ¹⁵N labeling, which enhances sensitivity and resolves spectral overlap, especially in larger RNA molecules.[1] This guide provides a comparative analysis of different ¹⁵N labeling patterns in RNA, offering insights into their performance, supported by experimental data, and detailing the methodologies for their implementation.
Comparative Analysis of ¹⁵N Labeling Strategies
The choice of a ¹⁵N labeling strategy is dictated by the specific scientific question, the size of the RNA, and budgetary considerations. The primary labeling patterns include uniform, nucleotide-specific, segmental, and site-specific labeling. These are typically achieved through in vivo biosynthesis, in vitro transcription, or enzymatic/chemical synthesis and ligation.
Data Presentation: Quantitative Comparison of ¹⁵N Labeling Methods
The following tables summarize the key quantitative parameters for the most common ¹⁵N RNA labeling strategies.
| Labeling Strategy | Precursor(s) | Labeling Pattern | Typical Yield | Labeling Efficiency | Advantages | Disadvantages | Relative Cost |
| In Vivo Biosynthesis | ¹⁵NH₄Cl, ¹⁵N-labeled media | Uniform | Variable | >95%[1] | Simple and cost-effective for uniform labeling.[1] | Lacks control over specific label placement; potential for isotopic scrambling.[1] | Low[1] |
| In Vitro Transcription | ¹⁵N-labeled rNTPs | Uniform or Nucleotide-specific | High (mg quantities)[1][2] | >95% | Straightforward incorporation of commercially available rNTPs; allows for nucleotide-specific labeling.[1][2] | Higher cost for labeled rNTPs. | Medium to High |
| Segmental Labeling | Labeled and unlabeled RNA fragments | Segment-specific | 90-150 nmol | High (>90%) | Simplifies spectra of large RNAs by labeling specific domains; enables study of sub-domain structure.[3] | Technically demanding; requires ligation steps; potential for low ligation efficiency. | High |
| Site-Specific Labeling | Isotopically labeled GMP and enzymatic reactions | Single residue | High yield for labeled fragment | High | Allows for pinpointed studies of functionally important residues.[4] | Complex multi-step process involving enzymatic reactions and ligation; limited to specific sites.[4] | Very High |
Experimental Protocols
Detailed methodologies for the key ¹⁵N labeling techniques are provided below. These protocols are foundational and may require optimization based on the specific RNA sequence and experimental setup.
Protocol 1: Uniform ¹⁵N Labeling of RNA by In Vitro Transcription
This protocol describes the synthesis of uniformly ¹⁵N-labeled RNA using commercially available ¹⁵N-labeled ribonucleoside triphosphates (rNTPs) and T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter
-
¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase
-
Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
EDTA
-
Phenol:Chloroform:Isoamyl Alcohol
-
Sodium Acetate
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, combine the following at room temperature:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL 10x Transcription Buffer
-
2 µL of each ¹⁵N-rNTP (100 mM stock)
-
1 µg of DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.[1]
-
RNA Purification: Purify the labeled RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercially available RNA purification kit.[1]
-
Quantification and Quality Control: Determine the concentration and purity of the ¹⁵N-labeled RNA using UV-Vis spectrophotometry (A260/A280 ratio) and denaturing polyacrylamide gel electrophoresis (PAGE).[1]
Protocol 2: Segmental ¹⁵N Labeling of RNA using T4 DNA Ligase
This protocol outlines a general procedure for ligating a ¹⁵N-labeled RNA fragment to an unlabeled RNA fragment.
Materials:
-
Purified ¹⁵N-labeled RNA fragment (donor)
-
Purified unlabeled RNA fragment (acceptor) with a 5'-hydroxyl group
-
DNA splint oligonucleotide complementary to the ligation junction
-
T4 DNA Ligase
-
T4 DNA Ligase Buffer
-
ATP
-
PEG-4000 (optional, to enhance ligation efficiency)
Procedure:
-
Annealing: In a sterile, RNase-free tube, mix the ¹⁵N-labeled RNA fragment, the unlabeled RNA fragment, and the DNA splint in a 1:1.2:1.5 molar ratio. Heat the mixture to 95°C for 2 minutes and then slowly cool to room temperature to allow for annealing.
-
Ligation Reaction Setup: To the annealed mixture, add the following:
-
10x T4 DNA Ligase Buffer to a final concentration of 1x
-
ATP to a final concentration of 1 mM
-
PEG-4000 to a final concentration of 10% (w/v) (optional)
-
T4 DNA Ligase (5-10 units)
-
-
Incubation: Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours.
-
Purification of Ligated RNA: Purify the full-length segmentally labeled RNA from the unligated fragments and the DNA splint using denaturing PAGE.
-
Verification: Confirm the success of the ligation and the integrity of the final product by denaturing PAGE and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and the logical basis for using different ¹⁵N labeling patterns in RNA structural studies.
Caption: Workflow for uniform ¹⁵N labeling of RNA via in vitro transcription.
Caption: Workflow for segmental ¹⁵N labeling of RNA using a DNA splint and T4 DNA ligase.
Caption: Logic of using ¹⁵N labeling to simplify NMR spectra of large RNAs.
Conclusion
The choice of a ¹⁵N labeling pattern for RNA studies is a critical decision that profoundly impacts the quality of experimental data and the feasibility of the research project. Uniform labeling is a cost-effective method for initial structural studies of smaller RNAs.[1] For more complex and larger RNA molecules where spectral crowding is a significant hurdle, nucleotide-specific and segmental labeling strategies offer powerful tools to simplify spectra and enable detailed structural and dynamic analyses.[2] By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate ¹⁵N labeling strategy to advance their understanding of RNA biology and facilitate the development of novel RNA-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast, efficient and sequence-independent method for flexible multiple segmental isotope labeling of RNA using ribozyme and RNase H cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for rU Phosphoramidite-¹⁵N₂
The following guide provides essential safety and logistical information for the proper disposal of rU Phosphoramidite-¹⁵N₂. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. The ¹⁵N isotopic labeling does not alter the chemical properties or hazards of the phosphoramidite (B1245037); therefore, the disposal procedures are identical to the unlabeled compound.
Safety and Hazard Information
rU Phosphoramidite is classified as a hazardous substance. All personnel handling this compound must be familiar with its associated risks and take appropriate precautions.
Hazard Identification and Precautionary Statements [1]
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. | P264: Wash thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |||
| Skin Irritation | Category 2 | H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the safe disposal of rU Phosphoramidite-¹⁵N₂. Given the hazardous nature of phosphoramidites, deactivation in a standard laboratory setting is not recommended. The primary method of disposal is through a licensed hazardous waste management company.
1. Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2]
-
Respiratory Protection: Use a respirator when dusts are generated.
-
Body Protection: Wear a lab coat or other protective clothing.
-
Work Area: All handling of rU Phosphoramidite-¹⁵N₂ waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
2. Waste Segregation and Collection:
-
Incompatible Wastes: Do not mix phosphoramidite waste with incompatible materials such as acids, bases, or oxidizers.[3][4]
-
Solid Waste:
-
Collect unused or expired rU Phosphoramidite-¹⁵N₂ powder, contaminated personal protective equipment (gloves, wipes), and any spill cleanup materials in a designated, sealed container.
-
Empty containers that held the phosphoramidite should also be treated as hazardous waste. The first rinse of the container must be collected and disposed of as liquid hazardous waste.[3]
-
-
Liquid Waste:
3. Waste Container Management:
-
Container Type: Use sturdy, chemically resistant containers for waste collection.[3]
-
Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name ("rU Phosphoramidite-¹⁵N₂") and associated hazards (e.g., "Harmful," "Irritant").
-
Closure: Keep waste containers tightly closed except when adding waste.[3][5] The container must be sealed to prevent the release of contents and to protect the moisture-sensitive waste.[6]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Use secondary containment for liquid waste.[3]
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[2] Disposal of hazardous materials may be subject to these laws.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of rU Phosphoramidite-¹⁵N₂.
Caption: Workflow for the safe disposal of rU Phosphoramidite-¹⁵N₂ waste.
References
Essential Safety and Logistical Information for Handling rU Phosphoramid-ite-15N2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for rU Phosphoramidite-15N2, including operational and disposal plans. Adherence to these procedural, step-by-step guidelines is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential chemical exposure. Based on the hazards associated with rU Phosphoramidite (B1245037), which include acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, the following PPE is mandatory.
| PPE Category | Item | Specification/Best Practice |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with dust or splashes. For tasks with a higher risk of splashing, chemical safety goggles are required. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Phosphoramidites are sensitive to moisture and air; therefore, specific handling and storage procedures must be followed to maintain their integrity and ensure safety.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.
Handling:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and free of contaminants. Have all necessary equipment and reagents, including anhydrous solvents, readily available.
-
Dispensing: Allow the container to reach room temperature before opening to prevent condensation of moisture from the air. Open and handle the solid phosphoramidite under a stream of dry inert gas.
-
Dissolving: Use anhydrous acetonitrile (B52724) to dissolve the phosphoramidite. Ensure the solvent is of high quality with low water content (preferably <30 ppm).[1]
-
After Use: Tightly reseal the container under an inert atmosphere. Clean any spills promptly and decontaminate the work area. Wash hands thoroughly after handling.
-
Avoidance: Do not eat, drink, or smoke in the laboratory where this compound is handled. Avoid breathing in dust or vapors.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, contaminated gloves, and pipette tips, must be collected as hazardous chemical waste. Do not mix with general laboratory trash.
-
Waste Containers: Use designated, compatible, and clearly labeled waste containers. The container must have a tightly fitting lid and be kept closed except when adding waste.
-
Labeling: Label the hazardous waste container with "Hazardous Waste" and list the chemical constituents, including "this compound" and any solvents used.
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by authorized waste management personnel.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
